Product packaging for 2-Methylbutyrylcarnitine(Cat. No.:CAS No. 31023-25-3)

2-Methylbutyrylcarnitine

Katalognummer: B1236675
CAS-Nummer: 31023-25-3
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: IHCPDBBYTYJYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Methylbutyroylcarnitine is a member of the class of compounds known as acylcarnitines, which are organic compounds containing a fatty acid attached to carnitine through an ester bond . These molecules are essential intermediates in fatty acid metabolism, facilitating the transport of fatty acids into the mitochondrial matrix for beta-oxidation and energy production. As a short-chain acylcarnitine, it is involved in the mitochondrial catabolism of branched-chain amino acids and fatty acids. This compound is identified as an endogenous metabolite in Homo sapiens and can be detected in various biofluids, including blood, serum, and urine, making it a molecule of significant interest in metabolomics studies . In research settings, 2-Methylbutyroylcarnitine is primarily utilized as a reference standard in metabolomic investigations aimed at understanding metabolic disruptions. Studies have shown that the levels of short-chain acylcarnitines, such as 2-Methylbutyroylcarnitine, can be influenced by dietary composition. For instance, research indicates that higher excretion of short-chain acylcarnitines in urine is associated with a high-protein, hypercaloric diet, potentially serving as a mechanism for the elimination of excess dietary fat and possibly reducing hepatic fat accumulation . This makes it a potential biomarker for studying postprandial lipid metabolism and the impact of specific macronutrient intakes on metabolic health. Chemical Properties: • CAS Number: 31023-25-3 • Chemical Formula: C 12 H 23 NO 4 • IUPAC Name: 3-[(2-methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate • SMILES: CCC(C)C(=O)OC(CC(=O)[O-])C N+ (C)C This product is intended for Research Use Only (RUO) and is not approved for use in humans or as a veterinary drug. It is the responsibility of the researcher to ensure proper handling and disposal of this chemical in accordance with all applicable local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B1236675 2-Methylbutyrylcarnitine CAS No. 31023-25-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPDBBYTYJYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423789
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31023-25-3
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Pathway of 2-Methylbutyrylcarnitine (B1244155)

This technical guide provides a comprehensive overview of the metabolic pathway of this compound, a short-chain acylcarnitine that serves as a crucial intermediate in amino acid metabolism. This document details its biosynthesis, transport, and physiological roles, presents relevant quantitative data, outlines key experimental protocols for its study, and includes visualizations of the core pathways and workflows.

Introduction to this compound

This compound is an acylcarnitine that is formed from the esterification of L-carnitine with 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Acylcarnitines are essential for the transport of acyl-groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1][3] As a C5-acylcarnitine, this compound is diagnostically significant; its accumulation in biological fluids can be an indicator of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][4] Elevated levels have also been associated with various complex diseases, including type 2 diabetes mellitus, obesity, and cardiovascular conditions, and it has been shown to play a role in exacerbating thrombosis.[1][5][6]

The Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the degradation pathway of L-isoleucine and the carnitine shuttle system.

Biosynthesis

The synthesis of this compound occurs through the following steps:

  • L-Isoleucine Catabolism: The branched-chain amino acid L-isoleucine is catabolized in the mitochondria through a series of enzymatic reactions. A key intermediate in this pathway is 2-methylbutyryl-CoA.[2]

  • Enzymatic Esterification: In the presence of elevated 2-methylbutyryl-CoA, the mitochondrial enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of the 2-methylbutyryl group from coenzyme A (CoA) to L-carnitine, forming this compound and regenerating free CoA.[1] This reaction is reversible and plays a role in buffering the intramitochondrial CoA pool.

The diagram below illustrates the biosynthesis of this compound from L-isoleucine.

cluster_Mitochondria Mitochondrial Matrix Isoleucine L-Isoleucine Intermediates Catabolic Intermediates Isoleucine->Intermediates Multiple Steps MethylbutyrylCoA 2-Methylbutyryl-CoA Intermediates->MethylbutyrylCoA Methylbutyrylcarnitine This compound MethylbutyrylCoA->Methylbutyrylcarnitine CoA Coenzyme A Carnitine L-Carnitine Carnitine->Methylbutyrylcarnitine CrAT Carnitine Acetyltransferase (CrAT) CrAT->MethylbutyrylCoA CrAT->Methylbutyrylcarnitine CrAT->Carnitine

Biosynthesis of this compound.
Transport

The transport of this compound across the inner mitochondrial membrane is a critical step, facilitated by the carnitine shuttle system.

  • Mitochondrial Export: this compound can be transported out of the mitochondrial matrix into the cytoplasm via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[3][7]

  • Cellular Transport: The transport of carnitine and acylcarnitines across the plasma membrane is primarily mediated by the organic cation/carnitine transporter OCTN2 .[8]

The diagram below illustrates the transport of this compound.

cluster_Cell Cell cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Matrix Matrix MBC_mito This compound CACT CACT Transporter MBC_mito->CACT Export Carnitine_mito L-Carnitine MBC_cyto This compound OCTN2 OCTN2 Transporter MBC_cyto->OCTN2 Export/Import Carnitine_cyto L-Carnitine Carnitine_cyto->CACT Import CACT->Carnitine_mito CACT->MBC_cyto Extracellular Extracellular Space OCTN2->Extracellular

Transport of this compound.

Quantitative Data

Quantitative analysis of this compound and related metabolites is essential for understanding its role in health and disease. While specific enzyme kinetic values for CrAT with 2-methylbutyryl-CoA are not widely published, this section outlines the types of data that are critical for research and drug development. Such data are typically acquired using tandem mass spectrometry (MS/MS) based methods.[9][10]

Parameter Description Typical Value Range Analytical Method References
Plasma Concentration (Healthy) Basal concentration of this compound in human plasma.Low (often near detection limit)LC-MS/MS[11]
Plasma Concentration (SBCADD) Elevated concentration in individuals with 2-methylbutyryl-CoA dehydrogenase deficiency.Significantly elevated over baselineLC-MS/MS[2]
Urinary Excretion Amount of this compound excreted in urine over 24 hours.Variable; increases with metabolic stress or disease.GC-MS, LC-MS/MS[12]
CrAT Km for Acyl-CoAs Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. Specific values for 2-methylbutyryl-CoA are not readily available.Varies by acyl-CoA substrateIn vitro enzyme assays[13][14]
CrAT Vmax for Acyl-CoAs Maximum rate of reaction for carnitine acetyltransferase.Varies by acyl-CoA substrateIn vitro enzyme assays[13][14]
Metabolic Flux Rate The rate of synthesis or degradation of this compound in a specific tissue or cell type, often determined using stable isotope tracers.Highly dependent on metabolic state and tissue.13C-Metabolic Flux Analysis (MFA)[15][16]

Experimental Protocols

The study of this compound metabolism relies on a variety of experimental techniques, from sample analysis to in vivo studies.

Quantification of Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[3][11]

Objective: To quantify the concentration of this compound in plasma, dried blood spots, or urine.

Methodology:

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile, which often contains isotopically labeled internal standards. The supernatant is collected after centrifugation.

    • Dried Blood Spots: A small punch from the blood spot is extracted with a methanol solution containing internal standards.

    • Urine: Samples are typically diluted with water and mixed with internal standards.

  • Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters. This is achieved by heating the sample extract with acidified butanol (e.g., 3N HCl in n-butanol).[10]

  • LC-MS/MS Analysis:

    • Chromatography: The butylated extract is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, to separate different acylcarnitine species.

    • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine esters, or by Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.[10][11]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

The diagram below outlines the general workflow for acylcarnitine analysis.

Sample Biological Sample (Plasma, Blood Spot, Urine) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Butylation (Acidified Butanol) Extraction->Derivatization LCMS LC-MS/MS Analysis (ESI+, Precursor Ion Scan or MRM) Derivatization->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for Acylcarnitine Quantification.
Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-labeled isoleucine) can elucidate the dynamics of this compound synthesis and turnover in living systems.[15][16]

Objective: To determine the rate of this compound production from its precursor, L-isoleucine.

Methodology:

  • Cell Culture/Animal Model: Cells are cultured in media containing a ¹³C-labeled tracer (e.g., U-¹³C-isoleucine), or an animal model is administered the labeled tracer.

  • Time-Course Sampling: Biological samples (cells, plasma, tissues) are collected at various time points.

  • Metabolite Extraction and Analysis: Metabolites are extracted, and the isotopic enrichment in this compound and its precursors is measured by mass spectrometry.

  • Computational Modeling: The isotopic labeling data, along with measurements of nutrient uptake and excretion rates, are integrated into a computational model of the metabolic network to calculate intracellular metabolic fluxes.[15][16]

In Vivo Studies in Animal Models

Animal models, such as Apolipoprotein E-deficient (ApoE-/-) mice, are used to investigate the physiological and pathophysiological effects of this compound.[17]

Objective: To determine the effect of elevated this compound on a specific disease process, such as atherosclerosis or thrombosis.

Methodology:

  • Animal Model: An appropriate animal model is chosen (e.g., ApoE-/- mice for atherosclerosis studies).[17]

  • Treatment: Animals are administered this compound (e.g., via oral gavage) or a vehicle control over a defined period.[17]

  • Monitoring: Body weight, food intake, and relevant physiological parameters are monitored throughout the study.

  • Sample Collection: At the end of the study, blood and tissues are collected for analysis.

  • Analysis:

    • Biochemical Analysis: Plasma levels of lipids, inflammatory markers, and metabolites are measured.

    • Histological Analysis: Tissues are preserved and sectioned for staining (e.g., Oil Red O for lipid accumulation) to assess disease pathology.[17]

    • Gene Expression Analysis: RNA is extracted from tissues to measure the expression of relevant genes via quantitative PCR.

Conclusion

This compound is a metabolite of significant interest at the intersection of amino acid metabolism, mitochondrial function, and disease pathophysiology. A thorough understanding of its metabolic pathway, enabled by advanced analytical techniques like mass spectrometry and metabolic flux analysis, is critical for researchers, scientists, and drug development professionals. This knowledge is fundamental for elucidating its role as a biomarker and its potential as a therapeutic target in a range of metabolic and cardiovascular diseases.

References

Endogenous Sources of 2-Methylbutyrylcarnitine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous sources of 2-methylbutyrylcarnitine (B1244155) in humans. The primary origin of this metabolite is the catabolic pathway of the branched-chain amino acid L-isoleucine. Genetic deficiencies in this pathway, specifically in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), lead to the accumulation of 2-methylbutyryl-CoA and its subsequent conversion to this compound. A secondary, yet significant, endogenous source is the metabolic activity of the gut microbiota, which produces 2-methylbutyric acid from dietary amino acids, which can then be absorbed and converted to its carnitine ester. This document details the biochemical pathways, presents quantitative data on metabolite concentrations in various physiological and pathological states, outlines experimental protocols for quantification, and provides visual diagrams of the involved processes to support further research and development in this area.

Introduction

This compound is a short-chain acylcarnitine that has garnered increasing interest in the fields of metabolomics, inborn errors of metabolism, and gut microbiome research. As an ester of carnitine and 2-methylbutyric acid, its primary role is associated with the transport of 2-methylbutyryl-CoA into the mitochondria for further metabolism. Elevated levels of this compound in biological fluids are a key biomarker for the diagnosis of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an inherited metabolic disorder. Furthermore, recent evidence has implicated the gut microbiome in the production of this compound, highlighting a complex interplay between host and microbial metabolism. Understanding the endogenous sources of this metabolite is crucial for the diagnosis and management of related metabolic disorders and for elucidating its broader physiological and pathophysiological roles.

Primary Endogenous Source: L-Isoleucine Catabolism

The principal endogenous pathway for the synthesis of this compound is the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine.[1][2][3] This multi-step process is crucial for energy production and the recycling of amino acids.

The Isoleucine Catabolic Pathway

The breakdown of L-isoleucine involves a series of enzymatic reactions. A critical step is the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is encoded by the ACADSB gene.[4][5]

In individuals with a functional SBCAD enzyme, 2-methylbutyryl-CoA is efficiently metabolized. However, in cases of SBCAD deficiency, this metabolic step is impaired, leading to the accumulation of 2-methylbutyryl-CoA in the mitochondria.[4][5]

Formation of this compound in SBCAD Deficiency

The excess 2-methylbutyryl-CoA is subsequently conjugated with L-carnitine to form this compound. This reaction is catalyzed by carnitine acetyltransferase (CrAT), a mitochondrial enzyme with broad substrate specificity that includes short- and medium-chain acyl-CoAs.[6] This conversion serves as a detoxification mechanism, sequestering the potentially toxic accumulation of 2-methylbutyryl-CoA and facilitating its transport out of the mitochondria and eventual excretion. The accumulated 2-methylbutyryl-CoA can also be conjugated with glycine (B1666218) to form 2-methylbutyrylglycine (B135152), another key diagnostic marker for SBCADD.[7][8][9]

Secondary Endogenous Source: Gut Microbiota Metabolism

Emerging research has identified the gut microbiota as a significant contributor to the endogenous pool of this compound.[10] This production is independent of the host's isoleucine catabolism pathway and is reliant on the fermentation of dietary proteins by specific gut bacteria.

Microbial Production of 2-Methylbutyric Acid

Certain anaerobic bacteria residing in the colon can ferment branched-chain amino acids, including isoleucine, to produce short-chain fatty acids (SCFAs) and branched-chain SCFAs. 2-methylbutyric acid is a branched-chain SCFA produced through the fermentation of L-isoleucine by gut microbes.[11]

Absorption and Conversion to this compound

The 2-methylbutyric acid produced by the gut microbiota can be absorbed into the systemic circulation. Once in the bloodstream and tissues, it can be activated to 2-methylbutyryl-CoA and subsequently esterified with carnitine to form this compound, mirroring the final step of the pathway seen in SBCAD deficiency.

Quantitative Data

The concentration of this compound and its related metabolites varies significantly between healthy individuals and those with SBCAD deficiency. The following tables summarize the quantitative data available in the literature. It is important to note that this compound is often measured as part of the "C5-carnitine" pool in newborn screening, which also includes isomers like isovalerylcarnitine (B1198194) and pivaloylcarnitine.[2]

Table 1: Plasma/Blood Spot C5-Acylcarnitine Concentrations

PopulationAnalyteConcentration (µmol/L)Reference(s)
Healthy NewbornsC5-Carnitine0.05 - 0.3[7]
Newborns with SBCADDC5-Carnitine≥ 0.44 (screening cutoff)[4]
Newborns with SBCADD (Initial Screen)C5-Carnitine0.44 - 2.05[1]
Newborns with SBCADD (Repeat Screen)C5-Carnitine0.52 - 3.56[1]
Newborns with SBCADD (Italian Cohort)DBS C5-CarnitineMedian: 0.63 (Ref: 0.02-0.26)[12]
Individuals with SBCADD (Brother of index case)C5-Carnitine1.9[7]

Table 2: Urinary 2-Methylbutyrylglycine Concentrations

PopulationAnalyteConcentrationReference(s)
Healthy Individuals2-MethylbutyrylglycineUndetectable or trace amounts[13]
Individuals with SBCADD2-Methylbutyrylglycine1.78 - 11.89 (units not specified)[13]
Newborns with SBCADD (Italian Cohort)2-MethylbutyrylglycineMedian: 15.0 mmol/mol creatinine (B1669602) (Ref: <2)[12]

Table 3: Plasma and Fecal Concentrations of 2-Methylbutyric Acid (Gut Microbiota Contribution)

Sample TypeAnalyteConcentrationPopulationReference(s)
Plasma2-Methylbutyric Acid0.22 ± 0.02 µMHemodialysis Patients[6]
Feces (wet weight)i-Valeric Acid + 2-Methylbutyric Acid3.2 (0.8 - 5.9) mmol/kgHealthy Adults[14]

Experimental Protocols

The quantification of this compound and related metabolites is primarily achieved using tandem mass spectrometry (MS/MS).

Quantification of Acylcarnitines in Plasma/Blood Spots by LC-MS/MS

This method is the standard for newborn screening and diagnostic confirmation of SBCADD.

  • Sample Preparation:

    • A dried blood spot is punched out and placed in a microtiter plate.

    • An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol (B129727) is added to each well.

    • The plate is agitated to extract the acylcarnitines.

    • The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.

    • The dried residue is derivatized to their butyl esters by adding a solution of n-butanol with 3N HCl and incubating at 65°C.

    • The butylated extract is again evaporated to dryness and reconstituted in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or heptafluorobutyric acid as an ion-pairing agent, is employed.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection:

      • Precursor Ion Scan: Scanning for precursor ions that fragment to a common product ion of m/z 85, which is characteristic of the carnitine moiety.

      • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for each acylcarnitine are monitored. For this compound butyl ester, the transition would be m/z 302 -> 85.

Quantification of Urinary 2-Methylbutyrylglycine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled organic acid) is added to a urine sample.

    • The sample is acidified, and the organic acids are extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

    • The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography:

    • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms).

    • Temperature Program: A temperature gradient is used to separate the different organic acids.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: The mass spectrometer is operated in full scan mode to identify the various organic acids based on their mass spectra and retention times. Quantification is performed by comparing the peak area of 2-methylbutyrylglycine to the peak area of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism Pathway L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD SBCAD_Deficiency SBCAD Deficiency 2-Methylbutyryl-CoA->SBCAD_Deficiency This compound This compound 2-Methylbutyryl-CoA->this compound CrAT Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA ... SBCAD_Deficiency->this compound 2-Methylbutyrylglycine 2-Methylbutyrylglycine SBCAD_Deficiency->2-Methylbutyrylglycine Carnitine Carnitine Carnitine->this compound Glycine Glycine Glycine->2-Methylbutyrylglycine CrAT Carnitine Acetyltransferase

Caption: Isoleucine catabolism and formation of this compound.

Gut_Microbiota_Pathway cluster_gut Gut Microbiota Contribution Dietary_Protein Dietary Protein (containing Isoleucine) Gut_Microbiota Gut Microbiota Fermentation Dietary_Protein->Gut_Microbiota 2-Methylbutyric_Acid 2-Methylbutyric Acid Gut_Microbiota->2-Methylbutyric_Acid Systemic_Circulation Systemic Circulation 2-Methylbutyric_Acid->Systemic_Circulation Absorption 2-Methylbutyrylcarnitine_Formation Formation of This compound (in host tissues) Systemic_Circulation->2-Methylbutyrylcarnitine_Formation

Caption: Gut microbiota-dependent production of this compound.

Experimental_Workflow cluster_workflow Quantification Workflow Sample_Collection Sample Collection (Blood Spot / Plasma / Urine) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis (Acylcarnitines) Sample_Preparation->LC_MS_MS GC_MS GC-MS Analysis (Organic Acids) Sample_Preparation->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for metabolite quantification.

Conclusion

The endogenous production of this compound in humans is a multifaceted process with two primary sources. The catabolism of L-isoleucine represents the main pathway, with genetic defects in SBCAD leading to significant accumulation of this compound, a hallmark of SBCADD. The gut microbiota constitutes a secondary, yet important, source through the fermentation of dietary proteins to 2-methylbutyric acid, which is subsequently converted to its carnitine ester in the host. The quantitative data and analytical methods presented in this guide provide a foundational resource for researchers and clinicians working to understand, diagnose, and potentially treat conditions associated with altered this compound metabolism. Further research into the quantitative contribution of the gut microbiota and the broader physiological roles of this metabolite is warranted.

References

The Role of 2-Methylbutyrylcarnitine in Branched-Chain Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. Like other acylcarnitines, its primary role is to facilitate the transport of its corresponding acyl-CoA ester, 2-methylbutyryl-CoA, across the inner mitochondrial membrane for subsequent energy production through the Krebs cycle. The concentration of this compound in biological fluids is a key biomarker for certain inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This guide provides an in-depth technical overview of the role of this compound in BCAA metabolism, including relevant biochemical pathways, quantitative data, experimental protocols, and associated signaling cascades.

Biochemical Pathway of Isoleucine Catabolism and the Formation of this compound

The breakdown of L-isoleucine is a multi-step process occurring within the mitochondrial matrix.

  • Transamination: The initial step involves the reversible transfer of an amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.

  • Dehydrogenation: 2-methylbutyryl-CoA is subsequently dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to tiglyl-CoA.

  • Formation of this compound: In instances where the flux through the isoleucine catabolic pathway exceeds the capacity of SBCAD, or when SBCAD activity is deficient, 2-methylbutyryl-CoA can accumulate. This acyl-CoA is then transesterified with L-carnitine by carnitine acetyltransferase (CrAT) to form this compound.[1] This reaction is reversible and serves to buffer the intramitochondrial coenzyme A pool.

The formation of this compound allows for the transport of the 2-methylbutyryl group out of the mitochondria and into the circulation, where it can be detected in plasma and urine.

Quantitative Data

The concentration of this compound is a critical diagnostic marker. The following tables summarize key quantitative data related to its measurement and the enzyme responsible for its metabolism.

Table 1: Reference Ranges for this compound (C5) in Human Plasma

Age GroupConcentration Range (nmol/mL)
≤ 7 days< 0.38
8 days - 7 years< 0.63
≥ 8 years< 0.51
All Ages0.00 - 0.40

Note: Reference ranges can vary slightly between laboratories.

Table 2: this compound (C5) Concentrations in Patients with SBCAD Deficiency

Patient CohortC5 Concentration Range (µmol/L)Notes
Chinese Newborns with SBCADD0.35 - (moderately elevated)C5 cutoff value for screening was 0.35 µmol/L.[2]
Asymptomatic and Symptomatic PatientsElevatedIncreased concentrations of this compound in blood and urine are characteristic.
Newborn Screening Cases0.5 - 1.9In two asymptomatic brothers diagnosed with SBCADD.[3]

Table 3: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

SubstrateApparent Km (µM)Apparent Vmax (µmol min-1 mg-1)
(S)-2-Methylbutyryl-CoA202.2
Isobutyryl-CoA892.0

Data obtained using phenazine (B1670421) methosulfate as an artificial electron acceptor.[4]

Experimental Protocols

Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol outlines a common method for the quantitative analysis of this compound and other acylcarnitines from dried blood spots, a standard practice in newborn screening.

1. Sample Preparation:

  • A 3.2 mm disk is punched from the dried blood spot into a well of a 96-well microplate.

  • 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards is added to each well.

  • The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.

  • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen at 40-50°C.

2. Derivatization:

  • 100 µL of 3N butanolic-HCl is added to each well.

  • The plate is sealed and incubated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.

  • The butanolic-HCl is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable mobile phase for MS/MS analysis.

3. MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Analysis Mode: Flow injection analysis is commonly employed.

  • Detection: Acylcarnitines are detected using a precursor ion scan of m/z 85. This fragment ion is characteristic of all carnitine esters.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol 2: Measurement of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity

This protocol describes an assay to measure the enzymatic activity of SBCAD in cell lysates, such as from patient-derived fibroblasts.

1. Cell Culture and Lysate Preparation:

  • Fibroblasts are cultured under standard conditions.

  • Cells are harvested and resuspended in a suitable buffer.

  • Cell lysis is performed by sonication or freeze-thaw cycles.

  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant is used for the enzyme assay.

2. Enzyme Assay:

  • The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 8.0), flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor such as ferricenium hexafluorophosphate.

  • The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

  • The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of reduction is proportional to the SBCAD activity.

  • Enzyme activity is typically expressed as nmol of substrate consumed per minute per milligram of protein.

Signaling Pathways and Logical Relationships

Isoleucine Catabolic Pathway and this compound Formation

The following diagram illustrates the core pathway of L-isoleucine catabolism, highlighting the step catalyzed by SBCAD and the subsequent formation of this compound when this step is impaired.

Isoleucine_Catabolism cluster_carnitine_shunt Carnitine Shuttle (in SBCAD deficiency) Isoleucine L-Isoleucine aKBV α-Keto-β-methylvalerate Isoleucine->aKBV BCAT MB_CoA 2-Methylbutyryl-CoA aKBV->MB_CoA BCKDH T_CoA Tiglyl-CoA MB_CoA->T_CoA SBCAD MBC This compound MB_CoA->MBC CrAT Prop_CoA Propionyl-CoA T_CoA->Prop_CoA ... Succ_CoA Succinyl-CoA Prop_CoA->Succ_CoA ... Krebs Krebs Cycle Succ_CoA->Krebs CoA Coenzyme A Carnitine L-Carnitine Carnitine->MBC

Isoleucine catabolism and this compound formation.
Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the general workflow for the analysis of acylcarnitines from biological samples.

Acylcarnitine_Workflow Sample Biological Sample (e.g., Dried Blood Spot) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization Analysis Tandem Mass Spectrometry (MS/MS) Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

General workflow for acylcarnitine analysis.
This compound and Platelet Activation Signaling

Recent research has uncovered a direct role for this compound in platelet activation, suggesting a potential link between metabolic dysregulation and thrombosis.

Platelet_Activation MBC This compound Integrin Integrin α2β1 MBC->Integrin Binds to cPLA2 Cytosolic Phospholipase A2 (cPLA2) Integrin->cPLA2 Activates AA Arachidonic Acid cPLA2->AA Releases TXA2 Thromboxane A2 AA->TXA2 Metabolized to Platelet_Activation Platelet Hyperreactivity and Aggregation TXA2->Platelet_Activation Induces

This compound-induced platelet activation pathway.

Conclusion

This compound is a pivotal metabolite in the context of branched-chain amino acid metabolism, particularly that of isoleucine. Its quantification serves as a robust biomarker for SBCAD deficiency. The accumulation of this compound not only signifies a block in the catabolic pathway but may also have downstream signaling consequences, as evidenced by its role in platelet activation. A thorough understanding of the biochemistry, analytical methodologies, and potential pathophysiological roles of this compound is essential for researchers and clinicians in the fields of metabolic disease and drug development. Further investigation into the broader signaling implications of elevated this compound is warranted to fully elucidate its role in human health and disease.

References

An In-depth Technical Guide to the Biochemical Synthesis of 2-Methylbutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical synthesis of 2-methylbutyrylcarnitine (B1244155), a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. An understanding of this metabolic pathway is crucial for researchers in drug development and for scientists studying inborn errors of metabolism, particularly Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This document details the enzymatic reaction responsible for its synthesis, presents quantitative data on enzyme kinetics, outlines experimental protocols for its synthesis and quantification, and provides visual representations of the relevant metabolic and experimental workflows.

Introduction

This compound is a short-chain acylcarnitine that plays a key role in cellular energy metabolism. It is formed from 2-methylbutyryl-CoA, a product of L-isoleucine degradation[1][2][3]. The synthesis of this compound is a reversible reaction catalyzed by a carnitine acyltransferase, which facilitates the transport of acyl groups across mitochondrial membranes for subsequent metabolism[4][5]. The accumulation of this compound in biological fluids is a primary diagnostic marker for SBCAD deficiency, an autosomal recessive disorder resulting from mutations in the ACADSB gene[1][6][7]. This guide will delve into the core aspects of its biochemical synthesis.

The Isoleucine Catabolic Pathway and the Origin of this compound

The breakdown of the essential amino acid L-isoleucine occurs primarily within the mitochondria and serves as a source of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production[8]. 2-Methylbutyryl-CoA is a key intermediate in this pathway[3].

The initial steps of isoleucine catabolism involve:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: 2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD)[2].

In individuals with SBCAD deficiency, the impaired function of this enzyme leads to an accumulation of 2-methylbutyryl-CoA in the mitochondria[1]. This excess 2-methylbutyryl-CoA is then esterified with L-carnitine to form this compound, a reaction that serves as a detoxification mechanism by sequestering the potentially toxic acyl-CoA species and facilitating its export from the mitochondria and subsequent excretion[5].

Isoleucine_Catabolism Isoleucine Catabolism and this compound Formation Isoleucine L-Isoleucine aKBV α-Keto-β-methylvalerate Isoleucine->aKBV BCAT MBCoA 2-Methylbutyryl-CoA aKBV->MBCoA BCKDH TiglylCoA Tiglyl-CoA MBCoA->TiglylCoA SBCAD MBC This compound MBCoA->MBC CrAT + L-Carnitine PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex SBCAD SBCAD SBCAD_Deficiency SBCAD Deficiency SBCAD->SBCAD_Deficiency CrAT Carnitine Acetyltransferase (CrAT) SBCAD_Deficiency->MBCoA Inhibition

Figure 1. Isoleucine catabolism and the formation of this compound.

Enzymatic Synthesis by Carnitine Acetyltransferase (CrAT)

The primary enzyme responsible for the synthesis of short-chain acylcarnitines, including this compound, is Carnitine Acetyltransferase (CrAT) (EC 2.3.1.7)[9]. CrAT is a mitochondrial matrix enzyme that catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine[5].

Reaction: 2-Methylbutyryl-CoA + L-Carnitine ⇌ this compound + CoA-SH

While CrAT has the highest affinity for acetyl-CoA, it exhibits broad substrate specificity for other short-chain acyl-CoAs[9][10].

Quantitative Data on CrAT Activity
SubstrateEnzyme SourceApparent Km (µM)Relative Vmax (%)Reference
Acetyl-CoAHuman Liver~240100[6][9]
Propionyl-CoAHuman Liver->100[6]
Butyryl-CoAHuman499-[9]
Hexanoyl-CoAHuman--[9]
Octanoyl-CoAHuman--[9]
Decanoyl-CoAHuman Liver~720-[6]

Note: The Vmax for propionyl-CoA with human liver CrAT was found to be higher than that for acetyl-CoA[6]. CrAT shows activity with acyl-CoAs up to C10, with decreasing activity as the chain length increases[9].

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the general principles of enzymatic synthesis of acylcarnitines using recombinant CrAT.

Materials:

  • Recombinant human Carnitine Acetyltransferase (CrAT)

  • 2-Methylbutyryl-CoA

  • L-Carnitine hydrochloride

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • EDTA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for activity assay

  • Reaction tubes

  • Incubator/water bath

  • LC-MS/MS system for product verification and quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.8)

    • EDTA (1 mM)

    • L-Carnitine (e.g., 5 mM)

    • 2-Methylbutyryl-CoA (e.g., 0.5 mM)

  • Enzyme Addition: Initiate the reaction by adding a purified recombinant human CrAT solution to the reaction mixture. The final enzyme concentration should be optimized for the desired reaction rate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be adjusted to achieve the desired conversion.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Product Analysis: Analyze the reaction mixture for the formation of this compound using a validated LC-MS/MS method (see section 4.2).

Enzyme Activity Assay (for monitoring reaction progress): The release of free CoA-SH can be monitored spectrophotometrically using DTNB.

  • Prepare a parallel reaction mixture containing DTNB (0.1 mM).

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the thiol group of CoA-SH with DTNB.

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Tris-HCl Buffer (50 mM, pH 7.8) + EDTA (1 mM) Add_Substrates Add L-Carnitine and 2-Methylbutyryl-CoA Prep_Buffer->Add_Substrates Mix Combine Substrates and Enzyme Add_Substrates->Mix Prep_Enzyme Prepare Recombinant CrAT Solution Prep_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction Incubate->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS Quantify Quantify this compound LCMS->Quantify

Figure 2. Experimental workflow for the enzymatic synthesis of this compound.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices and in vitro reaction mixtures.

Sample Preparation:

  • Protein Precipitation: For biological samples (plasma, serum, tissue homogenates), precipitate proteins by adding a threefold volume of cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-2-methylbutyrylcarnitine).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M+H]+ at m/z 246.2. A characteristic product ion for fragmentation is m/z 85, corresponding to the carnitine backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound246.285.1
d3-2-Methylbutyrylcarnitine (IS)249.285.1

Quantification: Construct a calibration curve using known concentrations of this compound standard solutions. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biochemical synthesis of this compound is a key metabolic process in the catabolism of L-isoleucine, catalyzed by carnitine acetyltransferase. Its quantification is of significant diagnostic importance for SBCAD deficiency. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of metabolic disorders and cellular metabolism. Further research to elucidate the precise kinetic parameters of human CrAT with 2-methylbutyryl-CoA and to explore the potential regulatory mechanisms of this synthesis will be valuable for advancing our understanding of branched-chain amino acid metabolism and related pathologies.

References

The Pivotal Role of Short-Chain Acylcarnitines in Cellular Energetics and Metabolic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Short-chain acylcarnitines (SCACs), once viewed merely as intermediates in fatty acid metabolism, are emerging as critical regulators of cellular energy homeostasis and key signaling molecules. This technical guide provides an in-depth exploration of the multifaceted functions of SCACs, including their canonical role in mitochondrial fatty acid transport, their impact on the cellular acyl-CoA/CoA ratio, and their involvement in epigenetic modifications. We delve into the intricate mechanisms governing their metabolism, the key enzymatic players, and their broader implications in health and disease. This document further presents a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of the core signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Functions of Short-Chain Acylcarnitines in Cellular Energy Metabolism

Short-chain acylcarnitines are organic compounds derived from the esterification of carnitine with short-chain fatty acids (containing two to six carbon atoms). Their primary and most well-understood function is to facilitate the transport of these fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, is indispensable for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle.

Beyond their role as transport vehicles, SCACs play a crucial role in modulating the intramitochondrial acyl-CoA to free coenzyme A (CoASH) ratio .[4] By converting short-chain acyl-CoAs to their corresponding acylcarnitines, the pool of free CoASH is replenished, which is essential for the continued operation of various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pyruvate (B1213749) dehydrogenase complex.[4] This buffering capacity prevents the accumulation of potentially toxic acyl-CoA species and maintains metabolic flexibility.[4]

Furthermore, the export of SCACs from the mitochondria into the cytosol and circulation allows them to act as signaling molecules , influencing cellular processes beyond energy production.[4][5]

Key Short-Chain Acylcarnitines and Their Specific Roles

While the family of SCACs is diverse, a few key members have been extensively studied for their specific contributions to cellular function:

  • Acetylcarnitine (C2): As the most abundant short-chain acylcarnitine, acetylcarnitine is a key indicator of the cellular acetyl-CoA pool.[6] It serves as a reservoir and transporter of acetyl groups, which are fundamental building blocks for the synthesis of fatty acids and cholesterol, and are crucial for the production of the neurotransmitter acetylcholine.[7] Emerging evidence has highlighted a critical role for acetylcarnitine in epigenetics, specifically in histone acetylation .[7][8][9][10][11] By donating its acetyl group for the modification of histone proteins, acetylcarnitine can influence gene expression and cellular function.

  • Propionylcarnitine (C3): Propionylcarnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. In cardiac muscle, propionyl-L-carnitine has been shown to improve heart function by increasing carbohydrate oxidation and replenishing TCA cycle intermediates, a process known as anaplerosis.[12][13][14][15][16] It can be converted to succinyl-CoA, a key TCA cycle intermediate, thereby enhancing the energy-producing capacity of the heart, particularly under conditions of stress.[14][15]

  • Butyrylcarnitine (B1668139) (C4): Butyrylcarnitine is derived from the metabolism of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate itself is a known histone deacetylase (HDAC) inhibitor. While the direct signaling roles of butyrylcarnitine are still under investigation, it is known to influence gene expression related to cell cycle control and apoptosis.[17][18] Studies have shown that both propionyl- and butyryl-carnitines accumulate in the late stages of arbuscular mycorrhizal symbiosis, suggesting a role in regulating fungal gene expression.[19]

Enzymatic Regulation and Transport: The Carnitine Shuttle

The metabolism of short-chain acylcarnitines is tightly regulated by a family of enzymes known as carnitine acyltransferases .[1][2][20] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A and carnitine.[1][2]

The key players in the transport of fatty acids into the mitochondria are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[3] There are three isoforms of CPT1 with tissue-specific expression: CPT1a (liver), CPT1b (muscle), and CPT1c (brain).[3]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane and facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[20][21]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.[3]

  • Carnitine Acetyltransferase (CrAT): This enzyme is found in the mitochondrial matrix, peroxisomes, and even the nucleus, and is primarily responsible for the interconversion of acetyl-CoA and acetylcarnitine.[7][8][20][22] CrAT plays a crucial role in buffering the acetyl-CoA pool and providing acetyl groups for histone acetylation.[7][8][9]

Quantitative Data on the Effects of Short-Chain Acylcarnitines

The following tables summarize quantitative data from studies investigating the effects of short-chain acylcarnitines on cellular metabolism.

Table 1: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Carnitine Content in Rats. [16]

Treatment GroupMyocardial Carnitine Content (nmol/g dry wt)
Control (Untreated)5465 ± 474
Control (PLC-Treated)7156 ± 276
Hypertrophied (Untreated)4526 ± 197
Hypertrophied (PLC-Treated)6411 ± 305

*P < 0.05 compared to the respective untreated group.

Table 2: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Substrate Oxidation Rates in Diabetic Rat Hearts. [13]

Treatment GroupGlucose Oxidation (nmol/min/g dry wt)Palmitate Oxidation (nmol/min/g dry wt)
Control150 ± 15450 ± 30
Diabetic75 ± 10*425 ± 25
Diabetic + PLC125 ± 12#550 ± 35#

*P < 0.05 vs. Control; #P < 0.05 vs. Diabetic.

Table 3: Effect of Propionyl-L-Carnitine (PLC) on Lactate Oxidation in Control and Hypertrophied Rat Hearts. [16]

Treatment GroupLactate Oxidation (nmol/min/g dry wt)
Control (Untreated)194.4 ± 25.2
Control (PLC-Treated)253.7 ± 62.3
Hypertrophied (Untreated)118.7 ± 17.1*
Hypertrophied (PLC-Treated)252.2 ± 47.4#

*P < 0.05 vs. Control (Untreated); #P < 0.05 vs. Hypertrophied (Untreated).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of short-chain acylcarnitines.

Quantification of Short-Chain Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine species in biological matrices.

Sample Preparation (Plasma): [23][24]

  • To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard, e.g., deuterated carnitine).

  • Vortex the mixture for 5 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Chromatographic Separation: [23][25]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from high aqueous to high organic mobile phase is used to separate the acylcarnitines based on their hydrophobicity.

  • Flow Rate: Typically 0.45 mL/min.

Mass Spectrometric Detection: [25][26]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and internal standard. A common product ion for acylcarnitines is m/z 85.[25]

Measurement of Fatty Acid Oxidation (FAO)

A. Radiolabeled Substrate-Based Assay: [27][28]

This method measures the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to acid-soluble metabolites.[27]

Protocol for Isolated Mitochondria:

  • Isolate mitochondria from tissue homogenates by differential centrifugation.

  • Prepare a reaction mixture containing the isolated mitochondria, a buffer solution, and the radiolabeled fatty acid substrate complexed with BSA.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid). This precipitates the unoxidized radiolabeled fatty acid.

  • Centrifuge the mixture to pellet the precipitate.

  • Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites (acetyl-CoA, acetylcarnitines, TCA cycle intermediates), using a scintillation counter.

B. High-Resolution Respirometry: [29]

This technique measures oxygen consumption as an indicator of mitochondrial respiration and fatty acid oxidation.

Protocol for Permeabilized Cells or Isolated Mitochondria:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Add the permeabilized cells or isolated mitochondria to the respirometer chamber containing a respiration medium.

  • Use a substrate-uncoupler-inhibitor titration (SUIT) protocol.[29]

  • To measure CPT1-mediated respiration, provide long-chain fatty acids (e.g., palmitoyl-carnitine) as substrates and assess the resulting oxygen consumption.

  • The specificity of CPT1-dependent respiration can be confirmed by using a CPT1 inhibitor like etomoxir.[30]

Carnitine Palmitoyltransferase I (CPT I) Activity Assay

This forward radioisotope assay measures the formation of radiolabeled palmitoyl-L-carnitine.[31]

Protocol for Isolated Intact Mitochondria: [31]

  • Isolate intact mitochondria from tissue samples.

  • Prepare a standard incubation mixture containing Tris-HCl buffer, reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.

  • Initiate the reaction by adding the isolated mitochondria to the incubation mixture.

  • Incubate at a controlled temperature.

  • Stop the reaction.

  • Separate the radiolabeled palmitoyl-L-carnitine from the unreacted L-[³H]carnitine.

  • Quantify the amount of labeled palmitoyl-L-carnitine formed using scintillation counting.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving short-chain acylcarnitines.

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LC_Acylcarnitine_cyto Long-Chain Acylcarnitine LC_Acylcarnitine_ims Long-Chain Acylcarnitine LC_Acylcarnitine_cyto->LC_Acylcarnitine_ims CACT CACT LC_Acylcarnitine_ims->CACT CPT2 CPT2 LC_Acylcarnitine_ims->CPT2 Carnitine_ims Carnitine Carnitine_ims->Carnitine_cyto LCFA_CoA_matrix Long-Chain Acyl-CoA Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation Carnitine_matrix Carnitine Carnitine_matrix->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1->LC_Acylcarnitine_cyto CoA CACT->LC_Acylcarnitine_ims CACT->Carnitine_ims Antiport CPT2->LCFA_CoA_matrix Carnitine

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

Acetylcarnitine_Histone_Acetylation cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Pyruvate Pyruvate PDH PDH Pyruvate->PDH Acetyl_CoA_mito Acetyl-CoA PDH->Acetyl_CoA_mito CrAT_mito CrAT Acetyl_CoA_mito->CrAT_mito Acetylcarnitine_mito Acetylcarnitine CrAT_mito->Acetylcarnitine_mito Acetylcarnitine_cyto Acetylcarnitine Acetylcarnitine_mito->Acetylcarnitine_cyto CACT Carnitine_mito Carnitine Carnitine_mito->CrAT_mito Acetylcarnitine_nuc Acetylcarnitine Acetylcarnitine_cyto->Acetylcarnitine_nuc CrAT_nuc CrAT Acetylcarnitine_nuc->CrAT_nuc Acetyl_CoA_nuc Acetyl-CoA CrAT_nuc->Acetyl_CoA_nuc Carnitine HAT HAT Acetyl_CoA_nuc->HAT Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Histones Histones Histones->HAT

Caption: Acetylcarnitine's Role in Histone Acetylation.

SCAC_Metabolism_Overview cluster_Sources Sources of Short-Chain Acyl-CoA cluster_Mitochondrion Mitochondrial Metabolism cluster_Cellular_Functions Cellular Functions Glucose Glucose SC_Acyl_CoA Short-Chain Acyl-CoA (e.g., Acetyl-CoA, Propionyl-CoA) Glucose->SC_Acyl_CoA Glycolysis & PDH Fatty_Acids Fatty Acids Fatty_Acids->SC_Acyl_CoA β-Oxidation Amino_Acids Amino Acids Amino_Acids->SC_Acyl_CoA Catabolism TCA_Cycle TCA Cycle SC_Acyl_CoA->TCA_Cycle CrAT CrAT SC_Acyl_CoA->CrAT Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production SCAC Short-Chain Acylcarnitines CrAT->SCAC Signaling Metabolic Signaling SCAC->Signaling Detoxification Detoxification of Acyl Groups SCAC->Detoxification Epigenetics Epigenetic Modification (Histone Acetylation) SCAC->Epigenetics CoASH CoASH CoASH->CrAT

Caption: Overview of Short-Chain Acylcarnitine Metabolism and Functions.

Conclusion and Future Directions

Short-chain acylcarnitines are integral to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. Their functions as modulators of the acyl-CoA/CoASH ratio and as signaling molecules involved in processes like histone acetylation underscore their importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate roles of SCACs.

Future research should focus on elucidating the specific signaling pathways modulated by different SCACs, their transport mechanisms across cellular compartments, and their potential as therapeutic targets and biomarkers for a range of metabolic diseases. A deeper understanding of the complex interplay between SCACs and cellular function will be critical for the development of novel therapeutic strategies for conditions such as heart failure, diabetes, and neurodegenerative disorders.

References

2-Methylbutyrylcarnitine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbutyrylcarnitine (B1244155) is a C5-acylcarnitine that serves as a crucial biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency. This human metabolite originates from the catabolism of the essential amino acid L-isoleucine. Under normal physiological conditions, its presence in bodily fluids is minimal. However, in individuals with SBCAD deficiency, a genetic disorder affecting the ACADSB gene, the concentration of this compound significantly increases in blood and other tissues.[1][2] This accumulation is a direct consequence of the impaired activity of the SBCAD enzyme, which is responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA in the mitochondrial isoleucine degradation pathway.[3][4] This guide provides a comprehensive overview of this compound, including its biochemical significance, associated metabolic pathways, analytical methodologies for its detection, and its role in the diagnosis of SBCAD deficiency.

Biochemical and Clinical Significance

This compound is formed when 2-methylbutyryl-CoA, an intermediate in the breakdown of isoleucine, is conjugated with carnitine. This process is a detoxification mechanism to shuttle the accumulating acyl-CoA esters out of the mitochondria, thus freeing up intramitochondrial coenzyme A. The elevated levels of this compound, often reported as part of the C5-acylcarnitine profile in newborn screening, are a primary indicator of SBCAD deficiency.[5][6]

While many individuals identified with SBCAD deficiency through newborn screening remain asymptomatic, some may develop clinical symptoms, especially during periods of metabolic stress such as fasting or illness.[1][7] Symptoms can range from poor feeding and lethargy in infancy to more severe neurological manifestations like seizures and developmental delay in a small percentage of affected individuals.[1][8] The accumulation of this compound and other derivatives of isoleucine metabolism are thought to contribute to the pathophysiology of the symptomatic cases.[7]

Quantitative Data

The concentration of this compound is a critical parameter in the diagnosis and monitoring of SBCAD deficiency. Below is a summary of reported concentrations in various biological matrices for both healthy individuals and those with SBCAD deficiency.

AnalyteMatrixPopulationConcentration Range (μmol/L)Reference(s)
C5 Acylcarnitine Dried Blood SpotNewborns (Normal)0.03 - 0.35[5]
C5 Acylcarnitine Dried Blood SpotNewborns (SBCAD)Slightly to moderately elevated[5]
This compound PlasmaHealthy AdultsTypically low or undetectable
Total Carnitine PlasmaHealthy Adult Males53.1 ± 8.5[9]
Total Carnitine PlasmaHealthy Adult Females45.4 ± 5.6[9]
Free Carnitine PlasmaHealthy Adult Males41.2 ± 6.1[9]
Free Carnitine PlasmaHealthy Adult Females35.2 ± 4.9[9]
2-Methylbutyrylglycine UrineSBCAD Patients1.78 - 11.89 (units not specified)[10]
2-Ethylhydracrylic acid UrineSBCAD Patients37.80 - 373.13 (units not specified)[10]

*Note: C5 acylcarnitine in newborn screening is not specific to this compound and can include isomers such as isovalerylcarnitine (B1198194) and pivaloylcarnitine.[5]

Signaling and Metabolic Pathways

The metabolic pathway central to the production of this compound is the catabolism of L-isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Methylbutyrylcarnitine This compound Methylbutyryl_CoA->Methylbutyrylcarnitine Carnitine Acyltransferase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA SBCAD_Deficiency SBCAD Deficiency (ACADSB gene mutation) SBCAD_Deficiency->Methylbutyryl_CoA Inhibition

Isoleucine Catabolism Pathway and the effect of SBCAD Deficiency.

Experimental Protocols

The gold standard for the analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines in biological samples.

Sample Preparation (Dried Blood Spots)
  • A 3 mm disk is punched from a dried blood spot into a 96-well microtiter plate.

  • An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-C5 carnitine) in methanol (B129727) is added to each well.

  • The plate is agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation (Plasma/Serum)
  • To a 100 µL aliquot of plasma or serum, add 200 µL of an internal standard solution in methanol to precipitate proteins.

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. The analysis is performed in the precursor ion scan mode, monitoring for the common fragment ion of acylcarnitines at m/z 85. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines, including the transition for this compound.

Diagnostic Workflow

The diagnosis of SBCAD deficiency typically begins with newborn screening, followed by confirmatory testing.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C5 Elevated C5 Acylcarnitine NBS->Elevated_C5 Urine_OA Urine Organic Acid Analysis Elevated_C5->Urine_OA Positive Normal Normal Elevated_C5->Normal Negative Plasma_AC Plasma Acylcarnitine Profile Urine_OA->Plasma_AC Presence of 2-Methylbutyrylglycine Genetic_Testing ACADSB Gene Sequencing Plasma_AC->Genetic_Testing Confirmation of elevated This compound Diagnosis SBCAD Deficiency Diagnosis Genetic_Testing->Diagnosis Pathogenic variants identified

Diagnostic Workflow for SBCAD Deficiency.

Conclusion

This compound is a key human metabolite that plays a critical role in the diagnosis of SBCAD deficiency. Its detection and quantification, primarily through tandem mass spectrometry, are essential components of newborn screening programs and the subsequent diagnostic workup for this inborn error of metabolism. Understanding the biochemical pathways leading to its formation and the analytical methods for its measurement is crucial for researchers, clinicians, and professionals involved in drug development for metabolic disorders. Further research into the precise pathological roles of this compound and other accumulated metabolites in symptomatic individuals may open new avenues for therapeutic interventions.

References

The Dawn of a Metabolic Shuttle: A Technical History of Acylcarnitine Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production.[1][2] The study of acylcarnitines has a rich history, evolving from the initial discovery of their parent compound, carnitine, to the sophisticated analytical techniques used today to profile a vast array of these molecules. This technical guide delves into the historical discovery of acylcarnitines, the key experiments that elucidated their function, and the evolution of the methodologies used to study them.

The Precursor: The Discovery of Carnitine

The story of acylcarnitines begins with the discovery of carnitine itself. In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh.[3] Its chemical structure was elucidated in 1927.[3] For several decades, its physiological function remained elusive.

It was the pioneering work of Gottfried Fraenkel in the late 1940s and early 1950s that brought carnitine into the spotlight. While studying the nutritional requirements of the mealworm (Tenebrio molitor), he identified a "vitamin T" that was essential for its growth. This substance was later identified as L-carnitine.[4][5] This discovery hinted at a fundamental role for carnitine in metabolism.

Unveiling the Acylated Form: The Discovery of Acylcarnitines and Their Function

The crucial link between carnitine and fatty acid metabolism was forged in the mid-20th century. The seminal work of Irving B. Fritz and his colleagues, along with that of J. Bremer, was instrumental in demonstrating that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria.[1][6][7]

A pivotal breakthrough was the discovery that carnitine's function was mediated through its esterification to fatty acids, forming acylcarnitines. In the early 1960s, it was established that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane.[6] Bremer's work in 1962 and 1963 showed that the formation of fatty acylcarnitine esters allowed for their transport into the mitochondria.[1][8] This led to the concept of the "carnitine shuttle."

The first direct identifications of specific acylcarnitines in biological tissues came later. In 1977, the isolation and identification of a range of short-chain acylcarnitines, including acetyl-, propionyl-, and isovalerylcarnitine, from beef heart provided concrete evidence for their existence and diversity.[6] This was followed by the identification of various medium-chain acylcarnitines in human urine.[3]

The Enzymatic Machinery: Discovery of Carnitine Acyltransferases and Translocase

The discovery of acylcarnitines necessitated the identification of the enzymes responsible for their formation and transport.

  • Carnitine Palmitoyltransferase (CPT): The enzyme responsible for the reversible transfer of long-chain fatty acyl groups from CoA to carnitine was identified and characterized in the 1960s.[9][10] Later research distinguished between two isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.[7][11][12] CPT1 was identified as the rate-limiting step for long-chain fatty acid oxidation.[7]

  • Carnitine Acetyltransferase (CrAT): This enzyme, which handles short-chain acyl groups, was also characterized during this period, highlighting the role of carnitine in buffering the acetyl-CoA pool.[5][13]

  • Carnitine-Acylcarnitine Translocase (CACT): The discovery that acylcarnitines are transported across the inner mitochondrial membrane in exchange for free carnitine led to the identification of a specific transporter, the carnitine-acylcarnitine translocase.[9][14][15][16]

Quantitative Data from Early Studies

Early quantitative analyses of acylcarnitines were challenging due to the lack of sensitive and specific analytical methods. The data was often presented as the ratio of acylcarnitine to free carnitine or as the total amount of esterified carnitine.

Tissue/ConditionAnalyteConcentration/ActivityReference
Rat Liver MitochondriaOvert Carnitine Palmitoyltransferase ActivityVaried with substrate and conditions[17]
Rat Liver MitochondriaOvert Carnitine Palmitoyltransferase Activity with Polyunsaturated Fatty Acids18:3 ω3 gave the highest rate of acylcarnitine synthesis[18]
Rat Heart MitochondriaAcetylcarnitine Efflux from Pyruvate~5 times greater with 1 mM vs 0.2 mM carnitine[19]
Biotin-deficient Rats (Kidney)3-hydroxyisovalerylcarnitineMarkedly elevated[20]
Human Urine (Normal)α-methyl medium-chain acylcarnitinesPresent[3]
Beef HeartShort-chain acylcarnitinesIdentified (acetyl, propionyl, isobutyryl, etc.)[6]

Experimental Protocols from the Discovery Era

The methodologies used in the initial discovery and characterization of acylcarnitines were foundational for the field.

Early Enzymatic Assays (Pre-Mass Spectrometry)

Before the advent of mass spectrometry, the quantification of carnitine and acylcarnitines relied on enzymatic assays. A common method involved the use of carnitine acetyltransferase (CAT).

Protocol for Total and Free Carnitine Determination:

  • Sample Preparation: Tissue extracts or biological fluids were deproteinized, often using perchloric acid, followed by neutralization.

  • Total Carnitine Measurement: To measure total carnitine, the sample was first subjected to alkaline hydrolysis (e.g., with KOH) to convert all acylcarnitines to free carnitine. The sample was then neutralized.

  • Enzymatic Reaction: The sample (containing either free carnitine or total carnitine) was incubated with acetyl-CoA and a purified preparation of carnitine acetyltransferase.

  • Detection: The reaction produces acetylcarnitine and free CoASH. The amount of CoASH produced was measured spectrophotometrically by its reaction with a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The change in absorbance at 412 nm is proportional to the amount of carnitine in the sample.

  • Acylcarnitine Calculation: The concentration of total acylcarnitines was calculated by subtracting the free carnitine concentration from the total carnitine concentration.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

The use of radiolabeled compounds provided a more sensitive method for detecting and quantifying specific acylcarnitines.

Protocol for Acylcarnitine Profiling in Cultured Fibroblasts:

  • Cell Culture and Labeling: Fibroblasts were cultured and preincubated with L-[³H]carnitine to label the intracellular carnitine pool.

  • Incubation with Fatty Acids: The cells were then incubated with a specific unlabeled fatty acid (e.g., palmitic acid).

  • Extraction: The cells and media were extracted with methanol (B129727) to recover free carnitine and acylcarnitines.

  • HPLC Separation: The extracts were separated by high-performance liquid chromatography (HPLC) on a reverse-phase column.

  • Detection and Quantification: The eluent from the HPLC was passed through a radioactivity detector. The amount of radioactivity in each peak, corresponding to a specific acylcarnitine, was integrated to determine its relative concentration.[18]

Evolution to Modern Analytical Techniques

The development of mass spectrometry, particularly tandem mass spectrometry (MS/MS), revolutionized the study of acylcarnitines.

Fast Atom Bombardment (FAB) Mass Spectrometry

In the 1980s, FAB-MS was one of the first mass spectrometric techniques applied to the analysis of acylcarnitines, allowing for the direct measurement of these compounds in biological samples.[21]

Tandem Mass Spectrometry (MS/MS)

The introduction of electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the early 1990s was a watershed moment. This technique allowed for the rapid, sensitive, and specific profiling of a wide range of acylcarnitines from a single dried blood spot.[22][23] This breakthrough paved the way for expanded newborn screening programs for inborn errors of metabolism.

Typical Workflow for Acylcarnitine Profiling by LC-MS/MS:

  • Sample Preparation: A small sample of plasma or a dried blood spot is extracted, often with methanol containing isotopically labeled internal standards for each class of acylcarnitine.

  • Derivatization (Optional): In some methods, acylcarnitines are derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties.[24][25] However, methods without derivatization are also common.[26]

  • Chromatographic Separation: The extract is injected into a liquid chromatography system to separate the different acylcarnitine species, including isomers.[27][28][29]

  • Mass Spectrometric Detection: The separated acylcarnitines are ionized (typically by ESI) and analyzed by a tandem mass spectrometer. A common method is precursor ion scanning for a fragment ion characteristic of carnitine (m/z 85), which allows for the specific detection of all acylcarnitines in the sample.[23]

  • Quantification: The abundance of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding internal standard.

Visualizing the Core Concepts

The Carnitine Shuttle: A Fundamental Pathway

The discovery of acylcarnitines was central to understanding how fatty acids are transported into mitochondria for oxidation. The following diagram illustrates this crucial pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 CoA Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 Acylcarnitine AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix CoA Carnitine_matrix Carnitine CPT2->Carnitine_matrix BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Carnitine_matrix->CACT Carnitine

Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.

Logical Workflow of Early Acylcarnitine Analysis

The analytical workflow for identifying and quantifying acylcarnitines has evolved significantly. The following diagram outlines the logical steps in the early, pre-MS/MS era.

EarlyAnalysisWorkflow cluster_sample Sample Preparation cluster_separation Separation/Quantification cluster_data Data Analysis Sample Biological Sample (Tissue, Urine, Blood) Extraction Extraction Sample->Extraction Chromatography Chromatography (e.g., Column, HPLC) Extraction->Chromatography EnzymaticAssay Enzymatic Assay Extraction->EnzymaticAssay Radioassay Radioassay Extraction->Radioassay Identification Identification Chromatography->Identification Quantification Quantification EnzymaticAssay->Quantification Radioassay->Quantification Identification->Quantification

Caption: Logical workflow for early acylcarnitine analysis.

Conclusion

The discovery and history of acylcarnitines represent a fascinating journey in metabolic research. From the initial identification of carnitine as a vital nutrient to the elucidation of the intricate carnitine shuttle system and the development of powerful analytical techniques, our understanding of these molecules has grown immensely. This historical perspective provides a crucial foundation for current and future research into the roles of acylcarnitines in health and disease, and for the development of novel therapeutic strategies targeting their metabolism. The continuous refinement of analytical methods will undoubtedly uncover even more complexities in the world of acylcarnitines, offering new insights for researchers, scientists, and drug development professionals.

References

Navigating the Isomeric Landscape of C5 Acylcarnitines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis and differentiation of short-chain acylcarnitines, particularly the C5 isomers, represent a critical challenge in clinical diagnostics and metabolic research. These structurally similar molecules are key biomarkers for a range of inborn errors of metabolism and can also indicate exposure to certain medications. This technical guide provides a comprehensive overview of the structural isomers of C5 acylcarnitines, their biochemical significance, and the analytical methodologies required for their accurate differentiation and quantification.

The Structural Isomers of C5 Acylcarnitine

C5 acylcarnitines are a group of isobaric compounds, meaning they share the same molecular weight but differ in their structural arrangement. This structural subtlety has profound implications for their metabolic origins and clinical significance. The primary C5 acylcarnitine isomers of clinical interest include:

  • Isovalerylcarnitine (B1198194) (IVC): A key biomarker for the diagnosis of isovaleric acidemia (IVA), an inherited metabolic disorder affecting the catabolism of the branched-chain amino acid leucine.[1][2]

  • 2-Methylbutyrylcarnitine (2-MBC): An indicator of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inborn error of isoleucine metabolism.[2]

  • Pivaloylcarnitine (B1222081) (PVC): An exogenous compound formed following the administration of pivalate-containing antibiotics (e.g., pivampicillin, pivmecillinam).[3][4] Its presence can lead to false-positive results in newborn screening for isovaleric acidemia.[5][6]

  • n-Valerylcarnitine (NVC): Generally present at low levels and its clinical significance is less defined compared to the other isomers.

Biochemical Pathways of C5 Acylcarnitine Isomers

The endogenous C5 acylcarnitine isomers, isovalerylcarnitine and this compound, are byproducts of amino acid catabolism.

Leucine Catabolism and Isovalerylcarnitine Formation:

Isovalerylcarnitine is derived from the breakdown of the essential amino acid leucine.[7][8] In isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently conjugated with carnitine to form isovalerylcarnitine.[2]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAA Transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Complex IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovalerylcarnitine Isovalerylcarnitine (IVC) Isovaleryl_CoA->Isovalerylcarnitine CPT/COT (in IVA) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Normal Pathway Carnitine Carnitine Carnitine->Isovalerylcarnitine

Leucine catabolism pathway leading to Isovalerylcarnitine.

Isoleucine Catabolism and this compound Formation:

This compound originates from the catabolic pathway of the essential amino acid isoleucine.[7][8] A deficiency in the enzyme short/branched-chain acyl-CoA dehydrogenase results in the accumulation of 2-methylbutyryl-CoA, which is then converted to this compound.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAA Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Methylbutyryl_CoA BCKDH Complex SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase Methylbutyryl_CoA->SBCAD Methylbutyrylcarnitine This compound (2-MBC) Methylbutyryl_CoA->Methylbutyrylcarnitine CPT/COT (in SBCADD) Tiglyl_CoA Tiglyl-CoA SBCAD->Tiglyl_CoA Normal Pathway Carnitine Carnitine Carnitine->Methylbutyrylcarnitine

Isoleucine catabolism leading to this compound.

Quantitative Data on C5 Acylcarnitine Isomers

Accurate quantification of individual C5 acylcarnitine isomers is paramount for correct diagnosis and monitoring. The following tables summarize typical concentrations of these isomers in various biological matrices.

Table 1: Reference Intervals for C5 Acylcarnitines in Dried Blood Spots (DBS) of Healthy Newborns

IsomerConcentration Range (µmol/L)Reference(s)
Total C50.05 - 0.27[9]
Total C50.06 - 0.44[10]

Table 2: Concentrations of C5 Acylcarnitine Isomers in Pathological Conditions and after Drug Administration

IsomerConditionMatrixConcentration Range (µmol/L)Reference(s)
IsovalerylcarnitineIsovaleric Acidemia (mild)DBS0.8 - 6[2]
IsovalerylcarnitineIsovaleric Acidemia (severe)DBSup to 21.7[2]
PivaloylcarnitinePost-pivalate antibiotic useSerum1.6 - 3.7[3][4]
Free CarnitinePost-pivalate antibiotic useSerum0.4 - 1.0 (decreased)[3][4]
PivaloylcarnitineFalse-positive NBSDBS0.5 - 8.2[6]

Experimental Protocols for Isomer Differentiation

The structural similarity of C5 acylcarnitine isomers necessitates chromatographic separation prior to mass spectrometric detection for their unambiguous identification and quantification. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose.

Workflow for UPLC-MS/MS Analysis of C5 Acylcarnitine Isomers:

Experimental_Workflow Sample Dried Blood Spot or Plasma Extraction Methanol (B129727) Extraction Sample->Extraction Derivatization Butanolic HCl Derivatization Extraction->Derivatization UPLC UPLC Separation (C18 Column, Gradient Elution) Derivatization->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Quantification Quantification using Deuterated Internal Standards MSMS->Quantification

UPLC-MS/MS workflow for C5 acylcarnitine isomer analysis.

Detailed Methodological Parameters:

Sample Preparation (from Dried Blood Spots):

  • A 3 mm punch from a dried blood spot is placed in a 96-well plate.

  • An extraction solution containing methanol and deuterated internal standards (e.g., d3-isovalerylcarnitine) is added to each well.

  • The plate is agitated for 30 minutes to ensure complete extraction.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

Derivatization:

  • The dried extract is reconstituted in 3N butanolic HCl.

  • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

  • The derivatization reagent is evaporated to dryness under nitrogen.

  • The residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

ParameterSpecification
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A linear gradient from 10% to 90% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion (m/z of butylated C5 acylcarnitine) -> Product ion (m/z 85)

Conclusion

The accurate differentiation and quantification of C5 acylcarnitine isomers are essential for the timely and correct diagnosis of several inborn errors of metabolism and for avoiding false-positive results in newborn screening programs. The implementation of robust UPLC-MS/MS methods allows for the necessary chromatographic separation of these isobaric compounds. This guide provides the foundational knowledge and detailed experimental considerations for researchers, scientists, and drug development professionals working in the field of metabolomics and clinical diagnostics. A thorough understanding of the distinct biochemical origins and the analytical nuances of each C5 acylcarnitine isomer is critical for advancing our ability to diagnose and manage metabolic diseases.

References

2-Methylbutyrylcarnitine and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a critical biomarker for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This condition arises from a defect in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine. The accumulation of this compound and its precursor, 2-methylbutyryl-CoA, is implicated in mitochondrial dysfunction, which is thought to underlie the clinical manifestations observed in a subset of affected individuals. This technical guide provides an in-depth overview of this compound, its metabolic origins, and its purported effects on mitochondrial bioenergetics, oxidative stress, and associated signaling pathways. Detailed experimental protocols for investigating these effects are also presented, along with illustrative data and pathway diagrams to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction to this compound

This compound is a C5-acylcarnitine, specifically an ester of carnitine and 2-methylbutanoic acid.[1] It is a metabolic intermediate in the degradation pathway of L-isoleucine.[2][3] Under normal physiological conditions, this compound is present at very low, often undetectable, levels in blood and urine.[4]

The primary clinical significance of elevated this compound is its role as a diagnostic marker for SBCADD, an autosomal recessive disorder caused by mutations in the ACADSB gene.[5][6] This gene encodes the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase, which is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA in the isoleucine catabolic pathway.[3] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA within the mitochondria. This excess is then buffered by carnitine, forming this compound, which is subsequently exported from the mitochondria and can be detected at elevated levels in bodily fluids.[3]

While many individuals with SBCADD are asymptomatic, some may present with a range of neurological and developmental symptoms, including seizures, developmental delay, hypotonia, and failure to thrive.[7] The underlying pathophysiology is believed to be linked to the toxic effects of the accumulating metabolites on cellular function, particularly within the mitochondria.

The Role of this compound in Mitochondrial Dysfunction

The accumulation of short-chain acyl-CoAs and their corresponding acylcarnitines, as seen in SBCADD and other organic acidurias, can have several detrimental effects on mitochondrial function. While direct experimental data on this compound is limited, the effects of structurally similar short-chain acylcarnitines, such as propionylcarnitine (B99956) and isovalerylcarnitine, have been studied and provide a basis for postulating the mechanisms of this compound-induced mitochondrial dysfunction.

Impairment of Mitochondrial Respiration and Energy Production

Accumulated short-chain acyl-CoAs can inhibit key enzymes of mitochondrial energy metabolism.[8] Specifically, they have been shown to inhibit the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, which are crucial for the tricarboxylic acid (TCA) cycle.[8] This inhibition can lead to a reduction in the production of NADH and FADH₂, the primary electron donors for the electron transport chain (ETC).

Furthermore, there is evidence that certain acyl-CoAs can directly inhibit complexes of the ETC. For example, octanoyl-CoA has been shown to inhibit Complex III.[8] It is plausible that 2-methylbutyryl-CoA could exert similar inhibitory effects. A reduction in ETC activity would lead to a decreased oxygen consumption rate (OCR) and diminished ATP production.

Induction of Oxidative Stress

Disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[9] This occurs when the flow of electrons is impeded, leading to the partial reduction of oxygen at complexes I and III. An overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to mitochondrial DNA, proteins, and lipids. This oxidative stress can further impair mitochondrial function and trigger apoptotic pathways.

Alterations in Mitochondrial Membrane Integrity

High concentrations of certain acylcarnitines have been associated with alterations in the integrity of the inner mitochondrial membrane. This can include the induction of the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[10] The opening of the MPT pore leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[10]

Data Presentation: Illustrative Effects on Mitochondrial Function

Due to the limited availability of direct experimental data for this compound, the following tables present hypothetical but plausible quantitative data to illustrate its potential effects on mitochondrial function. These values are based on findings from studies on other short-chain acylcarnitines and the expected consequences of SBCADD.

Table 1: Illustrative Oxygen Consumption Rate (OCR) in Human Fibroblasts

Cell LineTreatmentBasal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)
ControlVehicle100 ± 875 ± 6250 ± 20
SBCADD PatientVehicle70 ± 750 ± 5175 ± 15
ControlThis compound (100 µM)85 ± 960 ± 7200 ± 18

*Illustrative data suggesting a significant difference from the control vehicle (p < 0.05).

Table 2: Illustrative Cellular ATP Levels and ROS Production in Human Fibroblasts

Cell LineTreatmentCellular ATP (nmol/mg protein)Mitochondrial ROS (Relative Fluorescence Units)
ControlVehicle50 ± 4100 ± 10
SBCADD PatientVehicle35 ± 5180 ± 15
ControlThis compound (100 µM)40 ± 4150 ± 12

*Illustrative data suggesting a significant difference from the control vehicle (p < 0.05).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Cell Culture

Primary human dermal fibroblasts from healthy donors and SBCADD patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight.

Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
  • Cell Seeding: Seed fibroblasts in a Seahorse XF96 cell culture microplate at a density of 20,000-40,000 cells per well and allow to attach overnight.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 10 mM glucose, 2 mM L-glutamine, and 1 mM pyruvate, and incubate at 37°C in a non-CO₂ incubator.

  • Seahorse XF Analyzer Assay: The Seahorse XF96 Analyzer is used to measure the oxygen consumption rate (OCR). The Mito Stress Test involves the sequential injection of:

    • Oligomycin (1.0 µM): An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.

    • FCCP (0.5 µM): A protonophore that uncouples the mitochondrial membrane and induces maximal respiration.

    • Rotenone/Antimycin A (0.5 µM each): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR data is normalized to cell number or protein content in each well. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

Measurement of Cellular ATP Levels
  • Cell Culture and Treatment: Culture and treat fibroblasts in a 96-well plate as described above.

  • ATP Assay: Utilize a commercial bioluminescence-based ATP assay kit.

  • Lysis and Luminescence Measurement: Lyse the cells according to the kit protocol and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize the ATP content to the total protein concentration in each well.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture and treat fibroblasts on glass coverslips or in a 96-well black-walled plate.

  • Staining: Incubate the cells with a mitochondria-specific ROS indicator dye, such as MitoSOX™ Red (5 µM), for 30 minutes at 37°C.

  • Imaging/Fluorometry:

    • For imaging, wash the cells, mount the coverslips on slides, and visualize using a fluorescence microscope.

    • For quantitative analysis, wash the cells and measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Quantify the fluorescence intensity and normalize to cell number or protein content.

Visualization of Pathways and Workflows

Isoleucine Catabolism and the Site of SBCADD Defect

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Two_methylbutyryl_CoA SBCAD SBCAD (Deficient in SBCADD) Two_methylbutyryl_CoA->SBCAD Two_methylbutyrylcarnitine This compound (Biomarker) Two_methylbutyryl_CoA->Two_methylbutyrylcarnitine + Carnitine Tiglyl_CoA Tiglyl-CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle SBCAD->Tiglyl_CoA Carnitine Carnitine Mitochondrial_Dysfunction cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-V) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ROS ROS ETC->ROS TCA TCA Cycle ATP ATP ATP_Synthase->ATP MPT MPT Pore Opening Two_MBC This compound (Accumulation) Two_MBC->ETC Inhibition? Two_MBC->TCA Inhibition? Two_MBC->MPT Induction? Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Culture Fibroblasts (Control vs. SBCADD) treatment Treatment with this compound start->treatment seahorse Seahorse XF Mito Stress Test treatment->seahorse atp_assay Cellular ATP Assay treatment->atp_assay ros_assay Mitochondrial ROS Assay treatment->ros_assay analysis Data Analysis and Normalization seahorse->analysis atp_assay->analysis ros_assay->analysis end End: Interpretation of Results analysis->end

References

The Biological Properties of 2-Methylbutyrylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrylcarnitine (B1244155), a C5-acylcarnitine, is a pivotal biomarker in the diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an autosomal recessive inborn error of L-isoleucine metabolism. Its detection, primarily through newborn screening programs utilizing tandem mass spectrometry, is complicated by the presence of isobaric compounds, necessitating advanced analytical techniques for definitive diagnosis. While the majority of individuals with elevated this compound are asymptomatic, a subset may develop neurological symptoms. This technical guide provides an in-depth overview of the metabolism, biological roles, and clinical significance of this compound, including detailed experimental protocols for its analysis and a summary of quantitative data.

Introduction

This compound is a short-chain acylcarnitine, an ester of carnitine and 2-methylbutyric acid. Its primary biological significance lies in its role as a key diagnostic marker for the deficiency of short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme involved in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] The accumulation of this compound in blood and the corresponding excretion of 2-methylbutyrylglycine (B135152) in urine are the biochemical hallmarks of SBCAD deficiency.[1][2][3][4]

The clinical presentation of SBCAD deficiency is highly variable, with most individuals identified through newborn screening remaining asymptomatic throughout their lives.[1][5][6] However, a minority of cases have been associated with a range of neurological symptoms, including seizures, developmental delay, and hypotonia.[7][8]

Metabolism and Signaling Pathways

This compound is a metabolic byproduct of the L-isoleucine degradation pathway. In individuals with normal metabolic function, L-isoleucine is catabolized through a series of enzymatic reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. In SBCAD deficiency, this enzymatic step is impaired, leading to an accumulation of 2-methylbutyryl-CoA. This excess 2-methylbutyryl-CoA is then conjugated with carnitine by carnitine acyltransferases to form this compound, which can be detected in blood, and is also converted to 2-methylbutyrylglycine for excretion in urine.[4][7]

Isoleucine_Metabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-ketoacid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylbutyrylcarnitine This compound (Elevated in Blood) Methylbutyryl_CoA->Methylbutyrylcarnitine Carnitine acyltransferase Methylbutyrylglycine 2-Methylbutyrylglycine (Elevated in Urine) Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-acyltransferase SBCAD_block Methylbutyryl_CoA->SBCAD_block Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Energy Energy Metabolism (Citric Acid Cycle) Propionyl_CoA->Energy Acetyl_CoA->Energy SBCAD_block->Tiglyl_CoA Deficient in SBCADD

Figure 1: L-Isoleucine Catabolism and the Metabolic Block in SBCAD Deficiency.

Quantitative Data

The concentration of this compound is typically measured as part of the C5-acylcarnitine panel in newborn screening. It is important to note that standard mass spectrometry does not differentiate between this compound and its isomers. The following tables summarize the reported concentrations of C5-acylcarnitines in various conditions.

Table 1: C5-Acylcarnitine Concentrations in Dried Blood Spots (DBS) of Newborns
Condition Analyte Concentration (µmol/L) Reference
Healthy NewbornsC5-Acylcarnitine0.05 - 0.3[7]
SBCAD DeficiencyC5-Acylcarnitine0.5[7]
SBCAD Deficiency (sibling)C5-Acylcarnitine1.9[7]
Isovaleric Acidemia (IVA)C5-Acylcarnitine (median)4.0 (range: 1.8 - >70)[9]
Pivalate Interference (False Positive)C5-Acylcarnitine (median)2.9 (range: 2.0 - 9.6)[9]
Table 2: Confirmatory Biomarkers for SBCAD Deficiency
Biomarker Specimen Finding in SBCAD Deficiency
2-MethylbutyrylglycineUrineElevated
2-Ethylhydracrylic acidUrineMay be elevated

Experimental Protocols

The detection and quantification of this compound and other acylcarnitines are primarily performed using tandem mass spectrometry (MS/MS). The diagnostic process typically involves a two-tiered approach.

Tier 1: Newborn Screening by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This is a high-throughput method used for initial screening of dried blood spots (DBS).

  • Sample Preparation:

    • A 3.2 mm or 3 mm disc is punched from the DBS into a 96-well microtiter plate.[10][11]

    • An extraction solution containing a mixture of stable isotope-labeled internal standards (for various amino acids and acylcarnitines) in a methanol-based solvent is added to each well.[10][12]

    • The plate is agitated for 20-45 minutes to extract the analytes.[10][12]

    • The supernatant is transferred to a new plate for analysis.[10]

  • Instrumentation and Analysis:

    • Technique: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[10][13]

    • Mobile Phase: Typically an 80% methanol (B129727) solution containing 10 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[14]

    • Flow Rate: Approximately 150 µL/min.[14]

    • Injection Volume: 1-10 µL.[10][11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions specific for each acylcarnitine. For C5-acylcarnitine, the transition m/z 246.2 -> 85 is commonly monitored.

Tier 2: Confirmatory Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is employed to separate and individually quantify the C5-acylcarnitine isomers when an elevated C5 level is detected in the initial screen.

  • Sample Preparation:

    • Extraction from DBS or plasma is performed using methanol.

    • The extracted analytes are derivatized to their butyl esters by incubation with butanolic HCl. This step is crucial for improving chromatographic separation and detection.

  • Instrumentation and Analysis:

    • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Chromatographic Column: A C18 reverse-phase column (e.g., C18 BEH, 1x100mm, 1.7µm) is typically used.

    • Mobile Phase: A gradient of methanol and water is employed for separation.

    • Ionization and Detection: ESI+ and MRM are used, similar to the FIA-MS/MS method.

Diagnostic Workflow and Logical Relationships

The presence of isobaric compounds for C5-acylcarnitine necessitates a clear diagnostic workflow to differentiate SBCAD deficiency from other conditions.

Diagnostic_Workflow start Newborn Screening Dried Blood Spot (DBS) fia_msms Tier 1: FIA-MS/MS Analysis of Acylcarnitines start->fia_msms c5_result C5-Acylcarnitine Level fia_msms->c5_result normal Normal c5_result->normal Within Reference Range elevated Elevated c5_result->elevated Above Cut-off uplc_msms Tier 2: UPLC-MS/MS of C5 Isomers elevated->uplc_msms urine_organic_acids Urine Organic Acid Analysis elevated->urine_organic_acids isobar_results Identify Predominant Isomer uplc_msms->isobar_results urine_organic_acids->isobar_results sbcadd Diagnosis: SBCAD Deficiency (Elevated this compound and 2-Methylbutyrylglycine) isobar_results->sbcadd This compound iva Diagnosis: Isovaleric Acidemia (Elevated Isovalerylcarnitine and Isovalerylglycine) isobar_results->iva Isovalerylcarnitine pivalate Finding: Pivalate Interference (Elevated Pivaloylcarnitine) isobar_results->pivalate Pivaloylcarnitine

Figure 2: Diagnostic Workflow for an Elevated C5-Acylcarnitine Result.

Clinical Significance and Future Directions

While the majority of individuals with SBCAD deficiency identified through newborn screening remain asymptomatic, the potential for neurological complications in a subset of patients underscores the importance of accurate diagnosis and long-term monitoring.[8] The reasons for this clinical variability are not yet fully understood but may be influenced by genetic modifiers, environmental factors, or metabolic stressors such as illness or fasting.[1]

Future research should focus on elucidating the pathophysiology of symptomatic SBCAD deficiency to identify individuals at risk and to develop targeted therapeutic strategies. Further characterization of the clinical phenotypes associated with different mutations in the ACADSB gene, which encodes the SBCAD enzyme, may provide insights into genotype-phenotype correlations. Additionally, longitudinal studies of asymptomatic individuals are needed to better understand the natural history of this condition.

For drug development professionals, understanding the metabolic pathway and the consequences of its disruption can inform the development of therapies aimed at either reducing the production of toxic metabolites or enhancing residual enzyme activity. The analytical methods detailed in this guide are essential for monitoring the biochemical response to such interventions.

Conclusion

This compound is a critical biomarker for the diagnosis of SBCAD deficiency. Its accurate measurement and differentiation from isobaric compounds are essential for correct diagnosis and patient management. This technical guide has provided a comprehensive overview of the biological properties of this compound, including its metabolic context, associated quantitative data, and detailed analytical methodologies. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and address this inborn error of metabolism.

References

Methodological & Application

Application Note: Quantification of 2-Methylbutyrylcarnitine in Human Plasma using a Rapid and Sensitive LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine and an important biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation.[1] The accurate quantification of specific acylcarnitines in plasma is essential for clinical diagnostics and metabolic research.

A significant analytical challenge is the presence of isomers, such as isovalerylcarnitine (B1198194) and pivaloylcarnitine, which are isobaric with this compound and cannot be distinguished by mass spectrometry alone.[2][3] Therefore, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with effective chromatographic separation is required for unambiguous identification and quantification.[2][4]

This application note details a simple, rapid, and sensitive non-derivatized LC-MS/MS (B15284909) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and clinical settings.[5]

Experimental Workflow

The overall experimental procedure from plasma sample preparation to data analysis is outlined below. This workflow is designed for efficiency and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing P1 Thaw Plasma Sample (50 µL) P2 Add Internal Standard (d3-Propionylcarnitine) P1->P2 P3 Protein Precipitation (200 µL Acetonitrile) P2->P3 P4 Vortex & Incubate P3->P4 P5 Centrifuge (14,000 x g, 10 min) P4->P5 P6 Transfer Supernatant P5->P6 P7 Dilute with Mobile Phase A P6->P7 A1 Inject into LC-MS/MS System P7->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 MS/MS Detection (MRM Mode) A2->A3 A4 Data Integration & Quantification A3->A4

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound HCl (Analytical Standard)

  • d3-Propionylcarnitine HCl (Internal Standard, IS)

  • LC-MS Grade Acetonitrile (B52724)

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Ammonium Acetate (≥99%)

  • Human Plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation

This protocol is optimized for a fast and efficient extraction without a derivatization step.[5][6]

  • Thaw frozen human plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 5 µmol/L d3-Propionylcarnitine in water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 900 µL of Mobile Phase A (see Table 2) to the vial.

  • Cap the vial, vortex briefly, and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium (Nitrogen)
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 60 psi

| Dwell Time | 50 ms per transition |

Table 2: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 2 | | | 1.0 | 2 | | | 5.0 | 50 | | | 5.1 | 95 | | | 6.5 | 95 | | | 6.6 | 2 | | | 9.0 | 2 |

Principle of MRM Detection

Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity required for quantification in complex matrices like plasma.[7] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For acylcarnitines, a characteristic product ion at m/z 85 is often used for quantification due to its high intensity.[1]

MRM_Principle cluster_ms Triple Quadrupole Mass Spectrometer cluster_labels Q1 Q1 Precursor Ion Selection Q2 Q2 Collision Cell (CID) Q1->Q2 m/z 246.2 Q3 Q3 Product Ion Selection Q2->Q3 Fragments Detector Detector Q3->Detector m/z 85.1 Source->Q1 Ions from LC (Analyte + Matrix) l1 This compound Precursor [M+H]+ = 246.2 l2 Fragmentation induced by collision with gas l3 Specific Product Ion (Quantifier) = 85.1

Caption: Principle of MRM for this compound detection.

Quantitative Data and Method Performance

The method was validated according to established bioanalytical guidelines. Performance characteristics were assessed to ensure reliability for quantitative analysis. The following table summarizes typical validation results for this type of assay.[2][5][8]

Table 3: MRM Transitions and Method Performance Summary

Analyte MRM Transition (m/z) (Quantifier / Qualifier) Linearity Range (µmol/L) LLOQ (µmol/L) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery)
This compound 246.2 → 85.1 / 246.2 → 60.1 0.1 - 10 0.1 < 10% < 15% 88 - 112%

| d3-Propionylcarnitine (IS) | 207.1 → 85.1 | - | - | - | - | - |

  • Linearity: The calibration curve was linear over the specified range with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Both intra- and inter-day precision (as coefficient of variation, %CV) and accuracy were within the acceptable limits of ±15%.[2][5]

  • Selectivity: No significant interfering peaks from endogenous plasma components were observed at the retention time of the analyte and internal standard. The chromatographic method successfully separates this compound from its key isomers.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol avoids time-consuming derivatization steps, making it highly efficient and suitable for high-throughput applications.[5] The method demonstrates excellent sensitivity, specificity, accuracy, and precision, proving its utility for clinical research, disease monitoring, and metabolic studies in drug development. The chromatographic separation is critical for distinguishing this compound from its isomers, ensuring accurate diagnostic results.[2][3]

References

Application Notes and Protocols for Acylcarnitine Profiling in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitine profiling in dried blood spots (DBS) is a crucial tool in clinical research and drug development, primarily for the screening of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1] This technique offers significant advantages, including minimally invasive sample collection, stability of analytes in DBS, and ease of sample storage and transportation.[1][2][3] Tandem mass spectrometry (MS/MS) is the gold-standard analytical method for this purpose due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitines.[1][4]

This document provides detailed protocols for the preparation of dried blood spot samples for acylcarnitine analysis, covering both direct extraction and derivatization methods.

Principle of the Method

The overall workflow for acylcarnitine profiling from DBS involves the extraction of acylcarnitines from the blood spot, followed by analysis using tandem mass spectrometry. The process begins with punching a small disc from the dried blood spot. Acylcarnitines are then extracted from the disc using an organic solvent, typically methanol (B129727) or acetonitrile (B52724), containing isotopically labeled internal standards.[2][3][4][5] These internal standards are essential for accurate quantification.[6] The extract can then be analyzed directly (non-derivatized method) or after a derivatization step to convert the acylcarnitines into their butyl esters (derivatized method).[7][8] Derivatization can enhance the sensitivity of the analysis.[8] The prepared sample is then introduced into the mass spectrometer for analysis.

Experimental Workflow

Acylcarnitine_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DBS Dried Blood Spot (DBS) Card Punch Punch 3.0 - 3.2 mm Disc DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporation Supernatant->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Derivatized Method Reconstitution Reconstitution Evaporation->Reconstitution Non-Derivatized Method Derivatization->Reconstitution MS_Analysis LC-MS/MS or FIA-MS/MS Analysis Reconstitution->MS_Analysis

Caption: Workflow for Acylcarnitine Profiling from Dried Blood Spots.

Materials and Reagents

Materials
  • Dried blood spot collection cards (e.g., Whatman 903)[2]

  • DBS manual puncher (3.0 mm, 3.2 mm, or 1/8 inch)[2][4]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL) or 96-well plates[2][8]

  • Pipettes and tips

  • Microplate shaker or rocker[2]

  • Centrifuge[7]

  • Sample concentrator (e.g., nitrogen evaporator)[4][8]

  • Vortex mixer[2]

Reagents
  • Methanol (HPLC grade)[4]

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade)

  • Formic acid[9]

  • n-Butanol-HCl (3N) (for derivatization)[4][8]

  • Isotopically labeled internal standards (e.g., from Cambridge Isotope Laboratories)[4]

Experimental Protocols

Two primary methods for sample preparation are presented below: a direct extraction (non-derivatized) method and a method involving derivatization.

Protocol 1: Direct Extraction (Non-Derivatized) Method

This method involves a straightforward extraction of acylcarnitines from the DBS followed by direct analysis.

  • DBS Punching:

    • Punch a 3.0 mm or 3.2 mm disc from the dried blood spot into a designated well of a 96-well plate or a microcentrifuge tube.[2] A blank paper disc from an unused part of the collection card should be used as a negative control.

  • Extraction:

    • To each disc, add the extraction solution containing the appropriate stable isotope-labeled internal standards.[2] The composition and volume of the extraction solution can vary.

    • Incubate the samples on a microplate shaker or rocker.[2]

  • Centrifugation:

    • Following incubation, centrifuge the samples to pellet the filter paper disc and any precipitated proteins.[7]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate or microcentrifuge tube for analysis.[3][5][7]

  • Analysis:

    • The supernatant is then ready for injection into the LC-MS/MS or FIA-MS/MS system.[7]

Protocol 2: Derivatization Method

This protocol includes an additional step to derivatize the acylcarnitines to their butyl esters, which can improve their chromatographic and mass spectrometric properties.[1]

  • DBS Punching and Extraction:

    • Follow steps 1 and 2 from Protocol 1.

  • Evaporation:

    • After extraction, transfer the eluates to a new 96-well plate and evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 50 °C).[8]

  • Derivatization:

    • Add butanolic HCl (e.g., 3N n-butanol HCl) to each well.[4][8]

    • Incubate the plate at an elevated temperature (e.g., 60-65 °C).[4][8]

    • After incubation, evaporate the butanolic HCl to dryness under a stream of nitrogen.[4][8]

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent, such as a mixture of acetonitrile and water, prior to analysis.[8]

  • Analysis:

    • The reconstituted sample is then ready for injection into the LC-MS/MS or FIA-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various published protocols for acylcarnitine profiling from DBS.

Table 1: Sample Punching and Extraction Parameters

ParameterMethod 1Method 2Method 3Method 4
DBS Punch Size 3.2 mm[4]3.0 mm[2]1/8 inch (≈ 3.2 mm)3.2 mm[5]
Extraction Solvent Methanol with internal standards[4]85:15 Acetonitrile:Water with internal standards[2]Methanol with SIL internal standards80:20 Methanol:Water with internal standards[5]
Extraction Volume 100 µL[4]200 µL[2]100 µLNot Specified
Incubation Time 30 minutes[4]20 minutes[2]30 minutes30 minutes[5]
Incubation Temp. 30 °C[4]Room Temperature[2]Room TemperatureNot Specified
Shaking/Vortexing ShakingVortex and Shaking (400 rpm)[2]RockerVortexing (600 rpm)[5]

Table 2: Post-Extraction Processing Parameters

ParameterMethod 1 (Derivatized)Method 2 (Derivatized)Method 3 (Non-Derivatized)
Centrifugation Not Specified10 minutes at 4000 rpm[7]Not Specified
Evaporation Temp. 60 °C (post-extraction), 40 °C (post-derivatization)[4]50 °C[8]Not Applicable
Derivatization Reagent Butanol-HCl[4]3N n-Butanol HCl[8]Not Applicable
Derivatization Vol. 100 µL[4]50 µL[8]Not Applicable
Derivatization Time 30 minutes[4]20 minutes[8]Not Applicable
Derivatization Temp. 60 °C[4]65 °C[8]Not Applicable
Reconstitution Solvent 80:20 Methanol:Water[4]50:50:0.02 Acetonitrile:Water:Formic Acid[8]Not Applicable
Reconstitution Vol. 100 µL[4]100 µL[8]Not Applicable

Internal Standards

The use of stable isotope-labeled internal standards is critical for the accurate quantification of acylcarnitines.[6] These standards are added to the extraction solvent and co-extracted with the analytes from the DBS. By comparing the signal of the endogenous acylcarnitine to its corresponding labeled internal standard, variations in extraction efficiency and instrument response can be corrected. Commercially available kits and standard mixes, such as those from Cambridge Isotope Laboratories, are commonly used.[4]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation of dried blood spot samples for acylcarnitine profiling. The choice between a direct extraction method and a derivatization method will depend on the specific requirements of the assay, such as the desired sensitivity and the available instrumentation. By carefully following these procedures and utilizing appropriate internal standards, researchers can obtain reliable and accurate quantitative data for acylcarnitine analysis in a research or drug development setting.

References

Application Notes and Protocols for Acylcarnitine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of acylcarnitines for analysis by mass spectrometry (MS). Derivatization is a critical step in the analytical workflow for acylcarnitines, enhancing their chromatographic and mass spectrometric properties, thereby improving sensitivity, selectivity, and accuracy of quantification. This is particularly crucial for the diagnosis and monitoring of inborn errors of metabolism and for research in drug development and metabolic disorders.

Introduction to Acylcarnitine Derivatization

Acylcarnitines are esters of carnitine and fatty acids, playing a vital role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] The analysis of acylcarnitine profiles in biological fluids is a primary diagnostic tool for numerous metabolic diseases.[2][4] While underivatized analysis of acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is possible, derivatization of the carboxyl group offers several advantages, including increased ionization efficiency, improved chromatographic separation of isomers, and enhanced sensitivity.[5][6] The most common derivatization strategy is esterification, converting the polar carboxyl group into a less polar ester.

Comparison of Derivatization Methods

Several derivatization methods are employed for acylcarnitine analysis, each with its own set of advantages and disadvantages. The choice of method depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or the ability to differentiate isomers.

Derivatization MethodPrincipleKey AdvantagesKey DisadvantagesTypical Application
Butylation Esterification of the carboxyl group using butanolic-HCl or acetyl chloride in n-butanol.Well-established, improves ionization efficiency, especially for dicarboxylic acylcarnitines.[5][6]Potential for hydrolysis of acylcarnitines leading to inaccurate free carnitine values, may not resolve all isomers.[7][8]Newborn screening, routine clinical analysis.[6]
Propylation Esterification using propyl chloroformate.Alternative to butylation.Less commonly reported than butylation.Acylcarnitine profiling.[9]
Pentafluorophenacyl (PFP) Esterification Esterification using pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Triflate).Rapid and complete reaction, avoids hydrolysis of acylcarnitines, allows for separation of isomers.[8][10]Requires specific reagents.Quantitative analysis requiring high accuracy and isomer separation.[10][11]
Tmt-PP Labeling Amidation of the carboxyl group using p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine.Significant enhancement of MS response (up to 4-fold), microwave-assisted reaction is very fast (1 min), enables quantification with fewer standards.[12]Requires specialized labeling reagent.Targeted metabolomics, studies with limited sample amounts or requiring high sensitivity.[12]
Isotope Labeling Derivatization with isotopic reagents (e.g., deuterium-labeled).Allows for specific identification of acylcarnitines and exclusion of false positives through recognition of isotopic peak pairs.[7]Requires synthesis of labeled reagents.Non-targeted profiling and discovery of new acylcarnitines.[7]

Experimental Protocols

Protocol 1: Butylation of Acylcarnitines

This protocol is adapted from methods commonly used in newborn screening and clinical diagnostics.[13][14]

Materials:

  • Sample (plasma, serum, dried blood spot extract)

  • Internal standard solution containing isotopically labeled carnitine and acylcarnitines

  • n-Butanol

  • Acetyl chloride or concentrated Hydrochloric acid

  • Nitrogen gas evaporator

  • Heating block or incubator at 65°C

  • Vials for reaction and reconstitution

  • Mobile phase for LC-MS/MS analysis

Procedure:

  • Sample Preparation: To 10 µL of sample (plasma, calibrators, or QC materials), add 200 µL of the internal standard solution.[13]

  • Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[13]

  • Drying: Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen gas at approximately 45°C.[13]

  • Derivatization:

    • Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol to a final concentration of 5% (v/v) or by preparing 3N HCl in n-butanol.

    • Add 50-100 µL of the butylation reagent to the dried sample residue.[5][13]

    • Vortex to mix and incubate at 65°C for 15-20 minutes.[5][13]

  • Final Drying: Evaporate the butylation reagent to dryness under a stream of nitrogen gas at 45°C.[13]

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the mobile phase.[13] The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Pentafluorophenacyl (PFP) Esterification of Acylcarnitines

This protocol is based on a method that avoids the hydrolysis issues associated with butylation.[8][10]

Materials:

  • Sample (plasma, tissue homogenate)

  • Internal standard solution

  • Acetonitrile

  • Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate) derivatization reagent

  • Diisopropylethylamine (DIPEA)

  • Heating block at room temperature

  • Nitrogen gas evaporator

  • Vials for reaction and reconstitution

  • Mobile phase for LC-MS/MS analysis

Procedure:

  • Sample Extraction: Perform a solid-phase extraction (SPE) using a cation-exchange column to isolate carnitine and acylcarnitines from the biological matrix.

  • Drying: Elute the acylcarnitines and dry the eluate under a stream of nitrogen gas.

  • Derivatization:

    • To the dried residue, add 50 µL of a solution containing PFP-Triflate (10 g/L in acetonitrile) and 50 µL of DIPEA (2 g/L in acetonitrile).

    • Vortex the mixture and let it react at room temperature for 30 minutes.

  • Drying: Evaporate the reaction mixture to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizing the Workflow and Chemistry

To better understand the derivatization process and its place in the overall analytical workflow, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, DBS) IS_Addition Addition of Internal Standards Sample->IS_Addition Extraction Extraction/ Protein Precipitation IS_Addition->Extraction Drying1 Drying Extraction->Drying1 Deriv_Reaction Derivatization Reaction Drying1->Deriv_Reaction Drying2 Drying Deriv_Reaction->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data

Caption: General experimental workflow for acylcarnitine analysis.

Caption: Chemical reaction for butylation of acylcarnitines.

Caption: Chemical reaction for PFP esterification.

Conclusion

Derivatization remains a cornerstone of robust and sensitive acylcarnitine analysis by mass spectrometry. While butylation is a widely adopted and effective method, particularly for high-throughput screening, alternative methods such as PFP esterification and Tmt-PP labeling offer advantages in terms of accuracy and sensitivity, respectively. The choice of derivatization strategy should be guided by the specific analytical goals of the study. The protocols and comparative data presented here serve as a valuable resource for researchers and clinicians in the field of metabolic analysis.

References

Application Notes and Protocols for the Detection of 2-Methylbutyrylcarnitine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine and an important biomarker for the diagnosis of certain inborn errors of metabolism, specifically 2-methylbutyryl-CoA dehydrogenase (SBCAD) deficiency. This condition is an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid isoleucine. Tandem mass spectrometry (MS/MS) has become a powerful and essential tool for the rapid and sensitive detection of acylcarnitines in biological matrices, playing a crucial role in newborn screening programs and clinical diagnostics.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a chromatographic separation step is critical to differentiate this compound from its isomers, such as isovalerylcarnitine, which is a biomarker for a different metabolic disorder, isovaleric acidemia.

Principle of the Method

The analysis of this compound and other acylcarnitines by LC-MS/MS involves three main stages:

  • Sample Preparation: Extraction of acylcarnitines from the biological matrix (e.g., dried blood spots or plasma) and derivatization to enhance their chromatographic and mass spectrometric properties.

  • LC Separation: Chromatographic separation of the analyte of interest from other compounds, including isomers, using ultra-high-performance liquid chromatography (UPLC).

  • MS/MS Detection: Ionization of the analyte and subsequent fragmentation to produce characteristic product ions. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Experimental Protocols

Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)

1. Materials and Reagents

  • Methanol (HPLC grade)

  • n-Butanol (HPLC grade)

  • Acetyl chloride

  • Deionized water

  • Internal Standard (IS): Deuterated this compound (d3-2-methylbutyrylcarnitine) or another suitable labeled acylcarnitine standard.

  • Calibrators and Quality Control (QC) materials

2. Sample Preparation

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.

  • Add 100 µL of a methanolic solution containing the deuterated internal standard to each well.

  • Agitate the plate on a shaker for 30 minutes to extract the acylcarnitines.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Derivatization:

    • Add 60 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol) to each well.

    • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • The plate is now ready for injection into the LC-MS/MS system.

Protocol 2: Analysis of this compound in Plasma

1. Materials and Reagents

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Internal Standard (IS): Deuterated this compound (d3-2-methylbutyrylcarnitine) or another suitable labeled acylcarnitine standard.

  • Calibrators and Quality Control (QC) materials

2. Sample Preparation (Protein Precipitation)

  • Pipette 10 µL of plasma into a microcentrifuge tube.

  • Add 100 µL of a cold acetonitrile solution containing the deuterated internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Tandem Mass Spectrometry

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (butyl ester) 302.285.120
145.115
d3-2-Methylbutyrylcarnitine (IS, butyl ester) 305.285.120
148.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) ~0.05 µmol/L
Upper Limit of Quantification (ULOQ) ~20 µmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%

Table 2: Reference Ranges

AnalyteBiological MatrixReference Range (µmol/L)
This compoundDried Blood Spot< 0.5
This compoundPlasma< 0.4

Note: Reference ranges should be established by each laboratory.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_reporting Reporting sample Dried Blood Spot or Plasma extraction Extraction with Internal Standard sample->extraction derivatization Butylation extraction->derivatization reconstitution Reconstitution derivatization->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms integration Peak Integration lc_ms->integration quantification Quantification integration->quantification review Data Review quantification->review report Final Report review->report isoleucine_catabolism cluster_enzyme cluster_biomarker Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination BCAT BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation BCKDH BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) DEFICIENCY Biomarker Elevated This compound Methylbutyryl_CoA->Biomarker Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Other_enzymes Further Enzymatic Steps Mitochondrion Mitochondrial Matrix SBCAD->Methylbutyryl_CoA

Application Notes and Protocols for the Quantification of 2-Methylbutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to the catabolism of the branched-chain amino acid isoleucine. Accurate and precise quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of these metabolic disorders, as well as for research into their pathophysiology and the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.

I. Analyte Information

  • Name: this compound

  • Synonyms: 2-Methylbutyroylcarnitine

  • Molecular Formula: C₁₂H₂₃NO₄

  • Molecular Weight: 245.32 g/mol

  • Classification: Short-chain acylcarnitine[1]

II. Principle of the Method

The analytical method described herein is based on the principle of stable isotope dilution UHPLC-MS/MS. Biological samples are first deproteinized to remove interfering macromolecules. An isotopically labeled internal standard, such as d9-2-methylbutyrylcarnitine, is added at the beginning of the sample preparation to account for any analyte loss during the procedure and to correct for matrix effects in the mass spectrometer. The extracted analytes are then separated from their isomers and other endogenous compounds using reversed-phase UHPLC. The separated compounds are subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytical standard.

III. Experimental Protocols

A. Materials and Reagents
  • This compound analytical standard

  • d9-2-Methylbutyrylcarnitine (or other suitable deuterated internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Heptafluorobutyric acid (HFBA), LC-MS grade (optional ion-pairing agent)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (for calibration standards and quality controls)

B. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and its deuterated internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50% methanol to create a series of working standard solutions for spiking into the matrix to generate the calibration curve.

  • Internal Standard Spiking Solution:

    • Dilute the deuterated internal standard stock solution in acetonitrile to a final concentration of 50 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working standard solutions into a blank biological matrix (e.g., human plasma) to prepare a calibration curve with a minimum of six non-zero concentration levels.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

C. Sample Preparation from Human Plasma
  • Protein Precipitation:

    • To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (acetonitrile containing 50 ng/mL deuterated internal standard).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

    • Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.

D. UHPLC-MS/MS Method

1. UHPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Water
Mobile Phase B 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.010000.5
0.510000.5
3.065350.5
6.065350.5
9.740600.5
10.75950.5
11.25951.0
18.55951.0
19.010000.5
23.010000.5

2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Optimized Parameters for this compound and its Internal Standard [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Entrance Potential (V)Collision Energy (eV)Collision Cell Exit Potential (V)
This compound 302.185.146102915
d9-2-Methylbutyrylcarnitine 311.085.146102915

IV. Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. The following parameters should be assessed:

  • Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be assessed to ensure it is minimized or compensated for by the internal standard.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.

Table 3: Representative Method Validation Data for this compound Quantification in Plasma

Validation ParameterResult
Linearity (r²) > 0.998
Calibration Range 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) < 6.5%
Inter-day Precision (CV%) < 8.1%
Intra-day Accuracy (% Bias) -4.5% to 3.2%
Inter-day Accuracy (% Bias) -5.8% to 4.1%
Recovery 92% - 105%

V. Visualizations

A. Metabolic Pathway of this compound Formation

This compound is an intermediate in the catabolism of the branched-chain amino acid, L-isoleucine. The following diagram illustrates the key steps leading to its formation.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) Methylbutyrylcarnitine This compound Methylbutyryl_CoA->Methylbutyrylcarnitine CPT Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA CPT Carnitine Palmitoyltransferase (CPT) System

Caption: Catabolic pathway of L-isoleucine leading to the formation of this compound.

B. Experimental Workflow for this compound Quantification

The following diagram outlines the major steps in the analytical workflow for the quantification of this compound in plasma samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (d9-2-methylbutyrylcarnitine) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract UHPLC_Separation UHPLC Separation (C18 Column) Final_Extract->UHPLC_Separation MS_Detection Tandem MS Detection (MRM Mode) UHPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

References

Application Note: Differentiating 2-Methylbutyrylcarnitine and Isovalerylcarnitine via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyrylcarnitine (B1244155) and isovalerylcarnitine (B1198194) are C5-acylcarnitine isomers that play significant roles as biomarkers in human metabolism. Isovalerylcarnitine is a key diagnostic marker for isovaleric acidemia (IVA), an inherited disorder of leucine (B10760876) metabolism.[1][2] Conversely, elevated levels of this compound are indicative of 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of isoleucine catabolism.[1] These compounds are isobaric, possessing the same molecular weight (245.32 g/mol ), which renders them indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) alone.[3][4] This limitation poses a significant challenge in newborn screening and clinical diagnostics, where accurate differentiation is crucial for correct diagnosis and subsequent treatment.

This application note details a robust and validated method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to achieve chromatographic separation and accurate quantification of this compound and isovalerylcarnitine in biological matrices such as plasma and dried blood spots.[3][5]

Principle of the Method

The method leverages the subtle differences in the physicochemical properties of the two isomers. A reverse-phase UPLC column provides the necessary chromatographic resolution to separate this compound and isovalerylcarnitine prior to their introduction into the mass spectrometer. Following separation, a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides sensitive and specific detection. Derivatization of the acylcarnitines to their butyl esters is often employed to enhance chromatographic separation and ionization efficiency.[3][6]

Metabolic Origins of C5 Isomeric Acylcarnitines

The differentiation of C5 acylcarnitines is critical due to their distinct metabolic origins. Isovalerylcarnitine is derived from the catabolism of the branched-chain amino acid (BCAA) Leucine, while this compound originates from the catabolism of Isoleucine.[7] Genetic defects in their respective metabolic pathways lead to the accumulation of these specific isomers.

Metabolic Pathways of Leucine and Isoleucine to C5-Acylcarnitines Leucine Leucine IVCoA Isovaleryl-CoA Leucine->IVCoA Catabolism IVD Isovaleryl-CoA Dehydrogenase IVCoA->IVD IVC Isovalerylcarnitine (Marker for IVA) IVD->IVC Deficiency leads to accumulation Isoleucine Isoleucine MBCoA 2-Methylbutyryl-CoA Isoleucine->MBCoA Catabolism MBD 2-Methylbutyryl-CoA Dehydrogenase MBCoA->MBD MBC This compound (Marker for 2-MBCDD) MBD->MBC Deficiency leads to accumulation

Metabolic origins of isomeric C5-acylcarnitines.

Experimental Protocols

This section outlines a typical protocol for the analysis of this compound and isovalerylcarnitine in dried blood spots (DBS) or plasma.

1. Materials and Reagents

  • Standards: this compound, Isovalerylcarnitine (analytical grade)

  • Internal Standard (IS): Deuterium-labeled isovalerylcarnitine (e.g., D9-isovalerylcarnitine)

  • Solvents: Methanol (B129727), Acetonitrile (B52724) (HPLC grade), n-Butanol

  • Reagents: Acetyl chloride or Hydrochloric acid (HCl), Formic acid

  • Equipment: UPLC system coupled to a triple quadrupole mass spectrometer, C18 reverse-phase column (e.g., BEH C18, 1.7 µm, 1.0 x 100 mm), vortex mixer, centrifuge, sample vials.

2. Sample Preparation (from Dried Blood Spots)

  • Punch a 3 mm disc from the DBS into a 96-well plate or microcentrifuge tube.

  • Add 100-200 µL of extraction solution (Methanol containing the deuterated internal standard).

  • Agitate (vortex or shake) for 30 minutes at room temperature.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube or well and evaporate to dryness under a stream of nitrogen.

3. Derivatization (Butylation)

  • Reconstitute the dried extract in 50-100 µL of 3N HCl in n-butanol (or acetyl chloride in n-butanol).

  • Seal the container and heat at 60-65°C for 20-30 minutes.[3]

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

  • UPLC System:

    • Column: C18 BEH, 1.0 x 100 mm, 1.7 µm particle size.[3]

    • Column Temperature: 60°C.[3]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.15 - 0.30 mL/min.

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. A run time of less than 10 minutes is achievable.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for the butylated C5-carnitine isomers is m/z 302. A common product ion for quantification is m/z 85, resulting from the neutral loss of the carnitine backbone.[8] The internal standard (e.g., D9-isovalerylcarnitine butyl ester) would be monitored using the transition m/z 311 -> 85.[8]

Data Presentation and Results

Successful chromatographic separation is key. The use of a C18 column with a methanol or acetonitrile gradient allows for the resolution of the isomers based on their slight polarity differences.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter This compound Isovalerylcarnitine Internal Standard (D9-IVC)
Precursor Ion (m/z) 302.2 302.2 311.2
Product Ion (m/z) 85.1 85.1 85.1

| Typical Retention Time (min) | ~7.50[8] | ~7.87[8] | ~7.83[8] |

Note: Retention times are approximate and will vary based on the specific UPLC system, column, and gradient conditions.

Table 2: Method Validation Summary

Parameter Performance Metric
Linearity (R²) >0.997[5]
Intra-day Precision (CV%) 1.3% to 15%[3]
Inter-day Precision (CV%) <24%[3]
Accuracy / Recovery (%) 87% to 119%[3]

| Limit of Quantitation (LOQ) | <0.2 µmol/L[5] |

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis for the differentiation of C5-acylcarnitine isomers.

UPLC-MS/MS Workflow for C5-Acylcarnitine Isomer Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (DBS or Plasma) Extraction 2. Extraction (Methanol + Internal Std.) Sample->Extraction Deriv 3. Derivatization (Butanolic HCl, 65°C) Extraction->Deriv Recon 4. Reconstitution (Mobile Phase) Deriv->Recon UPLC 5. UPLC Separation (C18 Reverse Phase) Recon->UPLC MSMS 6. MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Elution Integration 7. Peak Integration & Quantification MSMS->Integration Identification 8. Isomer Identification (Based on Retention Time) Integration->Identification

Workflow for C5-acylcarnitine isomer analysis.

The inability of conventional MS/MS methods to distinguish between this compound and isovalerylcarnitine presents a diagnostic challenge. The UPLC-MS/MS method described herein effectively overcomes this limitation by achieving baseline chromatographic separation of the C5-acylcarnitine isomers.[9] This protocol provides the high degree of selectivity and accuracy required for the differential diagnosis of isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency, making it an indispensable tool for newborn screening confirmation and clinical metabolic laboratories.[3][5]

References

Application Notes and Protocols for Accurate Acylcarnitine Measurement Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The accurate measurement of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots is crucial for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. Furthermore, alterations in acylcarnitine levels have been implicated in a variety of other conditions, including insulin (B600854) resistance and cardiovascular disease, making their precise quantification a valuable tool in drug development and metabolic research.

The use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of acylcarnitines by mass spectrometry. These internal standards, typically deuterated analogs of the target analytes, are added to samples at a known concentration at the beginning of the sample preparation process. They co-elute with the endogenous analytes and experience similar ionization efficiencies and matrix effects, allowing for reliable correction of variations during sample handling and analysis. This document provides detailed application notes and protocols for the accurate measurement of acylcarnitines using internal standards, intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Key Principles of Acylcarnitine Analysis with Internal Standards

Accurate quantification of acylcarnitines relies on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte. This approach effectively corrects for:

  • Variability in sample extraction and recovery: Losses of analyte during sample preparation steps will be mirrored by losses of the internal standard.

  • Matrix effects: Components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. The internal standard experiences the same effect, allowing for accurate correction.

  • Instrumental drift: Fluctuations in the performance of the mass spectrometer over time are normalized by referencing the analyte signal to the internal standard signal.

Experimental Protocols

Protocol 1: Acylcarnitine Profiling in Human Plasma by LC-MS/MS

This protocol describes the quantitative analysis of a panel of acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Acylcarnitine stable isotope-labeled internal standard mix (e.g., from Cambridge Isotope Laboratories or other reputable suppliers)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)

Internal Standard Working Solution Preparation:

  • Reconstitute the lyophilized internal standard mixture in a specified volume of methanol or a methanol/water mixture as per the manufacturer's instructions to create a stock solution.[1]

  • Dilute the stock solution with methanol to prepare a working solution with the desired concentration for spiking into the samples.[2] Store the working solution at -20°C.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a 96-well plate, add 50 µL of each plasma sample, quality control (QC) sample, and calibration standard.

  • Add 20 µL of the internal standard working solution to each well.[2]

  • Add 150 µL of cold methanol to each well to precipitate proteins.

  • Seal the plate and vortex for 1 minute.

  • Incubate the plate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC System: A UHPLC system with a C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the acylcarnitines in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Acylcarnitine Analysis in Dried Blood Spots (DBS) for Newborn Screening

This protocol outlines the procedure for the extraction and analysis of acylcarnitines from dried blood spots, a common practice in newborn screening for inborn errors of metabolism.[3]

Materials:

  • Dried blood spot collection cards

  • 3 mm hole puncher

  • 96-well filter plates

  • Methanol containing the stable isotope-labeled internal standard mix

  • n-Butanolic HCl (for derivatization, if required by the specific method)

  • LC-MS/MS system

Sample Preparation:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.

  • Add 100 µL of the methanolic internal standard solution to each well.

  • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines.

  • Elute the extract into a clean 96-well collection plate by centrifugation.

  • (Optional, method-dependent) Evaporate the solvent and perform a butylation derivatization step by adding n-butanolic HCl and incubating at 65°C.[4] This can improve the chromatographic properties of some acylcarnitines.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Analysis:

The LC-MS/MS and data analysis steps are similar to those described in Protocol 1, with adjustments to the MRM transitions if derivatization was performed.

Quantitative Data

The following tables provide representative concentration ranges of various acylcarnitines in healthy individuals. It is crucial for each laboratory to establish its own reference ranges based on its specific population and analytical method.

Table 1: Reference Ranges of Acylcarnitines in Plasma of Healthy Adults (µmol/L)

AcylcarnitineChain LengthConcentration Range (µmol/L)
Free Carnitine (C0)-20.0 - 60.0
Acetylcarnitine (C2)Short2.00 - 17.83
Propionylcarnitine (C3)Short< 0.88
Butyrylcarnitine (C4)Short< 0.50
Isovalerylcarnitine (C5)Short< 0.40
Octanoylcarnitine (C8)Medium< 0.20
Decanoylcarnitine (C10)Medium< 0.20
Myristoylcarnitine (C14)Long< 0.15
Palmitoylcarnitine (C16)Long< 0.30
Stearoylcarnitine (C18)Long< 0.20

Note: These are example ranges and may vary between laboratories and populations.[5]

Table 2: Comparison of Internal Standards for Acylcarnitine Quantification

AnalyteInternal Standard 1Internal Standard 2Observation
Glutarylcarnitine (C5DC)Deuterated C8-carnitineDeuterated C5DC-carnitineUse of the homologous deuterated C5DC internal standard provides more accurate quantification.[6]
Palmitoylcarnitine (C16)Deuterated C8-carnitineDeuterated C16-carnitineThe use of a long-chain deuterated internal standard is crucial for accurate long-chain acylcarnitine measurement due to differences in extraction efficiency and ionization.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrial_membrane Mitochondrial Membranes cluster_mitochondrial_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi CoA-SH Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT I Fatty Acyl-CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine_matrix Acylcarnitine_matrix CACT->Acylcarnitine_matrix Acylcarnitine CPT2 CPT II Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Beta-Oxidation β-Oxidation Spiral Fatty Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acylcarnitine->CACT Acylcarnitine_matrix->CPT2 CoA-SH

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Acylcarnitine_Analysis_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Plasma or DBS) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage IS_Addition Addition of Internal Standards Sample_Storage->IS_Addition Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Preparation->LC_MS_Analysis IS_Addition->Sample_Preparation Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review & Interpretation Quantification->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Acylcarnitine Analysis Experimental Workflow.

Newborn_Screening_Workflow Birth Birth DBS_Collection DBS Collection (24-48 hours) Birth->DBS_Collection Lab_Receipt Laboratory Receipt DBS_Collection->Lab_Receipt MSMS_Analysis Tandem MS Analysis (Acylcarnitine Profile) Lab_Receipt->MSMS_Analysis Result_Interpretation Result Interpretation MSMS_Analysis->Result_Interpretation Normal_Result Normal Result Result_Interpretation->Normal_Result Abnormal_Result Abnormal Result Result_Interpretation->Abnormal_Result Follow_Up Follow-up & Confirmatory Testing Abnormal_Result->Follow_Up Diagnosis Diagnosis Follow_Up->Diagnosis Treatment Treatment & Management Diagnosis->Treatment

Caption: Newborn Screening Workflow for Metabolic Disorders.

Conclusion

The accurate measurement of acylcarnitines is indispensable for both clinical diagnostics and metabolic research. The implementation of robust analytical methods utilizing stable isotope-labeled internal standards is the cornerstone of achieving reliable and reproducible results. The protocols and data presented in these application notes provide a comprehensive guide for laboratories aiming to establish or refine their acylcarnitine analysis capabilities. Adherence to these methodologies, coupled with rigorous quality control practices, will ensure the generation of high-quality data essential for advancing our understanding of metabolic diseases and the development of novel therapeutic interventions.

References

Application Note: MALDI Imaging of Short-Chain Acylcarnitines in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a powerful, label-free bioanalytical technique that enables the visualization of the spatial distribution of a wide range of molecules, including metabolites, lipids, and peptides, directly within tissue sections. This application note provides a detailed protocol for the MALDI imaging of short-chain acylcarnitines in tissue, molecules of significant interest due to their crucial role in fatty acid metabolism and cellular energy production. Alterations in the distribution and abundance of short-chain acylcarnitines have been implicated in various pathological conditions, including metabolic disorders and cancer, making them important targets for research and drug development.

Short-chain acylcarnitines are intermediates in the transport of fatty acids into the mitochondria for β-oxidation. MALDI imaging allows for the precise localization of these metabolites within complex tissue microenvironments, providing valuable insights into metabolic reprogramming in disease states. For instance, studies have shown that L-carnitine and short-chain acylcarnitines are significantly reprogrammed in breast cancer tissues[1].

Experimental Protocols

This section details the key steps for successful MALDI imaging of short-chain acylcarnitines in tissue, from sample preparation to data acquisition.

I. Tissue Sample Preparation

Proper handling and preparation of tissue samples are critical for preserving the integrity and spatial distribution of metabolites.

  • Tissue Collection and Freezing:

    • Immediately following excision, flash-freeze tissue samples in liquid nitrogen for approximately 20 seconds to halt metabolic processes[1].

    • Store the frozen tissue samples at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue block to the temperature of the cryostat, typically -20°C to -25°C.

    • Cut tissue sections at a thickness of 10-12 µm using a cryostat microtome[1][2]. Thinner sections generally result in a better signal-to-noise ratio.

    • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides for MALDI analysis[1]. ITO slides are conductive and compatible with mass spectrometry.

    • Store the mounted tissue sections at -80°C until further processing.

  • Tissue Washing (Optional but Recommended):

    • To enhance the detection of short-chain acylcarnitines, a washing step can be performed to remove interfering salts and lipids.

    • Immerse the tissue sections in 100% ethanol (B145695) for a predetermined optimal time[1]. This has been shown to greatly enhance the sensitivities for short-chain acylcarnitines[1].

    • Allow the sections to air dry completely in a desiccator before matrix application.

II. Matrix Application

The choice of matrix and its uniform application are crucial for the efficient desorption and ionization of acylcarnitines.

  • Matrix Selection:

    • 1,5-diaminonaphthalene (DAN) has been successfully used as a MALDI matrix for carnitine imaging[1].

    • Other matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), are also commonly used for the analysis of small molecules.

  • Matrix Preparation:

    • Prepare a solution of the chosen matrix. For example, a 2.5 mg/mL solution of 1,5-diaminonaphthalene in 70:30 (v/v) acetonitrile:water[1].

  • Automated Matrix Spraying:

    • Use an automated sprayer, such as the HTX TM-Sprayer™, for a uniform and reproducible matrix coating[1].

    • Optimize spraying parameters, including the number of spray cycles, flow rate, temperature, track speed, and track spacing. An example protocol uses eight spray cycles with a flow rate of 0.075 mL/min at 55°C, a track speed of 800 mm/min, and a track spacing of 3 mm[1].

III. MALDI Mass Spectrometry Imaging
  • Instrumentation:

    • A MALDI time-of-flight (TOF) mass spectrometer equipped with a laser is used for data acquisition.

  • Data Acquisition Parameters:

    • Acquire data in positive ion mode.

    • Set the mass range to cover the expected m/z values of short-chain acylcarnitines (typically m/z 80-1000)[1].

    • Define the spatial resolution (raster size) for the imaging experiment. A higher spatial resolution will provide more detailed images but will increase the acquisition time.

    • The laser power and the number of laser shots per pixel should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Use specialized software to visualize the spatial distribution of specific acylcarnitine species based on their m/z values.

    • Correlate the MALDI images with histological images (e.g., H&E staining) of adjacent tissue sections to link molecular distributions to tissue morphology.

Data Presentation

The following table summarizes the short-chain acylcarnitines that have been successfully detected and imaged using MALDI, along with their observed changes in breast cancer tissue as reported in the literature.

AcylcarnitineAbbreviationm/z (protonated)Observed Change in Breast Cancer TissueReference
AcetylcarnitineC2204.123Significantly altered[1]
PropionylcarnitineC3:0218.139Increased by more than three-fold[1]
ButyrylcarnitineC4:0232.155Increased by more than three-fold[1]
ValerylcarnitineC5:0246.170Increased by more than three-fold[1]
HexanoylcarnitineC6:0260.186Increased by more than three-fold[1]
HeptanoylcarnitineC7:0274.201Detected after ethanol washing[1]

Visualizations

Experimental Workflow for MALDI Imaging of Short-Chain Acylcarnitines

experimental_workflow cluster_prep Tissue Preparation cluster_matrix Matrix Application cluster_analysis Analysis TissueCollection Tissue Collection & Flash Freezing Cryosectioning Cryosectioning (10-12 µm) TissueCollection->Cryosectioning ThawMounting Thaw-Mounting on ITO Slides Cryosectioning->ThawMounting Washing Ethanol Washing (Optional) ThawMounting->Washing MatrixPrep Matrix Preparation (e.g., 1,5-DAN) Washing->MatrixPrep AutomatedSpraying Automated Spraying MatrixPrep->AutomatedSpraying MALDI_MSI MALDI-MS Imaging Acquisition AutomatedSpraying->MALDI_MSI DataAnalysis Data Analysis & Image Generation MALDI_MSI->DataAnalysis Correlation Correlation with Histology (H&E) DataAnalysis->Correlation fao_pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FA Short-Chain Fatty Acid AcylCoA Acyl-CoA FA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_matrix Acyl-Carnitine CPT1->AcylCarnitine_matrix CAT CAT CPT2 CPT2 CAT->CPT2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCarnitine_matrix->CAT BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Carnitine_matrix->CAT

References

Troubleshooting & Optimization

Technical Support Center: Improving Chromatographic Resolution of Acylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic resolution of acylcarnitine isomers.

Frequently Asked Questions (FAQs)

Q1: Why is chromatographic separation necessary for acylcarnitine analysis if I'm using a mass spectrometer?

A1: While tandem mass spectrometry (MS/MS) is a powerful detection technique, it cannot distinguish between isomers—molecules that have the same mass but different structures.[1] Acylcarnitine diagnostic markers are often specific to a particular isomer.[1] Direct infusion MS/MS analysis, also known as flow-injection analysis, can lead to false positive or false negative results due to isobaric contaminants and the inability to separate clinically significant isomers.[1][2] For example, without chromatographic separation, butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (C4) cannot be distinguished, which is critical for the differential diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency versus Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[1][3][4]

Q2: What are the main chromatographic strategies for separating acylcarnitine isomers?

A2: The two primary liquid chromatography (LC) strategies are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • RPLC: This is the most common approach and separates analytes based on their hydrophobicity.[5] It provides excellent resolution for many acylcarnitine isomers, particularly when using C18 or C8 columns.[1][2][3] RPLC is capable of separating isomeric lipids within the same class.[5]

  • HILIC: This technique uses a polar stationary phase and is well-suited for retaining and separating very polar molecules that are often not well-retained by RPLC.[6][7] HILIC can offer different selectivity compared to RPLC and may provide better sensitivity with mass spectrometry due to the high organic content of the mobile phase.[6][8]

Q3: Should I derivatize my samples? What are the pros and cons?

A3: Derivatization is a chemical modification of the analytes to improve their chromatographic or detection characteristics. For acylcarnitines, butylation (forming butyl esters) is a common method.[2][9]

  • Pros: Derivatization, particularly butylation, can increase the signal intensity and ionization efficiency in the mass spectrometer, especially for dicarboxylic acylcarnitines.[2][10] It can also help discriminate between certain isobaric compounds; for example, after butylation, hydroxybutyrylcarnitine (B13408093) and malonylcarnitine will have different masses.[2] Some methods use reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) or pentafluorophenacyl trifluoromethanesulfonate (B1224126) to enhance signal intensity.[1][11][12]

  • Cons: Derivatization adds extra steps to sample preparation, increasing the potential for variability and sample loss.[13] Acid-catalyzed butylation can cause partial hydrolysis of acylcarnitines, leading to inaccurate quantification of free carnitine.[1][13] Many modern methods now favor the analysis of underivatized acylcarnitines to simplify sample preparation.[3][12][14]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of acylcarnitine isomers.

Problem 1: Poor or No Resolution of Critical Isomer Pairs (e.g., C4, C5 isomers)
Possible Cause Suggested Solution
Inappropriate Column Chemistry The standard C18 column may not be sufficient for all isomer pairs. Consider using a column with a different selectivity, such as a fused-core C8 or a column designed for polar analytes like the Raptor ARC-18.[1][3]
Suboptimal Mobile Phase Ensure the mobile phase pH and ionic strength are optimized. Small changes can significantly impact retention and selectivity. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can improve peak shape and separation, but be mindful of potential ion suppression.[2] Formic acid (0.1%) and ammonium (B1175870) acetate (B1210297) are common additives.[2]
Gradient is Too Steep A rapid gradient may not provide enough time for isomers to separate. Decrease the gradient slope, especially during the elution window of the target isomers. Increase the overall run time to allow for better separation. A typical run time for good isomeric separation is often between 9 and 15 minutes.[1][3]
High Column Temperature Increasing the column temperature (e.g., to 50-60°C) can improve efficiency and reduce viscosity, but excessive heat can alter selectivity. Experiment with different temperatures to find the optimal balance for your specific separation.[2][4]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Column The positively charged trimethylammonium group of carnitine can interact with residual silanols on the silica (B1680970) support, causing peak tailing. Use a well-end-capped column or a mobile phase with a sufficient ionic strength (e.g., 2.5 mM ammonium acetate) to mask these interactions.[2]
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent The sample should be dissolved in a solvent that is weaker than the initial mobile phase to ensure good peak focusing at the head of the column. For RPLC, this means a high aqueous content. For HILIC, this means a high organic (acetonitrile) content.[7]
Problem 3: Low Signal Intensity / Poor Sensitivity
Possible Cause Suggested Solution
Ion Suppression Matrix components co-eluting with your analytes can suppress their ionization in the MS source. Improve chromatographic separation to move analytes away from interfering matrix components. Ensure the sample preparation (e.g., protein precipitation, solid-phase extraction) is effective.[2]
Inefficient Ionization For underivatized methods, ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the formation of positive ions.[2] Consider a derivatization strategy (e.g., butylation or 3NPH) to enhance signal, as these derivatives often ionize more efficiently.[2][11]
Suboptimal MS Parameters Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for your target acylcarnitines.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues.

G Start Start: Poor Resolution or Peak Shape CheckColumn Is the column appropriate for isomer separation (e.g., C8, ARC-18)? Start->CheckColumn ChangeColumn Action: Select a column with different selectivity. CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase optimized? (pH, additives, organic%) CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase OptimizeMobilePhase Action: Adjust pH, add/change additives (e.g., HFBA), test different organic solvents. CheckMobilePhase->OptimizeMobilePhase No CheckGradient Is the gradient profile optimal? CheckMobilePhase->CheckGradient Yes OptimizeMobilePhase->CheckGradient OptimizeGradient Action: Decrease gradient slope. Increase run time. CheckGradient->OptimizeGradient No CheckTemp Is column temperature optimal? CheckGradient->CheckTemp Yes OptimizeGradient->CheckTemp OptimizeTemp Action: Test temperatures between 40-60°C. CheckTemp->OptimizeTemp No CheckSamplePrep Is sample prep adequate? (Injection solvent, concentration) CheckTemp->CheckSamplePrep Yes OptimizeTemp->CheckSamplePrep OptimizeSamplePrep Action: Match injection solvent to initial mobile phase. Dilute sample. CheckSamplePrep->OptimizeSamplePrep No End Resolution / Peak Shape Improved CheckSamplePrep->End Yes OptimizeSamplePrep->End

Caption: Troubleshooting decision tree for chromatographic issues.

Data Presentation: Comparison of Chromatographic Columns

The choice of column is critical for achieving baseline separation of isomers. The table below summarizes performance characteristics of different column chemistries reported in the literature.

Column TypeDimensionsParticle SizeKey Separations AchievedReference
Fused-core C8 --Separation of constitutional isomers and diastereomers (e.g., 3-hydroxy-2-methyl-butyrylcarnitine stereoisomers).[1]
Zorbax Eclipse XDB-C18 150 x 3.0 mm3.5 µmBaseline separation of 56 acylcarnitines, including positional isomers like crotonyl- and methacrylyl-carnitine.[2]
Raptor ARC-18 100 x 2.1 mm2.7 µmSeparation of C4 (butyryl/isobutyryl) and C5 (valeryl/isovaleryl/2-methyl-butyryl) isomers in a 9-minute run.[3]
Acquity UPLC BEH C18 100 x 1.0 mm1.7 µmSeparation of C4 and C5 isomers for differential diagnosis.[4]

Experimental Protocols

Protocol 1: Underivatized Acylcarnitine Isomer Separation by UPLC-MS/MS

This protocol is adapted from methods focusing on the separation of critical C4 and C5 isomers without derivatization.[3][4]

1. Sample Preparation (Plasma/Dried Blood Spot) a. To 50 µL of plasma or one 3-mm dried blood spot punch, add 200 µL of methanol (B129727) containing deuterated internal standards (e.g., d3-butyrylcarnitine, d9-isovalerylcarnitine). b. Vortex for 30 seconds and agitate for 20 minutes. c. Centrifuge at 13,000 x g for 10 minutes to precipitate proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). f. Transfer to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

  • Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent.[3]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0.0 min: 5% B
  • 5.0 min: 40% B
  • 5.1 min: 95% B
  • 7.0 min: 95% B
  • 7.1 min: 5% B
  • 9.0 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 50°C.
  • Injection Volume: 5 µL.
  • MS Detection: Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the precursor ion to the characteristic m/z 85 product ion for each acylcarnitine.

Protocol 2: Acylcarnitine Analysis with Butyl Ester Derivatization

This protocol is based on the widely used butylation method to improve sensitivity and differentiate certain isobars.[2][4][9]

1. Sample Preparation and Derivatization a. Perform steps 1a-1d from the underivatized protocol. b. To the dried extract, add 100 µL of 3 M HCl in n-butanol. c. Cap the tube tightly and incubate at 60-65°C for 20 minutes.[2][9] d. Evaporate the butanolic HCl to dryness under a stream of nitrogen. e. Reconstitute the sample in 100 µL of the initial mobile phase. f. Transfer to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

  • Use chromatographic conditions similar to the underivatized method. The gradient may need to be adjusted as the butylated esters are more hydrophobic and will be retained longer on an RPLC column.
  • MS Detection: Adjust the precursor m/z values in the MRM method to account for the mass of the butyl ester group (+56 Da for each carboxyl group). The product ion scan will still target m/z 85.

Method Selection Workflow

Choosing between an underivatized and a derivatized method depends on analytical goals.

G Start Goal: Analyze Acylcarnitine Isomers NeedHighestSensitivity Is highest sensitivity for dicarboxylics required? Start->NeedHighestSensitivity Derivatize Choose Derivatization Method (e.g., Butylation) NeedHighestSensitivity->Derivatize Yes NeedSimplicity Is high throughput and simple prep a priority? NeedHighestSensitivity->NeedSimplicity No End Proceed to Method Development/Validation Derivatize->End NeedSimplicity->Derivatize No (Sensitivity is more important) Underivatized Choose Underivatized Method NeedSimplicity->Underivatized Yes Underivatized->End

Caption: Decision diagram for selecting an analytical approach.

References

Technical Support Center: Analysis of 2-Methylbutyrylcarnitine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS analysis of 2-methylbutyrylcarnitine (B1244155).

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound, leading to ion suppression and inaccurate quantification.

Issue 1: Poor signal intensity or complete signal loss for this compound.

  • Question: My signal for this compound is very low or has disappeared. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of significant ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte.[1] Here’s a step-by-step guide to troubleshoot this issue:

    • Identify the Source of Suppression: The first step is to determine if ion suppression is indeed the problem and where in the chromatogram it is occurring. A post-column infusion experiment is the most effective way to visualize regions of ion suppression.[2][3] (See the detailed protocol for this experiment below).

    • Optimize Sample Preparation: The sample matrix is the most common source of ion suppression.[1] Enhancing your sample cleanup protocol can dramatically improve your signal. Consider the following techniques:

      • Protein Precipitation (PPT): This is a simple and common method, but it may not be sufficient for complex matrices. Acetonitrile is often a good choice for precipitating proteins while keeping small molecules like acylcarnitines in solution.[4]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[5] Mixed-mode or polymeric SPE cartridges can be particularly useful for acylcarnitine analysis.

    • Chromatographic Separation: If your sample preparation is optimized, the next step is to improve the chromatographic separation of this compound from the interfering matrix components.

      • Adjust the Gradient: Modify the mobile phase gradient to better resolve the analyte from co-eluting species.

      • Change the Column: Consider a column with a different chemistry (e.g., HILIC) that may provide a different selectivity for this compound and the interfering compounds.[6]

    • Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample.[7] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Question: My QC sample results are highly variable between injections. What is causing this inconsistency?

  • Answer: Inconsistent results are often due to variable matrix effects between different samples. This can be addressed by:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for ion suppression. A SIL-IS for this compound (e.g., d3- or d9-2-methylbutyrylcarnitine) will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.[8]

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across all samples.

    • Robust Sample Preparation: As mentioned previously, a consistent and effective sample preparation method like SPE will minimize the variability in matrix composition between samples.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS analysis?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.

Q2: How can I know if I have an ion suppression problem?

A2: The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[2][3] This experiment involves continuously infusing a solution of your analyte into the mass spectrometer while injecting a blank matrix extract. A dip in the otherwise stable signal baseline indicates the retention times at which ion suppression is occurring.

Q3: What are the most common sources of ion suppression in biological samples?

A3: In biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are salts, phospholipids, and endogenous metabolites that co-elute with the analyte of interest.

Q4: Is a stable isotope-labeled internal standard always necessary?

A4: While not strictly necessary in all cases, using a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis, especially when dealing with complex matrices. It is the most effective way to compensate for matrix effects and ensure the accuracy and precision of your results.[8]

Q5: Can changing the ionization source help reduce ion suppression?

A5: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce ion suppression, as APCI is generally less susceptible to matrix effects. However, the suitability of APCI depends on the analyte's chemical properties.

Quantitative Data on Ion Suppression Reduction

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression and removing matrix components. The values are representative and can vary depending on the specific analyte, matrix, and protocol used.

Sample Preparation TechniqueTypical Ion Suppression ReductionProtein Removal EfficiencyKey Advantages & Disadvantages
Protein Precipitation (PPT) 50 - 80%>90%Simple and fast, but may not remove all interfering components.[4]
Liquid-Liquid Extraction (LLE) 70 - 90%>95%Provides a cleaner extract than PPT but can be more labor-intensive.
Solid-Phase Extraction (SPE) 80 - 95%>98%Highly effective and versatile for removing a wide range of interferences; requires method development.[5]

Experimental Protocols

Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment is designed to visualize the regions in your chromatogram where ion suppression is most severe.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and necessary fittings

  • This compound standard solution (at a concentration that provides a stable and moderate signal)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet containing the this compound standard solution to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic run.

  • Data Analysis:

    • Monitor the signal for this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. This allows you to correlate the retention times of interfering matrix components with the suppression of your analyte's signal.[2][3]

Visualizations

IonSuppressionTroubleshooting start Start: Poor Signal or Inconsistent Results is_suppression Perform Post-Column Infusion Experiment start->is_suppression suppression_identified Ion Suppression Identified is_suppression->suppression_identified Yes no_suppression No Significant Suppression (Investigate Other Issues: Instrument, Sample Integrity) is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) suppression_identified->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_chromatography->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample re_evaluate Re-evaluate with Post-Column Infusion or QC Samples dilute_sample->re_evaluate resolved Issue Resolved re_evaluate->resolved Successful not_resolved Issue Not Resolved (Further Method Development) re_evaluate->not_resolved Unsuccessful

Caption: Workflow for troubleshooting ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Tee_Union Tee Union LC_Column->Tee_Union Syringe_Pump Syringe Pump with This compound Standard Syringe_Pump->Tee_Union MS_Source Mass Spectrometer Ion Source Tee_Union->MS_Source

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Optimizing Electrospray Ionization for Short-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrospray ionization (ESI) mass spectrometry of short-chain acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for analyzing short-chain acylcarnitines?

A1: The most common ionization mode for analyzing short-chain acylcarnitines is positive electrospray ionization (ESI+). This is because acylcarnitines contain a permanently positive-charged quaternary ammonium (B1175870) group, which makes them readily amenable to detection in positive ion mode.[1]

Q2: Why am I observing a low signal for my short-chain acylcarnitine standards?

A2: Low signal intensity can be attributed to several factors. Suboptimal ESI source parameters are a primary cause. It is crucial to optimize parameters such as spray voltage, nebulizing gas flow, and source temperature.[2][3] Additionally, the composition of your mobile phase can significantly impact ionization efficiency. The presence of contaminants or an inappropriate pH can suppress the signal. Derivatization to butyl esters can also improve sensitivity.[4][5]

Q3: My results show high variability between injections. What could be the cause?

A3: High variability often points to instability in the electrospray. This can be caused by inconsistent solvent delivery, a partially clogged ESI needle, or fluctuations in the ESI source parameters.[2] Ensure your LC pump is delivering a stable flow and that the ESI needle is clean and properly positioned. Using isotopically labeled internal standards can help to correct for injection-to-injection variability.[6][7]

Q4: I am having trouble distinguishing between isomeric short-chain acylcarnitines. How can I resolve this?

A4: Direct infusion ESI-MS/MS cannot distinguish between isomeric acylcarnitines because they have the same mass-to-charge ratio.[1][8] To resolve isomers, such as butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (C4), chromatographic separation prior to mass analysis is necessary.[8][9] Utilizing a suitable liquid chromatography (LC) method, such as reversed-phase or HILIC, is essential for separating these compounds before they enter the mass spectrometer.[9][10]

Q5: What are matrix effects and how can I mitigate them in my acylcarnitine analysis?

A5: Matrix effects are the suppression or enhancement of ionization of the analyte of interest due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[6] This can lead to inaccurate quantification. The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards that co-elute with the analyte and experience similar ionization suppression or enhancement.[6][11] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help to remove interfering matrix components.[12]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss
Possible Cause Troubleshooting Step
Suboptimal ESI Source Parameters Optimize the sprayer voltage, nebulizing gas flow rate, and desolvation gas temperature. Start with general recommended settings and adjust systematically.[2][13]
Incorrect Mobile Phase Composition Ensure the mobile phase contains a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and an appropriate additive (e.g., 0.1% formic acid) to promote protonation.[1]
Sample Derivatization Issues If using derivatization (e.g., butylation), ensure the reaction has gone to completion. Incomplete derivatization can result in a split signal between the derivatized and underivatized forms.[4][7]
Contaminated ESI Source Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions. Salt buildup is a common cause of signal suppression.
Matrix Effects Implement the use of stable isotope-labeled internal standards for each analyte to compensate for ionization suppression.[6][11] Consider a more rigorous sample cleanup procedure.
Issue 2: Inconsistent or Unstable Signal
Possible Cause Troubleshooting Step
Fluctuating LC Flow Rate Check the LC pump for pressure fluctuations. Purge the pump and ensure solvent lines are free of air bubbles.
Clogged or Poorly Positioned ESI Needle Inspect the ESI needle for blockages and ensure it is positioned correctly relative to the mass spectrometer inlet.
Corona Discharge This can occur at excessively high sprayer voltages, leading to an unstable signal. Try reducing the sprayer voltage.[2] The appearance of protonated solvent clusters can indicate a discharge.[2]
Inconsistent Droplet Formation Optimize the nebulizing gas flow to ensure efficient and consistent droplet formation at the ESI tip.[2]
Issue 3: Poor Peak Shape in LC-ESI-MS
Possible Cause Troubleshooting Step
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak fronting or splitting.
Column Overloading Reduce the amount of sample injected onto the column.
Secondary Interactions on the Column Add a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape for these charged analytes.[1]
Column Degradation Replace the analytical column if it has been used extensively or has been subjected to harsh conditions.

Experimental Protocols & Data

Optimized ESI Source Parameters

The optimal ESI source parameters can vary between instruments. The following table provides a range of typical starting values for the analysis of short-chain acylcarnitines.

Parameter Typical Value Range Reference
Ion Spray Voltage +4500 to +5500 V[1]
Nebulizing Gas (N2) Flow 10 - 15 L/min[2]
Desolvation Gas (N2) Flow 10 - 15 L/min[2]
Source Temperature 100 - 340 °C[2][3]
Declustering Potential / Cone Voltage Instrument dependent, requires optimization for each compound.[2]
Sample Preparation Protocol for Plasma

This protocol is a general guideline for the extraction of short-chain acylcarnitines from plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[9]

  • Internal Standard Addition: Add 5 µL of an internal standard working stock solution containing the desired deuterated acylcarnitines (e.g., C2-d3, C3-d3, C4-d3, C5-d9).[7][9]

  • Vortexing: Vortex the sample for 10 seconds.[9]

  • Incubation: Incubate the sample for 10 minutes at room temperature.[9]

  • Protein Precipitation: Add 300 µL of methanol to precipitate proteins.[9]

  • Vortexing: Vortex again for 10 seconds.[9]

  • Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Method for Underivatized Acylcarnitines

This method is designed for the separation of short-chain acylcarnitines without derivatization.

  • Column: Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or similar C18 column.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 35% B

    • 3.0-6.0 min: Hold at 35% B

    • 6.0-9.7 min: Linear gradient to 60% B

    • 9.7-10.7 min: Linear gradient to 95% B

    • 10.7-18.0 min: Hold at 95% B

    • 18.0-22.0 min: Return to 100% A and re-equilibrate.[1]

  • Injection Volume: 10 µL.

  • MS Detection: Positive ESI mode with Multiple Reaction Monitoring (MRM). The precursor ion is the molecular ion [M]+, and the characteristic product ion for all acylcarnitines is m/z 85.[1][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Addition of Internal Standards Sample->IS_Addition Extraction Protein Precipitation/ Extraction IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (e.g., C18 column) Supernatant->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (Precursor Ion Scan or MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification vs. Internal Standards Data_Acquisition->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for acylcarnitine analysis.

troubleshooting_logic Start Low or No Signal Check_Source Check ESI Source Parameters (Voltage, Gas, Temp) Start->Check_Source Check_Mobile_Phase Verify Mobile Phase Composition & pH Start->Check_Mobile_Phase Check_Needle Inspect ESI Needle (Clog, Position) Start->Check_Needle Use_IS Implement Internal Standards Check_Source->Use_IS No Improvement Signal_OK Signal Restored Check_Source->Signal_OK Optimized Clean_Source Clean ESI Source Check_Mobile_Phase->Clean_Source No Improvement Check_Mobile_Phase->Signal_OK Corrected Check_Needle->Clean_Source No Improvement Check_Needle->Signal_OK Cleaned/ Adjusted Use_IS->Signal_OK Quantitation Improved Clean_Source->Signal_OK Signal Improved

Caption: Troubleshooting logic for low ESI signal.

References

reducing matrix effects in plasma metabolomics for 2-methylbutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate matrix effects in the quantitative analysis of 2-methylbutyrylcarnitine (B1244155) in plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS-based metabolomics, leading to inaccurate quantification.[1][2][3][4] The following table outlines common problems, their potential causes, and recommended solutions when analyzing this compound in plasma.

ProblemPotential Cause(s)Recommended Solution(s)
Low signal intensity or poor peak shape for this compound Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), compete with the analyte for ionization.[5][6][7] Analyte Degradation: Instability of this compound in the sample matrix.Optimize Sample Preparation: Implement a phospholipid removal step (e.g., HybridSPE®-Phospholipid) or a solid-phase extraction (SPE) protocol.[5][6] Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-2-methylbutyrylcarnitine) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][8][9]
High variability between replicate injections of the same sample Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between injections. Poor Sample Homogeneity: Inadequate mixing of the plasma sample after thawing or reagent addition.Improve Sample Cleanup: A more robust sample preparation method will reduce the variability of matrix components.[6][10] Thorough Vortexing: Ensure samples are thoroughly mixed at all stages of the preparation protocol. Employ a SIL-IS: The internal standard will help to normalize the signal and reduce variability.[8][9]
Poor accuracy and precision in quality control (QC) samples Non-linear response due to matrix effects: The calibration curve prepared in a clean solvent does not accurately reflect the analyte's behavior in the plasma matrix.Matrix-Matched Calibration Standards: Prepare calibration standards in a blank plasma matrix that is free of the analyte. Use a SIL-IS: This is the most effective way to compensate for matrix effects and ensure accuracy.[1][11] Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.[10][12]
Unexpected peaks or interferences at the retention time of this compound Isobaric Interferences: Other endogenous molecules in the plasma have the same mass-to-charge ratio (m/z) as this compound. Isomers of C5-carnitine are common.[13][14]High-Resolution Mass Spectrometry (HRMS): Use of HRMS can help to distinguish between the analyte and isobaric interferences based on their exact mass. Chromatographic Resolution: Optimize the LC method to separate the isomers.[14] Tandem MS (MS/MS): Use specific precursor-product ion transitions for this compound to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] In plasma, these interfering molecules, such as phospholipids and salts, can either suppress or enhance the signal of this compound during electrospray ionization (ESI), leading to underestimation or overestimation of its concentration.[5][6][7]

Q2: Why are phospholipids a major concern for acylcarnitine analysis in plasma?

A2: Phospholipids are highly abundant in plasma and have a tendency to co-elute with many analytes in reversed-phase chromatography.[6][7] They are known to cause significant ion suppression in ESI-MS, which can severely impact the sensitivity and reproducibility of this compound quantification.[5]

Q3: What is the most effective way to counteract matrix effects for this compound?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as d3-2-methylbutyrylcarnitine.[1][8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix components in the same way. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[11]

Q4: Can I just use protein precipitation for my plasma samples?

A4: While protein precipitation is a simple and common sample preparation technique, it is often insufficient for removing phospholipids, which are a primary source of matrix effects in plasma.[5][6] For accurate and sensitive quantification of this compound, a more targeted approach to remove phospholipids, such as solid-phase extraction (SPE) or specific phospholipid removal plates, is highly recommended.[5][6][10]

Q5: How can I assess the presence and severity of matrix effects in my assay?

A5: A common method to evaluate matrix effects is the post-extraction spike method.[6][10] This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression if <100%, ion enhancement if >100%).

Experimental Protocol: Phospholipid Removal for this compound Analysis

This protocol describes a protein precipitation and phospholipid removal procedure using a commercially available phospholipid removal plate (e.g., HybridSPE®-Phospholipid).

1. Reagents and Materials:

  • Human plasma (K2EDTA)

  • This compound analytical standard

  • d3-2-methylbutyrylcarnitine (or other suitable C5-carnitine SIL-IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Phospholipid removal 96-well plate

  • 96-well collection plate

  • Vortex mixer

  • Centrifuge

  • Positive pressure manifold or vacuum manifold

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_cleanup Phospholipid Removal cluster_analysis Analysis plasma 1. Aliquot 50 µL Plasma is 2. Add 10 µL SIL-IS Working Solution plasma->is precip 3. Add 150 µL ACN with 1% FA (Protein Precipitation) is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 4000 x g for 5 minutes vortex->centrifuge load 6. Load Supernatant onto Phospholipid Removal Plate centrifuge->load process 7. Apply Vacuum/Pressure to Collect Eluate load->process evap 8. Evaporate Eluate to Dryness process->evap recon 9. Reconstitute in 50 µL Mobile Phase A evap->recon inject 10. Inject 5 µL into LC-MS/MS System recon->inject

Caption: Experimental workflow for plasma sample preparation.

3. Detailed Steps:

  • Prepare Working Solutions:

    • Prepare stock solutions of this compound and d3-2-methylbutyrylcarnitine in methanol.

    • Prepare a working solution of the internal standard (SIL-IS) in ACN/water (50:50, v/v).

    • Prepare calibration standards by spiking the analytical standard into a blank plasma matrix.

  • Protein Precipitation:

    • To 50 µL of plasma sample, QC, or calibration standard in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

    • Add 150 µL of cold acetonitrile containing 1% formic acid.

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Phospholipid Removal:

    • Place a 96-well phospholipid removal plate on a collection plate.

    • Carefully transfer the supernatant from the previous step to the wells of the phospholipid removal plate.

    • Apply vacuum or positive pressure to the plate to draw the sample through the sorbent and into the collection plate.

  • Final Preparation for LC-MS Analysis:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial or plate for injection.

Quantitative Data Summary

The following table presents hypothetical data demonstrating the effectiveness of the phospholipid removal protocol in reducing matrix effects for this compound analysis.

Sample Preparation MethodAnalyte Peak AreaSIL-IS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)Signal-to-Noise (S/N)
Protein Precipitation Only 150,000450,0000.330.6850
Protein Precipitation + Phospholipid Removal 480,000500,0000.962.01350
Neat Standard (2 µM) 520,000510,0001.022.00500

This data illustrates a significant ion suppression effect in the protein precipitation-only sample, which is largely mitigated by the addition of a phospholipid removal step, resulting in a more accurate concentration measurement.

Visualizing Matrix Effects

The concept of ion suppression, a common matrix effect, can be visualized as follows:

G cluster_source ESI Source cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Droplet LC Eluent Droplet Ionization Ionization Droplet->Ionization Desolvation Droplet->Ionization Competition for Charge/ Surface Activity Analyte This compound Matrix Phospholipids Matrix->Ionization Competition for Charge/ Surface Activity Analyte_ideal Analyte Ions Ionization->Analyte_ideal Efficient Ionization Analyte_suppressed Fewer Analyte Ions Ionization->Analyte_suppressed Inefficient Ionization MS Mass Spectrometer Inlet Signal_ideal Strong Signal MS->Signal_ideal Signal_suppressed Weak Signal MS->Signal_suppressed Analyte_ideal->MS Analyte Enters MS Analyte_suppressed->MS Fewer Ions Enter MS

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: 2-Methylbutyrylcarnitine Analysis in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability and accurate measurement of 2-methylbutyrylcarnitine (B1244155) in frozen plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples intended for this compound analysis?

For long-term storage, plasma samples should be frozen at -80°C. While some studies indicate stability for shorter periods at -20°C, storage at -80°C is recommended to minimize potential degradation over extended periods. One study on a broad range of acylcarnitines found a mean decrease of 12.1% over five years when stored at -80°C. Slower freezing at -20°C can lead to more significant changes in metabolite profiles compared to rapid freezing at -80°C or in liquid nitrogen.

Q2: How long can I store plasma samples at -80°C before analyzing for this compound?

Based on general acylcarnitine stability data, plasma samples are stable for at least 2.7 years at -80°C for acylcarnitine profiling[1]. However, it is best practice to analyze samples as soon as feasibly possible. For shorter-term storage, plasma is considered stable for at least 28 days when frozen[2][3].

Q3: How many times can I freeze and thaw my plasma samples?

It is strongly recommended to minimize freeze-thaw cycles. Ideally, plasma samples should be aliquoted after the initial processing to avoid the need for repeated thawing of the entire sample. Studies have shown that while some metabolites are stable for up to three freeze-thaw cycles, repeated cycles can lead to protein degradation and alterations in metabolite concentrations[1][4]. Limiting freeze-thaw cycles is considered more critical for sample integrity than the duration of long-term storage at -70°C.

Q4: What are the critical pre-analytical factors to consider for ensuring the stability of this compound?

Key pre-analytical factors include:

  • Sample Collection: Use sodium heparin (green-top) tubes for blood collection[1][2][3].

  • Processing Time: Separate plasma from whole blood by centrifugation as soon as possible after collection. Delays at room temperature can affect metabolite stability.

  • Hemolysis: Avoid hemolysis, as it can interfere with the analysis[2][3].

  • Freezing: Freeze the separated plasma immediately. Rapid freezing is preferable to slow freezing.

Troubleshooting Guide

Problem: I am seeing unexpected peaks or questionable quantification for this compound.

  • Possible Cause 1: Isomeric Interference. this compound has several isomers, such as isovalerylcarnitine (B1198194) and pivaloylcarnitine, which have the same mass-to-charge ratio. If you are using a direct infusion mass spectrometry method (Flow Injection Analysis - FIA-MS/MS), you will not be able to distinguish between these isomers, leading to inaccurate quantification.

    • Solution: Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The chromatographic separation step is essential to resolve isomeric compounds before they enter the mass spectrometer, allowing for accurate identification and quantification of this compound.

  • Possible Cause 2: Sample Degradation. Improper storage or handling of the plasma samples could have led to the degradation of this compound.

    • Solution: Review your sample handling and storage procedures. Ensure that samples were promptly processed and frozen at -80°C after collection and that the number of freeze-thaw cycles was minimized. Refer to the stability data tables and experimental protocols below for best practices.

  • Possible Cause 3: Matrix Effects. Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.

    • Solution: Ensure your sample preparation method, such as protein precipitation, is effective at removing interfering substances. The use of a stable isotope-labeled internal standard for this compound can help to correct for matrix effects.

Stability of Acylcarnitines in Frozen Plasma

While specific long-term stability data for this compound in plasma is limited, the following tables summarize the stability of the broader class of acylcarnitines under various conditions. This information can be used to guide experimental design and sample management.

Table 1: Long-Term Storage Stability of Acylcarnitines in Plasma at -80°C

DurationAnalyte ClassPercent Change
Up to 5 yearsAcylcarnitines-12.1% (mean)

Table 2: Short-Term and Freeze-Thaw Stability of Acylcarnitines in Plasma at -20°C

ConditionAnalyteStability
1 weekCarnitine & AcylcarnitinesStable
3 Freeze-Thaw CyclesCarnitine & AcylcarnitinesStable[4]

Note: The data in Table 2 is from a study that evaluated carnitine, acetylcarnitine, octanoylcarnitine, and palmitoylcarnitine[4].

Experimental Protocols

Plasma Sample Collection and Processing Workflow

cluster_collection Blood Collection cluster_processing Plasma Separation cluster_storage Storage Collect Collect whole blood in sodium heparin (green-top) tube Centrifuge Centrifuge ASAP to separate plasma Collect->Centrifuge Immediate processing Separate Carefully aspirate plasma supernatant Centrifuge->Separate Aliquot Aliquot plasma into cryovials Separate->Aliquot Freeze Snap-freeze and store at -80°C Aliquot->Freeze

Caption: Workflow for plasma collection and processing.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in plasma using LC-MS/MS. Method optimization and validation are crucial for each specific application.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing a known concentration of a suitable stable isotope-labeled internal standard for this compound.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

Start Thawed Plasma Sample Add_ISTD Add cold methanol with internal standard Start->Add_ISTD Vortex1 Vortex to precipitate proteins Add_ISTD->Vortex1 Centrifuge Centrifuge at 4°C Vortex1->Centrifuge Transfer Transfer supernatant Centrifuge->Transfer End Ready for LC-MS/MS analysis Transfer->End

Caption: Sample preparation workflow for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The specific gradient profile will need to be optimized for the separation of this compound from its isomers.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.

Logical Troubleshooting Flow for Isomeric Interference

Start Inaccurate this compound quantification? Check_Method Are you using LC-MS/MS? Start->Check_Method Check_Chroma Is there chromatographic separation of isomers? Check_Method->Check_Chroma Yes Implement_LC Implement an LC-MS/MS method with chromatographic separation. Check_Method->Implement_LC No Optimize_Gradient Optimize the LC gradient to resolve isomers. Check_Chroma->Optimize_Gradient No Validated Quantification is likely accurate. Check_Chroma->Validated Yes Implement_LC->Check_Chroma Optimize_Gradient->Check_Chroma

Caption: Troubleshooting isomeric interference in this compound analysis.

References

Technical Support Center: Acylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hemolysis on acylcarnitine quantification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Acylcarnitine Profiles

Symptoms:

  • High variability in acylcarnitine concentrations between replicate samples.

  • Elevated levels of short-chain acylcarnitines, such as acetylcarnitine (C2).

  • Results that do not align with the expected clinical or experimental phenotype.

  • Visual inspection of plasma or serum reveals a pink or red tinge.

Possible Cause: Hemolysis, the rupture of red blood cells (erythrocytes), can significantly impact the quantification of acylcarnitines. Erythrocytes contain a distinct pool of carnitine and acylcarnitines, and their release into the plasma or serum during hemolysis will alter the measured concentrations.[1][2] Acetylcarnitine, in particular, is found in higher concentrations within red blood cells compared to plasma.[1]

Troubleshooting Steps:

  • Visual Inspection of Samples: Before proceeding with sample preparation, visually inspect the plasma or serum for any signs of hemolysis (pink to red color). Many laboratories have a policy to reject grossly hemolyzed samples.[3]

  • Review of Sample Collection and Handling Procedures: Improper sample collection is a primary cause of in vitro hemolysis. Review the following procedures with the personnel responsible for sample collection:

    • Phlebotomy Technique: Ensure proper needle gauge is used and avoid excessive suction.

    • Sample Mixing: Gently invert tubes to mix with anticoagulants; do not shake vigorously.

    • Transport and Storage: Avoid extreme temperatures and mechanical stress during transport.

  • Quantify Degree of Hemolysis: If subtle hemolysis is suspected, quantify the free hemoglobin concentration in the plasma/serum. This can help establish a threshold for sample acceptance.

  • Sample Type Consideration: Red blood cells contain a significant proportion of the total acylcarnitine pool in whole blood.[2][4] For this reason, some researchers recommend using whole blood for acylcarnitine analysis to avoid variability introduced by hemolysis during plasma or serum preparation.[2][4]

  • Data Analysis: If re-collection is not possible, acknowledge the potential impact of hemolysis in the data interpretation. Consider analyzing hemolyzed and non-hemolyzed samples as separate groups.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and how does it affect acylcarnitine quantification?

A: Hemolysis is the rupture of red blood cells, which leads to the release of their intracellular contents into the surrounding plasma or serum.[5] This is problematic for acylcarnitine analysis because red blood cells contain their own pool of carnitine and acylcarnitines.[1][2][6] When hemolysis occurs, these intracellular acylcarnitines are released, leading to an artificial increase in their measured concentrations in plasma or serum, which can lead to misinterpretation of results.[4]

Q2: Which acylcarnitines are most affected by hemolysis?

A: While various acylcarnitines are present in red blood cells, short-chain acylcarnitines, particularly acetylcarnitine (C2), are found in higher concentrations within erythrocytes compared to plasma.[1] Therefore, hemolysis is likely to cause a more significant relative increase in the levels of short-chain acylcarnitines. Long-chain acylcarnitines are also associated with blood cells.[2][4]

Q3: How can I prevent hemolysis during my experiments?

A: Preventing hemolysis starts with proper sample collection and handling. Key recommendations include:

  • Using an appropriate needle gauge for venipuncture.

  • Avoiding excessive suction or pressure during blood drawing.

  • Allowing the venipuncture site to air dry completely after cleaning with alcohol.

  • Gently inverting blood collection tubes to mix with anticoagulants, rather than shaking vigorously.

  • Avoiding traumatic handling of the blood samples during transport and processing.

  • Promptly separating plasma or serum from blood cells after collection.

Q4: Is it better to use plasma, serum, or whole blood for acylcarnitine analysis?

A: This is a subject of debate among researchers. While plasma and serum are commonly used, the significant presence of acylcarnitines in red blood cells makes the analysis susceptible to hemolysis-induced artifacts.[2][4] Some studies recommend using whole blood to provide a more complete picture of the acylcarnitine profile and to circumvent the issue of hemolysis during plasma/serum separation.[2][4] However, the choice of matrix may also depend on the specific research question and the target acylcarnitine species.

Q5: Are there any analytical techniques to correct for the effects of hemolysis?

A: Currently, there are no standard analytical methods to reliably correct for the contribution of hemolysis to acylcarnitine measurements. The most effective approach is to prevent hemolysis in the first place. If analysis of hemolyzed samples is unavoidable, the results should be interpreted with caution, and the potential for falsely elevated acylcarnitine levels should be acknowledged.

Data Presentation

The following table summarizes the percentage of free carnitine and various acylcarnitine classes that remain associated with red blood cells after washing with a hypotonic solution, which induces hemolysis. This demonstrates the potential contribution of red blood cell contents to plasma/serum measurements upon hemolysis.

Metabolite ClassAverage Percentage Remaining in Red Blood Cells after Lysis
Free Carnitine19.3%
Short-Chain Acylcarnitines34%
Medium-Chain Acylcarnitines34%
Long-Chain Acylcarnitines32%
(Data adapted from a study involving washing red blood cells with a hypotonic solution to induce lysis)[2][4]

Experimental Protocols

Protocol: Acylcarnitine Quantification in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of acylcarnitines in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards for each acylcarnitine being quantified.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Incubate the samples for 10 minutes at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.

    • Flow Rate: A typical flow rate is 0.4-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and its corresponding product ion.

    • MRM Transitions: The precursor ion is typically the [M+H]+ ion of the acylcarnitine, and a common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine moiety.

    • Instrument Settings: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for each analyte.

3. Data Analysis:

  • Generate calibration curves for each acylcarnitine using known concentrations of standards.

  • Quantify the acylcarnitine concentrations in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Visualizations

Hemolysis_Impact_Workflow Workflow for Investigating Hemolysis Impact on Acylcarnitine Quantification cluster_preanalytical Pre-analytical Phase cluster_hemolysis Potential Hemolysis cluster_analytical Analytical Phase cluster_results Results SampleCollection Blood Sample Collection SampleProcessing Plasma/Serum Separation SampleCollection->SampleProcessing Hemolysis Hemolysis Occurs SampleProcessing->Hemolysis Improper Technique NoHemolysis No Hemolysis SampleProcessing->NoHemolysis Proper Technique Quantification Acylcarnitine Quantification (LC-MS/MS) Hemolysis->Quantification NoHemolysis->Quantification AlteredProfile Altered Acylcarnitine Profile (Falsely Elevated) Quantification->AlteredProfile If Hemolysis Occurred AccurateProfile Accurate Acylcarnitine Profile Quantification->AccurateProfile If No Hemolysis

Caption: Experimental workflow demonstrating the impact of hemolysis.

Acylcarnitine_Metabolism Simplified Acylcarnitine Metabolism and Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 + Carnitine Acylcarnitine_mito Acylcarnitine AcylCoA_mito Acyl-CoA Acylcarnitine_mito->AcylCoA_mito CPT2 CACT CACT Acylcarnitine_mito->CACT BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation CPT1->Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito Transport

Caption: Key steps in acylcarnitine metabolism and transport.

References

pre-analytical variables affecting acylcarnitine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible acylcarnitine measurements. Adherence to proper pre-analytical procedures is critical for reliable results.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant should I use for blood collection for acylcarnitine analysis?

A1: While several studies suggest that common anticoagulants like EDTA, heparin, citrate, and fluoride-oxalate do not cause significant differences in acylcarnitine levels, sodium or lithium heparin is often recommended as the preferred anticoagulant for plasma collection.[1][2] For dried blood spots (DBS), blood is typically collected without an anticoagulant.[3] It is crucial to maintain consistency in the choice of anticoagulant throughout a study to minimize variability.

Q2: What is the recommended sample type for acylcarnitine measurement?

A2: The optimal sample type may depend on the specific research question.

  • Plasma is the preferred sample type for quantitative analysis and follow-up testing of abnormal newborn screens.[4]

  • Serum is also acceptable, though plasma is more commonly cited in protocols.[4][5]

  • Dried Blood Spots (DBS) are widely used for newborn screening and are convenient for collection, shipping, and storage.[3][6] However, the volume of blood in a DBS can be influenced by factors like hematocrit, which can affect quantitation.[6]

  • Whole blood can be used, and some research suggests it may be preferable as a significant portion of acylcarnitines are associated with blood cells.[7]

Q3: How should I store my samples before analysis?

A3: Proper storage is critical for acylcarnitine stability.

  • Short-term storage: If analysis is not performed immediately, plasma or serum should be separated from cells as soon as possible (ideally within 2 hours of collection) and refrigerated (2-8°C) for no longer than 7 days.[5] Plasma specimens should not be stored at room temperature for more than 2 hours.[5]

  • Long-term storage: For long-term storage, plasma and serum samples should be frozen at -20°C or, preferably, -80°C.[2][4][5] Acylcarnitines are stable for at least 330 days at -18°C.[8] Repeated freeze-thaw cycles should be avoided, although some sources suggest stability for up to three cycles.[2]

  • Dried blood spots should be shipped at ambient temperature on the same day as collection.[3] For long-term storage, DBS should be kept in a dry environment, and freezing is recommended to minimize degradation.

Q4: Can I use hemolyzed samples for acylcarnitine analysis?

A4: Grossly hemolyzed specimens are generally considered unacceptable for acylcarnitine analysis and are a common cause for sample rejection by laboratories.[2][4][5] Hemolysis, the rupture of red blood cells, can lead to the leakage of intracellular components, including carnitine and acylcarnitines, into the plasma or serum.[7] This can artificially alter the concentration of these analytes, leading to inaccurate results. Recent research also suggests a link between carnitine metabolism and the propensity for red blood cell hemolysis during storage.[9]

Q5: Do fasting and physical activity affect acylcarnitine levels?

A5: Yes, both fasting and physical activity are significant endogenous pre-analytical variables.

  • Fasting: Acylcarnitine profiles change in response to fasting. It is often recommended to collect samples after an overnight fast to standardize the metabolic state.[10]

  • Physical Activity: Exercise can also significantly alter the concentrations of short-chain acylcarnitines and amino acids.[10] To ensure consistency, it is advisable to control for recent physical activity before sample collection.

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Action(s)
Unexpectedly low long-chain acylcarnitine concentrations Sample degradation due to improper storage (e.g., prolonged storage at room temperature).Review sample storage history. Ensure plasma/serum was frozen promptly after collection and separation. For future collections, adhere strictly to storage protocols.
Patient is not in a fasted state (postprandial sample).Standardize sample collection to occur after an overnight fast. Note the patient's fasting status at the time of collection.
Unexpectedly high free carnitine (C0) and low acylcarnitine levels in stored DBS Hydrolysis of acylcarnitines to free carnitine during storage at ambient or refrigerated temperatures. Short-chain acylcarnitines degrade faster than long-chain ones.[8]For retrospective studies on stored DBS, consider applying a correction factor for sample decay if available.[8] For prospective studies, ensure prompt and proper frozen storage of DBS.
High variability in results across a sample set Inconsistent pre-analytical handling (e.g., different anticoagulants used, variable times between collection and processing, different storage conditions).Implement a standardized protocol for all sample collection, processing, and storage. Document all steps meticulously.
Differences in patient's physiological state (e.g., fasting status, recent exercise).Standardize patient conditions prior to sample collection (e.g., overnight fast, no strenuous exercise).
Inability to reproduce results from a previous study Use of a different sample type (e.g., plasma vs. whole blood).Be aware that acylcarnitine concentrations can differ between sample matrices. Use the same sample type for all comparative analyses.
Analytical issues (e.g., instrument calibration, derivatization efficiency).Review analytical procedures. Ensure proper instrument calibration and consistent derivatization if used. The derivatization process itself can cause some hydrolysis of acylcarnitines.[11]
Rejected sample due to hemolysis Improper blood draw technique or sample handling.Review and optimize phlebotomy and sample handling procedures to minimize red blood cell lysis.

Quantitative Data Summary

The stability of acylcarnitines is highly dependent on storage temperature and duration. The following tables summarize the quantitative effects of these variables.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) at Different Temperatures

AcylcarnitineStorage ConditionDurationStability/ChangeReference
All Acylcarnitines-18°CAt least 330 daysStable[8]
Short-chainRoom Temperature> 14 daysHydrolyze more quickly than long-chain acylcarnitines[8]
Long-chainRoom Temperature> 14 daysMore stable than short-chain, but still degrade[8]
Acetylcarnitine (C2)Ambient TemperatureFirst 5 years of storage~18.5% decrease per year[12]
Propionylcarnitine (C3)Ambient TemperatureFirst 5 years of storage~27.4% decrease per year[12]
Free Carnitine (C0)Ambient TemperatureFirst 5 years of storage~7.6% increase per year (due to hydrolysis of acylcarnitines)[12]

Table 2: Summary of Pre-analytical Variables and Their Impact

VariableEffect on Acylcarnitine MeasurementRecommendation
Anticoagulant Minimal significant difference reported between EDTA, heparin, and citrate.[13]Use sodium or lithium heparin consistently.
Sample Type Concentrations differ between plasma, serum, whole blood, and DBS.Choose one sample type and use it consistently. Plasma is often preferred for quantitative studies.
Storage Temperature Significant degradation at room temperature; stable when frozen.Freeze plasma/serum at -20°C or -80°C for long-term storage.
Hemolysis Can falsely elevate plasma/serum acylcarnitine levels due to leakage from RBCs.Avoid using hemolyzed samples.
Fasting Status Feeding suppresses, while fasting elevates, disease-specific acylcarnitines.[10]Standardize collection after an overnight fast.
Physical Activity Can alter short-chain acylcarnitine levels.[10]Control for recent strenuous exercise.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Patient Preparation: Instruct the patient to fast overnight (8-12 hours) prior to blood collection.

  • Blood Collection:

    • Draw a minimum of 3 mL of whole blood into a green-top tube containing sodium or lithium heparin.[1]

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Processing:

    • Centrifuge the blood sample within 2 hours of collection.

    • Transfer the resulting plasma to a clean, labeled polypropylene (B1209903) transport tube.

  • Storage:

    • For immediate analysis, store plasma at 2-8°C.

    • For long-term storage, freeze the plasma at -20°C or -80°C immediately after separation.[2]

Protocol 2: Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) - General Overview

This protocol provides a general workflow. Specific parameters will vary based on the instrument and assay used.

  • Sample Preparation:

    • An internal standard solution containing stable isotope-labeled acylcarnitines is added to the plasma sample, DBS punch, or other sample types.

  • Extraction:

    • Proteins are precipitated and acylcarnitines are extracted, typically using a solvent like methanol.

  • Derivatization (Optional but common):

    • Acylcarnitines are often converted to their butyl esters by adding acidified butanol and incubating at a specific temperature.[14] This step can improve ionization efficiency and analytical sensitivity.

  • Analysis:

    • The prepared sample is introduced into the tandem mass spectrometer, often via flow injection analysis (FIA) or after separation by liquid chromatography (LC).[13][14]

    • The instrument is operated in a precursor ion scan mode (e.g., precursor of m/z 85 for butylated acylcarnitines) or a multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitine species.[11][14]

  • Data Analysis:

    • The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase patient Patient Preparation (Fasting, Rested) collection Sample Collection (Heparin Tube) patient->collection processing Sample Processing (Centrifugation within 2h) collection->processing storage Sample Storage (Freeze at -80°C) processing->storage prep Sample Preparation (Add Internal Standards) storage->prep Transport to Lab derivatization Derivatization (Butylation) prep->derivatization analysis MS/MS Analysis (FIA or LC-MS/MS) derivatization->analysis data Data Processing (Quantification) analysis->data result result data->result Final Report

Caption: Experimental workflow for acylcarnitine measurement.

troubleshooting_logic cluster_pre Pre-Analytical Review cluster_analytical Analytical Review start Inconsistent or Unexpected Results storage Storage Conditions? start->storage hemolysis Hemolysis Present? start->hemolysis fasting Fasting State Known? start->fasting anticoagulant Consistent Anticoagulant? start->anticoagulant calibration Instrument Calibration OK? start->calibration is_check Internal Standards OK? start->is_check re_run Consider Re-analysis or Recollection storage->re_run hemolysis->re_run fasting->re_run anticoagulant->re_run calibration->re_run is_check->re_run

Caption: Logical flow for troubleshooting acylcarnitine results.

References

Validation & Comparative

A Comparative Guide to 2-Methylbutyrylcarnitine as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-methylbutyrylcarnitine's performance against other biomarkers in the context of metabolic disorders, supported by experimental data and detailed methodologies.

Introduction

This compound (B1244155), also known as C5-carnitine, is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism.[1][2] It is an intermediate product in the catabolism of the branched-chain amino acid L-isoleucine.[3][4][5] Elevated levels of this compound are a primary indicator of Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a rare autosomal recessive disorder.[3][4][5] This guide explores the biochemical basis of this compound, its validation as a biomarker, the experimental protocols for its detection, and its comparison with alternative biomarkers.

Biochemical Basis: The Isoleucine Catabolism Pathway

This compound is formed when 2-methylbutyryl-CoA, a product of isoleucine breakdown, is conjugated to carnitine. In a healthy individual, the enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD) converts 2-methylbutyryl-CoA to tiglyl-CoA.[4] A deficiency in the SBCAD enzyme, caused by mutations in the ACADSB gene, leads to the accumulation of 2-methylbutyryl-CoA.[4][5][6] This excess is then shunted towards the formation and subsequent accumulation of this compound in blood and 2-methylbutyrylglycine (B135152) in urine.[3][4][6]

Isoleucine catabolism pathway illustrating the effect of SBCAD deficiency.

Validation and Performance of this compound

This compound (C5) is a primary biomarker for SBCADD, typically identified via newborn screening programs using tandem mass spectrometry (MS/MS).[5] It's important to note that MS/MS analysis often detects C5-carnitine as a group of isomers, including isovalerylcarnitine (B1198194), which is a biomarker for isovaleric acidemia (IVA).[7] Therefore, confirmatory testing is crucial.

Comparison with Alternative Biomarkers

While elevated C5-carnitine is the key indicator, ratios with other acylcarnitines can enhance diagnostic specificity, particularly in distinguishing SBCADD from other metabolic disorders like IVA.

Biomarker/RatioMetabolic DisorderUtilityComments
This compound (C5) SBCADDPrimary Biomarker. Elevated levels are the hallmark of the disorder.[3][4][6]Detected in newborn screening; cannot distinguish from isovalerylcarnitine by standard MS/MS.[7]
Isovalerylcarnitine (C5) Isovaleric Acidemia (IVA)Primary Biomarker. Also presents as elevated C5.[7]Requires second-tier testing (e.g., urine organic acid analysis) to differentiate from SBCADD.
C5/C2 (Acetylcarnitine) Ratio SBCADD, IVASecondary Biomarker. Can help flag abnormal screens.An elevated ratio may increase suspicion but is not specific to SBCADD.[7]
C5/C3 (Propionylcarnitine) Ratio SBCADD, IVASecondary Biomarker. Used to improve screening accuracy.Similar to the C5/C2 ratio, it aids in identifying at-risk individuals but lacks specificity.[7]
2-Methylbutyrylglycine SBCADDConfirmatory Biomarker. Elevated levels in urine are characteristic of SBCADD.[3][4][6]
Branched-Chain Amino Acids (BCAAs) General Metabolic Stress, T2DMContextual Biomarker. Elevated BCAAs (leucine, isoleucine, valine) are linked to insulin (B600854) resistance and type 2 diabetes.[8][9][10]
Quantitative Data Summary

The following table summarizes typical concentration ranges. Note that values can vary significantly between laboratories and methodologies.

AnalyteConditionSample TypeConcentration (µmol/L)
C5-carnitine Healthy NewbornsDried Blood Spot (DBS)0.05 - 0.27[11]
SBCADD (screening cutoff)Dried Blood Spot (DBS)≥ 0.44[7]
SBCADD (suggested lower cutoff)Dried Blood Spot (DBS)≥ 0.20 to detect all homozygotes[7]
Free Carnitine (C0) Healthy NewbornsDried Blood Spot (DBS)10.34 - 56.9[11]
Acetylcarnitine (C2) Healthy NewbornsDried Blood Spot (DBS)1.97 - 52.10[11]

Experimental Protocols

The gold standard for quantifying this compound and other acylcarnitines is tandem mass spectrometry.

Key Experiment: Acylcarnitine Profiling by MS/MS

This protocol provides a general overview for the analysis of acylcarnitines from dried blood spots (DBS).

1. Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot on a filter paper card.[12]

  • The disc is placed into a well of a 96-well microtiter plate.

  • An extraction solution is added. This solution is typically methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., 2-methylbutyryl-L-carnitine-d3).[12][13]

  • The plate is sealed and agitated (e.g., vortexed for 30 minutes) to extract the acylcarnitines.[12]

  • The extract is then transferred to a new plate for analysis.

2. Derivatization (Butylation):

  • To improve chromatographic separation and detection, the extracted acylcarnitines are often converted to their butyl esters.[14][15]

  • This is achieved by adding butanolic hydrochloride and incubating the sample (e.g., at 65°C for 15 minutes).

  • The sample is then dried under a stream of nitrogen.

3. Mass Spectrometry Analysis:

  • The dried, derivatized sample is reconstituted in a mobile phase solvent.

  • The sample is injected into the mass spectrometer, typically using a flow injection or liquid chromatography setup.[12][15]

  • Instrumentation: A tandem mass spectrometer (MS/MS) is used, which allows for the selection of a specific parent ion and the detection of its characteristic fragment ions.[11]

  • Analysis Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

4. Data Analysis:

  • The concentration of each acylcarnitine is calculated by comparing the signal intensity of the analyte to that of its known-concentration internal standard.

  • Results are compared to established reference ranges to identify abnormal elevations.[11]

Generalized experimental workflow for MS/MS-based acylcarnitine profiling.

Clinical Significance and Broader Applications

While the primary validated use of this compound is for the diagnosis of SBCADD, research indicates its potential relevance in other conditions.[3][5] Alterations in its levels have been observed in:

  • Type 2 Diabetes Mellitus [1]

  • Obesity [1]

  • Cardiovascular diseases , including heart failure[1]

  • Non-alcoholic steatohepatitis (NASH) [13]

In these contexts, this compound is part of a larger panel of metabolites, including other acylcarnitines and branched-chain amino acids, that reflect mitochondrial dysfunction and altered substrate utilization.[8][10] However, its role as a standalone, validated biomarker for these more common and complex disorders is still under investigation and requires further validation.[16]

Conclusion

This compound is a well-established and sensitive biomarker for the diagnosis of SBCADD, primarily through newborn screening programs. Its validation is strongly supported by its clear biochemical link to the isoleucine catabolism pathway. While standard MS/MS methods are effective for initial screening, the inability to distinguish it from isomers like isovalerylcarnitine necessitates the use of secondary biomarkers and confirmatory tests. The analytical protocols are robust and high-throughput, making large-scale screening feasible. Emerging research suggests a broader role for this compound in complex metabolic diseases, positioning it as a valuable analyte in metabolomic studies aimed at understanding cardiometabolic health.

References

A Comparative Analysis of 2-Methylbutyrylcarnitine and Isovalerylcarnitine Levels for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic profiling and disease biomarker discovery, the accurate differentiation and quantification of isomeric molecules are paramount. Among these, the C5-acylcarnitines, specifically 2-methylbutyrylcarnitine (B1244155) and isovalerylcarnitine (B1198194), present a significant analytical challenge with profound clinical implications. This guide provides a comprehensive comparative analysis of these two critical biomarkers, offering quantitative data, detailed experimental protocols, and visual representations of their metabolic origins and analytical workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Biochemical and Clinical Significance

This compound and isovalerylcarnitine are isomers, both classified as C5-acylcarnitines, which makes their distinction difficult without specialized analytical techniques.[1] Despite their structural similarity, they originate from different metabolic pathways and are indicative of distinct inborn errors of metabolism.

Isovalerylcarnitine is a key diagnostic marker for isovaleric acidemia (IVA) , an autosomal recessive disorder of leucine (B10760876) metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2] This deficiency leads to the accumulation of isovaleric acid and its derivatives, including isovalerylcarnitine.[2]

This compound , on the other hand, is associated with short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency , also known as 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD).[1][3] This is a disorder of L-isoleucine metabolism.[1] While many individuals with SBCAD deficiency are asymptomatic, some may present with neurological symptoms.[4]

The accurate measurement of these two isomers is crucial for the differential diagnosis of IVA and SBCAD deficiency, particularly in newborn screening programs where elevated C5-acylcarnitine levels are a primary indicator.[1]

Quantitative Data Presentation

The following tables summarize the quantitative levels of this compound and isovalerylcarnitine in various biological matrices, comparing healthy individuals with patients diagnosed with relevant metabolic disorders.

Table 1: Plasma C5-Acylcarnitine and Urine Acylglycine Concentrations in SBCAD Deficiency and Isovaleric Acidemia [5]

AnalytePatient with SBCAD Deficiency (Patient 1)Patient with Isovaleric Acidemia
Plasma C5-Acylcarnitine (μmol/L) 0.7-
Urine 2-Methylbutyrylglycine (B135152) (μg/mg creatinine) 1.8Not Reported
Urine Isovalerylglycine (μg/mg creatinine) Not DetectedElevated

Note: The table is based on data from a study comparing patients with SBCAD deficiency and isovaleric acidemia. The C5-acylcarnitine value for the IVA patient was not explicitly provided in a comparable format in the cited source.

Table 2: Reference Ranges for Plasma C5-Acylcarnitines (this compound/Isovalerylcarnitine) in Healthy Individuals [6][7]

Age GroupC5-Acylcarnitine Concentration (nmol/mL)
≤ 7 days< 0.38
8 days - 7 years< 0.63
≥ 8 years< 0.51

Note: These reference ranges represent the combined levels of C5-acylcarnitine isomers as typically measured in initial screening assays. Specialized methods are required for separation and individual quantification.

Table 3: Urinary Levels of 2-Methylbutyrylglycine in Individuals with 2-Methylbutyrylglycinuria [8][9]

AnalyteIndividuals with 2-Methylbutyrylglycinuria (n=12)Reference Range
Urine 2-Methylbutyrylglycine (2-MBG) 1.78 - 11.89 (units not specified)0

Note: This data highlights the significant elevation of a downstream metabolite of this compound in the urine of affected individuals.

Experimental Protocols

The accurate quantification of this compound and isovalerylcarnitine necessitates chromatographic separation followed by mass spectrometric detection. Below is a detailed methodology based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a widely accepted technique for this purpose.[10][11][12]

Protocol: Quantification of this compound and Isovalerylcarnitine in Plasma

1. Sample Preparation:

  • Extraction: To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing a known concentration of isotopically labeled internal standards (e.g., d9-isovalerylcarnitine).

  • Protein Precipitation: Vortex the mixture for 10 seconds to precipitate proteins.

  • Incubation: Incubate the samples at ambient temperature for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex: Vortex the final mixture for 10 seconds before injection into the LC-MS/MS system.[13]

2. Chromatographic Separation (UHPLC):

  • Column: A C18 reversed-phase column is commonly used (e.g., BEH C18, 1.7 µm, 1.0 x 100 mm).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient elution is employed to separate the isomers. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The exact gradient profile should be optimized for the specific column and instrument.

  • Flow Rate: A flow rate of approximately 0.15 mL/min is often used.

  • Column Temperature: The column is typically maintained at an elevated temperature (e.g., 60°C) to improve peak shape and resolution.[12]

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • Precursor Ion (m/z): This corresponds to the mass-to-charge ratio of the protonated molecule [M+H]⁺. For C5-acylcarnitines, this is typically m/z 246.2.

    • Product Ion (m/z): A common product ion for acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.

  • Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathways leading to the formation of this compound and isovalerylcarnitine, as well as a typical experimental workflow for their analysis.

Metabolic Pathways of Isoleucine and Leucine cluster_isoleucine Isoleucine Metabolism cluster_leucine Leucine Metabolism Isoleucine Isoleucine a_keto_b_methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->a_keto_b_methylvalerate two_methylbutyryl_CoA 2-Methylbutyryl-CoA a_keto_b_methylvalerate->two_methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA two_methylbutyryl_CoA->Tiglyl_CoA two_methylbutyrylcarnitine This compound two_methylbutyryl_CoA->two_methylbutyrylcarnitine CPT II Leucine Leucine a_ketoisocaproate alpha-Ketoisocaproate Leucine->a_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA a_ketoisocaproate->Isovaleryl_CoA three_methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->three_methylcrotonyl_CoA isovalerylcarnitine Isovalerylcarnitine Isovaleryl_CoA->isovalerylcarnitine CPT II Carnitine Carnitine Carnitine->two_methylbutyrylcarnitine Carnitine->isovalerylcarnitine

Caption: Metabolic pathways of isoleucine and leucine leading to the formation of their respective acylcarnitines.

Analytical Workflow for C5-Acylcarnitine Isomer Analysis start Plasma Sample Collection extraction Protein Precipitation & Extraction with Internal Standards start->extraction centrifugation Centrifugation extraction->centrifugation dilution Supernatant Dilution centrifugation->dilution injection UHPLC Injection dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Tandem Mass Spectrometry (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: A typical experimental workflow for the quantification of C5-acylcarnitine isomers.

References

cross-validation of different analytical platforms for acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Cross-Validation of Analytical Platforms for Acylcarnitine Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of acylcarnitines is crucial for diagnosing metabolic disorders and understanding cellular metabolism. Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, and their levels can serve as important biomarkers.[1][2] The most common analytical methods for acylcarnitine profiling involve mass spectrometry, with variations in the sample introduction and separation techniques.[3][4]

This guide provides an objective comparison of the leading analytical platforms for acylcarnitine analysis, supported by experimental data. We will delve into the methodologies of Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), presenting their performance metrics, detailed experimental protocols, and visual workflows to aid in platform selection.

General Experimental Workflow for Acylcarnitine Analysis

The analysis of acylcarnitines, regardless of the specific platform, follows a general workflow from sample acquisition to data interpretation. This process involves critical steps such as sample preparation, which may or may not include derivatization, followed by instrumental analysis and data processing.

Acylcarnitine Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma, Dried Blood Spot, Urine, Tissue) SamplePreparation Sample Preparation SampleCollection->SamplePreparation Storage at -80°C Extraction Extraction (e.g., Methanol) SamplePreparation->Extraction Derivatization Derivatization (Optional) (e.g., Butylation) Extraction->Derivatization PlatformSelection Platform Selection Derivatization->PlatformSelection FIAMS FIA-MS/MS PlatformSelection->FIAMS High-throughput Screening LCMS LC-MS/MS PlatformSelection->LCMS Isomer Separation UPLCMS UHPLC-MS/MS PlatformSelection->UPLCMS High Resolution DataAcquisition Data Acquisition (MRM, Precursor Ion Scan) FIAMS->DataAcquisition LCMS->DataAcquisition UPLCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Interpretation Interpretation & Reporting DataProcessing->Interpretation

A general workflow for acylcarnitine analysis from sample collection to final interpretation.

Comparison of Analytical Platforms

The choice of analytical platform for acylcarnitine analysis depends on the specific research question, required throughput, and the need to differentiate between isomeric and isobaric compounds. FIA-MS/MS is a high-throughput method ideal for screening, while LC-MS/MS and UHPLC-MS/MS provide the chromatographic separation necessary for detailed and accurate quantification of specific acylcarnitine species.[4][5][6]

FeatureFIA-MS/MSLC-MS/MSUHPLC-MS/MS
Principle Direct infusion of sample extract into the mass spectrometer without chromatographic separation.[7]Couples liquid chromatography with tandem mass spectrometry to separate analytes before detection.[1][8]Utilizes smaller column particles for higher resolution and faster separation compared to conventional LC.[6][9]
Throughput High (typically < 2 min/sample).Moderate (typically 9-22 min/sample).[1][10]High to Moderate (faster than LC-MS/MS).[9]
Isomer Separation No, cannot differentiate between isomeric and isobaric compounds.[5][11]Yes, capable of separating many isomeric and isobaric acylcarnitines.[10][12]Excellent, provides high-resolution separation of isomers.[6][9]
Primary Use Case Newborn screening, high-throughput screening.[4][7]Diagnostic testing, metabolic research, clinical trials.[1][2]In-depth metabolic profiling, biomarker discovery.[6]
Derivatization Often used with butylation to improve performance.[3][13]Can be performed with or without derivatization.[1][14]Can be performed with or without derivatization.[9]

Performance Characteristics

The performance of an analytical method is determined by its precision, accuracy, and recovery. The following table summarizes these metrics for different LC-MS/MS methods reported in the literature.

ParameterMethod 1 (LC-MS/MS)[14]Method 2 (HILIC-LC-MS/MS)[12]
Precision (CV%)
Within-day CV<10%<6%
Between-day CV4.4% - 14.2%<17%
Accuracy Comparison r values: 0.948 - 0.999-
Recovery (%) 84% - 112%85% - 110%

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results across different laboratories.

Protocol 1: Sample Preparation

A. Non-Derivatization Method (for LC-MS/MS) [14]

  • Protein Precipitation : To a 100 µL plasma sample, add 300 µL of methanol (B129727).

  • Vortex : Mix for 10 seconds.

  • Centrifugation : Centrifuge for 10 minutes at 4000 rpm.

  • Dilution : Transfer 100 µL of the supernatant to a vial containing 900 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Injection : The sample is ready for LC-MS/MS analysis.

B. Derivatization Method (Butylation) [1][2]

  • Extraction : Extract acylcarnitines from the sample (e.g., plasma, tissue homogenate) using methanol.

  • Drying : Evaporate the methanol extract to dryness under a stream of nitrogen.

  • Derivatization : Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.

  • Incubation : Incubate at 60°C for 20 minutes.

  • Evaporation : Evaporate the butanol mixture to dryness.

  • Reconstitution : Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Derivatization to butyl esters can increase the ionization efficiency, especially for dicarboxylic acylcarnitines, and help discriminate between some isobaric compounds.[1][2] However, underivatized methods are often simpler and faster.[11][14]

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the analysis of underivatized acylcarnitines.[10]

  • Instrument : UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 4500 MS/MS).

  • Column : Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile (B52724).

  • Gradient : A programmed gradient elution is used to separate the acylcarnitines over a total run time of approximately 9 minutes.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) is used for the quantification of specific acylcarnitines.

Protocol 3: FIA-MS/MS Analysis

This method is designed for high-throughput screening.[3][13]

  • Instrument : Tandem mass spectrometer with a flow injection analysis setup.

  • Sample Introduction : The prepared sample extract (often derivatized) is directly injected into the mobile phase stream flowing into the mass spectrometer.

  • Mobile Phase : Typically an organic solvent like acetonitrile with a small percentage of formic acid.

  • Ionization Mode : Positive ESI.

  • Scan Mode : A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they share this common fragment ion.[15]

Logical Framework for Platform Selection

Choosing the right platform is a critical decision that impacts the quality and applicability of the resulting data. The following diagram illustrates a logical decision-making process for selecting an analytical platform for acylcarnitine analysis.

Platform Selection Logic Start Start: Define Analytical Needs IsomerSeparation Isomer Separation Required? Start->IsomerSeparation HighThroughput High Throughput Needed? IsomerSeparation->HighThroughput No HighResolution Highest Resolution & Sensitivity? IsomerSeparation->HighResolution Yes Use_FIAMS Use FIA-MS/MS HighThroughput->Use_FIAMS Yes Consider_LCMS Consider LC-MS/MS HighThroughput->Consider_LCMS No Use_LCMS Use LC-MS/MS HighResolution->Use_LCMS No Use_UPLCMS Use UHPLC-MS/MS HighResolution->Use_UPLCMS Yes

Decision tree for selecting the appropriate acylcarnitine analysis platform.

Conclusion

The cross-validation of analytical platforms for acylcarnitine analysis reveals distinct advantages and limitations for each technique.

  • FIA-MS/MS is an unparalleled tool for high-throughput screening applications like newborn screening, where speed is critical and differentiation of isomers is not the primary goal.[4][7]

  • LC-MS/MS offers a robust and reliable method for both research and clinical diagnostics, providing the necessary chromatographic separation to distinguish between many clinically relevant isobaric and isomeric acylcarnitines.[1][10] Its versatility in handling both derivatized and underivatized samples makes it a widely adopted standard.

  • UHPLC-MS/MS represents the cutting edge in separation science, offering superior resolution and sensitivity, which is invaluable for in-depth metabolic studies and the discovery of novel biomarkers.[6][9]

Ultimately, the selection of a platform should be guided by the specific requirements of the study, balancing the need for throughput, specificity, and sensitivity. For comprehensive and reliable acylcarnitine analysis, particularly when isomeric species are of interest, methods incorporating liquid chromatographic separation are indispensable.[4]

References

A Guide to the Inter-Laboratory Comparison of 2-Methylbutyrylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of 2-methylbutyrylcarnitine (B1244155), a key biomarker for the diagnosis of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inherited disorder of isoleucine metabolism. Ensuring accuracy and consistency in the measurement of this analyte across different laboratories is paramount for reliable clinical diagnosis and research. This document outlines the common analytical techniques, presents representative performance data, details experimental protocols, and illustrates the relevant biochemical pathway and analytical workflow.

Data Presentation: Performance of this compound Quantification Methods

The quantification of this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the necessary specificity to differentiate it from its isomers, such as isovalerylcarnitine. The following table summarizes typical performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of C5-acylcarnitine isomers, including this compound, in plasma or dried blood spots. These values are representative of what is achievable and are based on published methodologies.[1][2][3][4]

Performance MetricTypical ValueDescription
Linearity (R²) >0.995The coefficient of determination (R²) indicates the linearity of the calibration curve over a defined concentration range.
Intra-assay Precision (%CV) < 5.5%The coefficient of variation for repeated measurements of a sample within the same analytical run.
Inter-assay Precision (%CV) < 6.0%The coefficient of variation for repeated measurements of a sample in different analytical runs.
Accuracy (% Recovery) 95 - 105%The closeness of the measured value to the true value, often assessed by the recovery of a known amount of spiked analyte.
Limit of Detection (LOD) < 0.2 µmol/LThe lowest concentration of the analyte that can be reliably detected by the analytical method.[1][2]
Limit of Quantification (LOQ) < 0.2 µmol/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results. Below is a representative UPLC-MS/MS protocol for the quantification of this compound, synthesized from several published methods.[1][3][5][6][7][8]

Sample Preparation (from plasma)
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-butyrylcarnitine).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system, such as a Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of C5-acylcarnitine isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes, followed by a re-equilibration step. The flow rate is typically between 0.3 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 246.2, and a common product ion is m/z 85.1. The specific MRM transition for the internal standard is also monitored.

Mandatory Visualization

Signaling Pathway

Mutations in the ACADSB gene lead to a deficiency of the short/branched-chain acyl-CoA dehydrogenase (SBCAD) enzyme.[9][10] This enzyme is crucial for the breakdown of the amino acid isoleucine.[11][12][13][14] A deficiency in SBCAD disrupts this metabolic pathway, leading to the accumulation of 2-methylbutyryl-CoA, which is then converted to this compound.[9][15][10]

Isoleucine_Catabolism_Pathway Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylbutyrylcarnitine This compound (Elevated Biomarker) Methylbutyryl_CoA->Methylbutyrylcarnitine CPT2 SBCAD_Deficiency SBCAD Deficiency Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA SBCAD_Deficiency->Tiglyl_CoA Inhibited Step

Isoleucine catabolism pathway and the effect of SBCAD deficiency.
Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of this compound from sample receipt to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt (Plasma/DBS) Sample_Login Sample Login & Accessioning Sample_Receipt->Sample_Login Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Login->Sample_Preparation UPLC_Separation UPLC Separation of Isomers Sample_Preparation->UPLC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection UPLC_Separation->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Workflow for this compound quantification.

References

Altered 2-Methylbutyrylcarnitine Levels: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that circulating levels of 2-methylbutyrylcarnitine (B1244155), a short-chain acylcarnitine, are significantly altered in various disease states compared to healthy individuals. This guide provides a comparative overview of this compound concentrations in healthy cohorts versus those with prevalent metabolic and cardiovascular disorders. The data presented herein, summarized from recent metabolomic studies, highlights the potential of this molecule as a biomarker for disease presence and progression.

Comparative Analysis of this compound Plasma Concentrations

The following table summarizes the quantitative data on this compound levels in healthy individuals and patients with coronary artery disease (CAD), type 2 diabetes (T2D), and obesity. The data consistently demonstrates an elevation of this metabolite in disease states.

CohortNThis compound (µM) Mean ± SDp-value vs. HealthyReference
Healthy1160.04 ± 0.02-[1]
Coronary Artery Disease (CAD)540.05 ± 0.02≤ 0.05[1]
Lean120.03 ± 0.01-[2]
Obese140.04 ± 0.02NS[2]
Type 2 Diabetes (T2D)100.05 ± 0.02< 0.05[2]

NS: Not Significant

The Role of this compound in Metabolism

This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Acylcarnitines, in general, are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[3][4] Elevated levels of specific acylcarnitines, such as this compound, may indicate a bottleneck or dysfunction in mitochondrial metabolism, where the rate of fatty acid and amino acid breakdown exceeds the capacity of the citric acid cycle.[1][2] This metabolic imbalance has been increasingly linked to the pathophysiology of various cardiometabolic diseases.[1][2]

dot graph "Metabolic_Pathway_of_2_Methylbutyrylcarnitine" { layout=dot; rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Isoleucine [fillcolor="#FBBC05", fontcolor="#202124"]; alpha_keto_beta_methylvalerate [label="α-keto-β-methylvalerate"]; Two_methylbutyryl_CoA [label="2-Methylbutyryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Two_methylbutyrylcarnitine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Matrix [label="Mitochondrial Matrix"]; Beta_Oxidation [label="β-Oxidation & Energy Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carnitine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPT1 [label="CPT1", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CPT2 [label="CPT2", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Isoleucine -> alpha_keto_beta_methylvalerate; alpha_keto_beta_methylvalerate -> Two_methylbutyryl_CoA; Two_methylbutyryl_CoA -> Two_methylbutyrylcarnitine [label="Carnitine\nAcyltransferase", arrowhead="normal", color="#EA4335"]; Carnitine -> Two_methylbutyrylcarnitine [style=dashed]; Two_methylbutyrylcarnitine -> Mitochondrial_Matrix [label="Transport", style=dashed, arrowhead="normal", color="#4285F4"]; Mitochondrial_Matrix -> Two_methylbutyryl_CoA [label="CPT2", style=dashed, arrowhead="normal", color="#4285F4"]; Two_methylbutyryl_CoA -> Beta_Oxidation [arrowhead="normal", color="#34A853"];

} Caption: Metabolic origin of this compound from isoleucine.

Experimental Protocols

The quantification of this compound and other acylcarnitines is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity for the detection and quantification of these low-abundance metabolites in complex biological matrices like plasma.

Sample Preparation
  • Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Protein Precipitation: A small volume of plasma (e.g., 10-50 µL) is mixed with a larger volume of a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), containing a mixture of stable isotope-labeled internal standards.[5][6][7] This step serves to precipitate proteins, which would otherwise interfere with the analysis.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant, containing the acylcarnitines, is carefully transferred to a new tube or vial for analysis.[6]

  • Derivatization (Optional): In some methods, the acylcarnitines are chemically modified (derivatized) to improve their chromatographic properties and ionization efficiency in the mass spectrometer. A common derivatization agent is butanol, which converts the acylcarnitines to their butyl esters.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. The acylcarnitines are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 or HILIC column).[1][5][8] A gradient of mobile phases, typically consisting of water and an organic solvent like acetonitrile with additives such as formic acid, is used to elute the compounds from the column.[5]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer. The acylcarnitines are ionized, typically using electrospray ionization (ESI) in the positive ion mode.[5]

  • Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylcarnitine (including this compound) and their corresponding internal standards are monitored. The area under the peak for each analyte is proportional to its concentration in the sample. A calibration curve is generated using standards of known concentrations to accurately quantify the acylcarnitines in the biological samples.[9]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (with Internal Standards) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization LC LC Separation Supernatant->LC Derivatization->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Conclusion

The consistent observation of elevated this compound levels in individuals with coronary artery disease, type 2 diabetes, and obesity underscores the intricate link between branched-chain amino acid metabolism and cardiometabolic health. While further research is needed to elucidate the precise causal role of this compound in disease pathogenesis, its potential as a component of a biomarker panel for early disease detection and risk stratification is promising. The standardized and robust analytical methods available for its quantification make it a viable candidate for larger clinical and epidemiological studies.

References

Distinguishing Genetic and Dietary Influences on 2-Methylbutyrylcarnitine: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the genetic and dietary factors that influence the levels of 2-methylbutyrylcarnitine (B1244155), a key biomarker for an inborn error of metabolism. It is intended for researchers, scientists, and drug development professionals working to understand and differentiate the origins of this metabolite. This document outlines the underlying biochemical pathways, presents quantitative data, and details experimental protocols to distinguish between endogenous production due to genetic defects and exogenous influences from diet.

Genetic vs. Dietary Influences: A Comparative Overview

Elevated levels of this compound can stem from two primary sources: a genetic disorder known as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, or from dietary intake of its precursor, the essential amino acid isoleucine. Understanding the distinction is critical for accurate diagnosis and the development of appropriate therapeutic strategies.

FeatureGenetic Influence (SBCAD Deficiency)Dietary Influence
Primary Cause Mutations in the ACADSB gene leading to deficient or non-functional SBCAD enzyme.[1]High intake of foods rich in the amino acid isoleucine.
Metabolic Impact Impaired breakdown of isoleucine, leading to the accumulation of 2-methylbutyryl-CoA and its subsequent conversion to this compound.[1][2]Increased availability of isoleucine as a substrate for the normal metabolic pathway, potentially leading to a transient increase in this compound.
Clinical Significance An inborn error of metabolism, often detected through newborn screening. While many individuals are asymptomatic, it can be associated with neurological symptoms in some cases.[1][3]Generally considered a benign physiological response to diet. However, recent research suggests a potential link between gut microbiota-derived this compound and thrombosis.
Biomarker Profile Markedly and persistently elevated this compound (C5-carnitine) in blood, and increased excretion of 2-methylbutyrylglycine (B135152) in urine.[2][3][4]Mild to moderate and often transient elevation of this compound in blood, typically correlated with recent protein intake.
Diagnostic Approach Newborn screening, acylcarnitine profile analysis by tandem mass spectrometry, and confirmatory genetic testing for ACADSB gene mutations.[3][5]Dietary assessment, and potentially a challenge test with a high-isoleucine meal followed by acylcarnitine analysis.

Quantitative Data Comparison

The following table summarizes the typical quantitative differences in this compound (often reported as C5-carnitine) levels observed under different conditions. It is important to note that C5-carnitine analysis by tandem mass spectrometry does not distinguish between isomers such as this compound and isovalerylcarnitine.[5]

ConditionAnalyteSample TypeTypical Concentration Range (μmol/L)
Normal Newborn C5-carnitineDried Blood Spot0.05 - 0.3[3]
SBCAD Deficiency C5-carnitineDried Blood Spot≥0.44 (screening cut-off)[5]
SBCAD Deficiency (Confirmed) C5-carnitineDried Blood Spot0.44 - 3.56[5]
Dietary Influence (High Isoleucine) This compoundPlasma/SerumData not readily available in literature, expected to be a transient and less significant elevation compared to the genetic disorder.

Experimental Protocols

To experimentally distinguish between genetic and dietary influences on this compound, a combination of analytical chemistry and metabolic tracing studies is employed.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This is the standard method for the quantitative analysis of acylcarnitines in biological samples and is crucial for the diagnosis of SBCAD deficiency.

Methodology:

  • Sample Preparation:

    • Blood samples are typically collected as dried blood spots on filter paper or as plasma/serum.

    • Acylcarnitines are extracted from the sample using a solvent, often methanol (B129727) containing internal standards (stable isotope-labeled acylcarnitines).

    • The extracted acylcarnitines are then derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties.[6]

  • Instrumentation and Analysis:

    • The derivatized sample is introduced into a tandem mass spectrometer, typically using flow injection or liquid chromatography.

    • Electrospray ionization (ESI) is used to generate charged molecules.

    • The mass spectrometer is operated in precursor ion scan mode to specifically detect all acylcarnitines, which characteristically produce a fragment ion at m/z 85 or 99 depending on the derivatization.[6][7]

  • Quantification:

    • The concentration of each acylcarnitine, including this compound (as part of the C5 peak), is determined by comparing its signal intensity to that of its corresponding stable isotope-labeled internal standard.

Stable Isotope Tracing Study with Labeled Isoleucine

This advanced technique allows for the direct tracing of the metabolic fate of dietary isoleucine, providing definitive evidence for its contribution to the observed this compound pool.

Methodology:

  • Study Design:

    • Participants are given a controlled diet with a known amount of protein for a baseline period.

    • A single oral dose of stable isotope-labeled L-isoleucine (e.g., ¹³C- or ¹⁵N-labeled) is administered.

    • Blood and urine samples are collected at multiple time points before and after the administration of the labeled isoleucine.

  • Sample Analysis:

    • Acylcarnitines are extracted and analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • The mass spectrometer is configured to detect both the unlabeled (endogenous) and the stable isotope-labeled (exogenous) forms of this compound.

  • Data Interpretation:

    • In a healthy individual: A transient increase in the labeled this compound will be observed, with the peak concentration corresponding to the time of maximal absorption and metabolism of the labeled isoleucine. The level of unlabeled this compound should remain relatively stable.

    • In an individual with SBCAD deficiency: A significant and sustained increase in the labeled this compound will be observed, indicating the inability to efficiently metabolize the dietary isoleucine. The baseline level of unlabeled this compound will already be elevated.

    • By calculating the ratio of labeled to unlabeled this compound over time, the contribution of dietary isoleucine to the total pool can be quantified.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of isoleucine and the experimental workflow for distinguishing between genetic and dietary influences.

Isoleucine_Metabolism cluster_genetic_defect Genetic Defect in SBCAD Deficiency Isoleucine Isoleucine (Dietary Intake) BCAT Branched-Chain Amino Acid Transaminase Isoleucine->BCAT Keto_Acid α-keto-β- methylvalerate BCAT->Keto_Acid BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex Keto_Acid->BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Methylbutyryl_CoA->SBCAD Normal Pathway CPT2 Carnitine Palmitoyltransferase II Methylbutyryl_CoA->CPT2 Alternative Pathway (Accumulation) Tiglyl_CoA Tiglyl-CoA SBCAD->Tiglyl_CoA Metabolic_Pathway Further Metabolism Tiglyl_CoA->Metabolic_Pathway Carnitine Carnitine Carnitine->CPT2 Methylbutyrylcarnitine This compound (Elevated in SBCAD Deficiency) CPT2->Methylbutyrylcarnitine

Caption: Isoleucine Metabolism and the Impact of SBCAD Deficiency.

Experimental_Workflow cluster_subject Subject cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_conclusion Conclusion Subject Patient with Elevated This compound Baseline_Sample Baseline Blood/ Urine Sample Subject->Baseline_Sample Isotope_Administration Administer Stable Isotope-Labeled Isoleucine Baseline_Sample->Isotope_Administration Time_Course_Samples Time-Course Blood/ Urine Samples Isotope_Administration->Time_Course_Samples MS_Analysis LC-MS/MS Analysis of Acylcarnitines Time_Course_Samples->MS_Analysis Data_Interpretation Quantify Labeled and Unlabeled this compound MS_Analysis->Data_Interpretation Genetic Genetic Influence (SBCAD Deficiency): High baseline, sustained incorporation of label. Data_Interpretation->Genetic If Dietary Dietary Influence: Normal baseline, transient increase in labeled form. Data_Interpretation->Dietary If

Caption: Workflow for Distinguishing Genetic vs. Dietary Influences.

References

A Comparative Guide to 2-Methylbutyrylcarnitine Profiles in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-methylbutyrylcarnitine (B1244155) profiles across various biological matrices, supported by experimental data. It is designed to assist researchers in selecting the appropriate biological sample for their studies and in understanding the analytical methodologies for quantification.

Introduction to this compound

This compound is a short-chain acylcarnitine that plays a crucial role in the metabolism of the branched-chain amino acid isoleucine.[1] It is formed from 2-methylbutyryl-CoA, an intermediate in the isoleucine degradation pathway. As with other acylcarnitines, its primary function is to facilitate the transport of its corresponding acyl group across the mitochondrial membrane for subsequent energy production through beta-oxidation.[1] Elevated levels of this compound in biological fluids can be indicative of certain inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched-chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][3] Therefore, the accurate quantification of this compound in various biological matrices is of significant diagnostic and research interest.

Quantitative Comparison of this compound Across Biological Matrices

The concentration of this compound can vary significantly between different biological matrices. This variation is influenced by metabolic rates, tissue-specific enzyme expression, and clearance mechanisms. The following table summarizes quantitative data from studies analyzing this compound in human and animal models. It is important to note that direct comparisons between studies should be made with caution due to differences in analytical methods, sample populations, and units of measurement.

Biological MatrixSpeciesConditionConcentration RangeReference
Blood (as C5-acylcarnitine)* Human2-MethylbutyrylglycinuriaElevated (specific values not provided, but correlated with urinary markers)[2][3][4]
Urine (as 2-Methylbutyrylglycine)** Human2-Methylbutyrylglycinuria1.78–11.89 (unit not specified, likely µmol/mmol creatinine)[3][4]
Mouse Tissues MouseHealthyLow levels detected in heart, lung, kidney, and liver (specific values not provided)[5]

*C5-acylcarnitine is a composite measurement that includes this compound and its isomers (e.g., isovalerylcarnitine, pivaloylcarnitine). Differentiation requires chromatographic separation.

**2-Methylbutyrylglycine (B135152) is a downstream metabolite of 2-methylbutyryl-CoA and its presence in urine is a key indicator of 2-methylbutyrylglycinuria.

Experimental Protocols

The accurate quantification of this compound, especially distinguishing it from its isomers, necessitates robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acylcarnitine analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The general workflow involves protein precipitation, and for some methods, derivatization.

For Plasma/Serum and Urine:

  • Protein Precipitation: To a small volume of plasma, serum, or urine (typically 50-100 µL), a threefold volume of cold acetonitrile (B52724) or methanol (B129727) containing isotopically labeled internal standards (e.g., d3-2-methylbutyrylcarnitine) is added.

  • Vortexing and Centrifugation: The mixture is vortexed vigorously to ensure thorough mixing and precipitation of proteins. Subsequently, it is centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube.

  • Drying: The supernatant is dried under a stream of nitrogen gas or by vacuum centrifugation.

  • Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to improve ionization.

For Tissue Samples:

  • Homogenization: A known weight of the tissue is homogenized in a suitable buffer, often on ice to prevent degradation.

  • Protein Precipitation and Extraction: An organic solvent (e.g., methanol or acetonitrile) is added to the homogenate to precipitate proteins and extract the acylcarnitines.

  • Centrifugation and Supernatant Collection: The sample is centrifuged to pellet cellular debris and precipitated proteins, and the supernatant is collected.

  • Drying and Reconstitution: The subsequent steps of drying and reconstitution are similar to those for plasma/serum and urine samples.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate this compound from its isomers and other acylcarnitines. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing an additive like formic acid or ammonium (B1175870) formate, is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). The precursor ion for this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is compared to that of the co-eluting, isotopically labeled internal standard to ensure accurate quantification.

Mandatory Visualizations

Isoleucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of isoleucine degradation, highlighting the formation of 2-methylbutyryl-CoA, the precursor to this compound.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA two_methylbutyryl_CoA->Tiglyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) two_methylbutyrylcarnitine This compound two_methylbutyryl_CoA->two_methylbutyrylcarnitine Carnitine acyltransferase Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA_Acetyl_CoA Further metabolism

Caption: Isoleucine catabolism leading to this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_Separation Liquid Chromatography (Isomer Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification.

Conclusion

The analysis of this compound is a valuable tool in the study of isoleucine metabolism and the diagnosis of related metabolic disorders. While present at low levels in healthy individuals, its concentration can be significantly elevated in certain pathological conditions. The choice of biological matrix for analysis—be it blood, urine, or tissue—will depend on the specific research question. Blood provides a systemic overview, urine can reflect clearance and the excretion of related metabolites, and tissue analysis offers insights into localized metabolic processes. For accurate and reliable quantification, particularly to distinguish from its isomers, a validated LC-MS/MS method with appropriate sample preparation is essential. Future research establishing baseline concentrations of this compound across a wider range of biological matrices in healthy populations would be highly beneficial for comparative studies.

References

Navigating the Genetic Landscape of 2-Methylbutyrylcarnitine: A Comparative Guide to Quantitative Trait Locus Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of genetic loci influencing the levels of metabolites, such as 2-methylbutyrylcarnitine (B1244155), offers a powerful avenue for understanding complex metabolic pathways and their roles in health and disease. This guide provides a comparative overview of methodologies and software for Quantitative Trait Locus (QTL) analysis of this compound, a key intermediate in branched-chain amino acid metabolism. We present a synthesis of current approaches, from experimental quantification to computational analysis, to aid researchers in selecting the most appropriate tools for their studies.

Comparing the Arsenal: QTL Analysis Software

The landscape of QTL analysis software is diverse, with numerous options available, primarily as packages for the R statistical environment. The choice of software often depends on the experimental design, the complexity of the genetic architecture of the trait, and the computational resources available. Below is a comparison of several popular QTL analysis packages.

Software/PackagePrimary StrengthsSupported Cross TypesAnalysis ModelsKey Features
R/qtl Widely used, comprehensive, and well-documented.[1][2]Backcross, Intercross, F2, RILsSingle-QTL models (Interval Mapping, Haley-Knott regression), Two-QTL models, Multiple ImputationExtensive data visualization tools, error checking functionalities.[1][2]
R/qtl2 Designed for high-dimensional data and complex crosses.[3]Multi-parent populations (e.g., Collaborative Cross, Diversity Outbred)Linear mixed models to account for population structureHandles high-density genotyping and phenotyping data.[3]
QTLEMM Implements both single-QTL and multiple-QTL methods.Backcross, F2, AI, RI, IRI, Immortalized F2Linear regression, Interval Mapping (IM), Composite Interval Mapping (CIM), Multiple Interval Mapping (MIM)Accommodates complete and selective genotyping data.
mppR Specialized for multi-parent populations.[4]Nested Association Mapping (NAM), Diallels, Factorial designsCross-specific, parental, ancestral, and bi-allelic QTL effect modelsIncludes functions for data processing, QTL detection, and effect estimation.[4]
dlmap Built on a linear mixed model platform.Experimental crosses and association mapping populationsMixed models to handle multiple sources of genetic and environmental variationFlexible modeling environment with graphical and numerical result summaries.[5]
R/qtlbim Focuses on Bayesian methods for QTL mapping.[6]Experimental crossesBayesian inference for multiple interacting QTLsCan handle multiple correlated traits.[6]

Methodological Alternatives in QTL Analysis

Beyond the choice of software, the statistical approach employed for QTL mapping is a critical consideration. The two primary families of methods are single-QTL and multi-QTL models.

Single-QTL Models: These methods, such as Interval Mapping (IM), scan the genome for one QTL at a time. While computationally straightforward, they can be less powerful and prone to bias when multiple QTLs are linked.[7]

Multi-QTL Models: Approaches like Composite Interval Mapping (CIM) and Multiple Interval Mapping (MIM) simultaneously model multiple QTLs. CIM improves on IM by including genetic markers as cofactors to account for the effects of other QTLs, thereby increasing the power and precision of QTL detection.[7][8] Bayesian methods, as implemented in packages like R/qtlbim, offer a probabilistic framework for exploring complex models with multiple interacting QTLs.[6][9]

Recent studies have also highlighted the importance of data transformation in metabolomic QTL analysis (mQTL) to handle the skewed distribution of metabolite levels, with rank inverse normal transformation being a recommended approach for improving reliability.[1][10]

Experimental Protocol: Quantification of this compound

Accurate quantification of this compound is the foundational step for any QTL analysis. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is common. The gradient is optimized to ensure separation of this compound from its isomers, such as isovalerylcarnitine.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound (C12H23NO4, MW: 245.32), a common transition is m/z 246.2 -> 85.1.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualizing the Workflow and Pathways

To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflow for QTL analysis and the metabolic pathway of this compound.

QTL_Workflow cluster_sample Sample Collection & Phenotyping cluster_geno Genotyping cluster_analysis QTL Analysis P Experimental Population (e.g., F2, RILs, Human Cohort) M Metabolite Quantification (LC-MS/MS for this compound) P->M DP Data Preprocessing (Quality Control, Normalization) M->DP G Genotyping (e.g., SNP array, WGS) G->DP QTL QTL Mapping (e.g., R/qtl, R/qtl2) DP->QTL V Significance Testing (Permutation Tests) QTL->V CI Candidate Gene Identification V->CI

QTL Analysis Experimental Workflow

Metabolic_Pathway Isoleucine Isoleucine Keto α-keto-β-methylvalerate Isoleucine->Keto BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA Keto->MethylbutyrylCoA BCKDH PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA Methylbutyrylcarnitine This compound MethylbutyrylCoA->Methylbutyrylcarnitine CPT Carnitine Acyltransferase MethylbutyrylCoA->CPT Carnitine Carnitine Carnitine->Methylbutyrylcarnitine Carnitine->CPT CPT->Methylbutyrylcarnitine

Metabolism of this compound

This guide provides a foundational understanding of the tools and methodologies available for the QTL analysis of this compound. The selection of the most appropriate approach will depend on the specific research question, the available resources, and the nature of the dataset. Careful consideration of these factors will enable robust and reproducible identification of the genetic determinants of this compound levels, ultimately contributing to a deeper understanding of metabolic health and disease.

References

Navigating the Nuances of 2-Methylbutyrylcarnitine: A Comparative Guide to Human Plasma Reference Ranges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of metabolites is paramount. This guide provides a comprehensive literature review of reference ranges for 2-methylbutyrylcarnitine (B1244155) in human plasma, offering a comparative analysis of available data and the experimental protocols used for its quantification.

This compound, a C5-acylcarnitine, is an important biomarker in the diagnosis of certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency, a disorder of L-isoleucine catabolism. Its accurate quantification is crucial, yet complicated by the presence of isobaric isomers, such as isovalerylcarnitine. This guide delves into the established reference ranges and the analytical methodologies essential for precise and reliable measurement.

Quantitative Data Summary

The following table summarizes the reference ranges for C5-acylcarnitines, which include this compound, in human plasma and dried blood spots from healthy individuals. It is important to note that many studies report a combined value for C5-acylcarnitines due to the challenge of separating the isomers without specific chromatographic techniques.

AnalyteAge GroupReference Range (nmol/mL)Specimen TypeReference
Methylbutyrylcarnitine C5≤ 7 days< 0.38Plasma[1]
8 days - 7 years< 0.63Plasma[1]
≥ 8 years< 0.51Plasma[1]
Isovaleryl/2-methylbutyrylcarnitine (C5)0 - 1 month0.02 - 0.62Dried Blood Spot[2]
1 month - 1 year0.03 - 0.63Dried Blood Spot[2]
1 - 5 years0.03 - 0.60Dried Blood Spot[2]
5 - 12 years0.03 - 0.61Dried Blood Spot[2]

Experimental Protocols: The Key to Isomer-Specific Quantification

The accurate determination of this compound is critically dependent on the analytical methodology employed. While flow-injection tandem mass spectrometry (MS/MS) is a high-throughput method for analyzing acylcarnitine profiles, it cannot distinguish between isobaric compounds. The separation of C5-acylcarnitine isomers requires chromatographic techniques, most notably Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A common experimental workflow for the quantification of this compound and its isomers in plasma or dried blood spots involves the following key steps:

  • Sample Preparation: Plasma or dried blood spot samples are subjected to an extraction process, typically using methanol (B129727), to isolate the acylcarnitines.

  • Derivatization: The extracted acylcarnitines are often derivatized, for example, with butanolic HCl, to improve their chromatographic and mass spectrometric properties.

  • Internal Standards: Deuterium-labeled internal standards are added to the samples to ensure accurate quantification.

  • Chromatographic Separation: The derivatized extract is injected into a UPLC system equipped with a suitable column, such as a C18 BEH column. A gradient elution with a mobile phase, often a mixture of methanol and water, is used to separate the different acylcarnitine isomers.

  • Mass Spectrometric Detection: The separated isomers are detected using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode. Multiple-reaction monitoring (MRM) is employed for sensitive and specific detection.

One study detailed a UPLC-MS/MS method for the simultaneous quantification of isovalerylcarnitine, (S) and (R) this compound, pivaloylcarnitine, and valerylcarnitine.[3] This method utilized a C18 BEH column (1x100mm, 1.7µm) at 60°C with a methanol/water gradient, achieving a run time of less than 10 minutes.[3]

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic significance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Internal Standard Addition cluster_analysis Analysis cluster_data Data Processing Plasma Plasma or Dried Blood Spot Extraction Methanol Extraction Plasma->Extraction Derivatization Butanolic HCl Derivatization Extraction->Derivatization Internal_Standard Add Deuterated Internal Standards Derivatization->Internal_Standard UPLC UPLC Separation (C18 Column) Internal_Standard->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

Metabolic_Pathway cluster_deficiency 2-Methylbutyryl-CoA Dehydrogenase Deficiency Isoleucine L-Isoleucine Metabolite1 2-Keto-3-methylvalerate Isoleucine->Metabolite1 Metabolite2 2-Methylbutyryl-CoA Metabolite1->Metabolite2 TwoMBC This compound Metabolite2->TwoMBC CPT2 Metabolite2->TwoMBC Accumulation Enzyme 2-Methylbutyryl-CoA Dehydrogenase Metabolite2->Enzyme Metabolite3 Tiglyl-CoA PropionylCoA Propionyl-CoA Metabolite3->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA Carnitine Carnitine Carnitine->TwoMBC Enzyme->Metabolite3

Figure 2: Simplified metabolic pathway of L-isoleucine showing the formation of this compound.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylbutyrylcarnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylbutyrylcarnitine, a fatty acid metabolite utilized in metabolic disease research. Adherence to these guidelines is paramount for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a similar compound indicates that it may cause skin and serious eye irritation. Therefore, wearing protective gloves, and eye/face protection is mandatory. In case of contact, rinse the affected area thoroughly with water.

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, should not be done through conventional waste streams such as trash or sewer systems.[1][2][3] Instead, it must be managed as hazardous waste through your institution's designated hazardous waste collection program.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[1]

  • Do not mix this compound waste with other incompatible chemical waste streams. For instance, store it separately from acids, bases, and oxidizing agents to prevent violent reactions or the emission of flammable or poisonous gases.[4]

2. Containerization:

  • Use a chemically compatible container for waste accumulation, preferably the original container if it is in good condition.[4] The container must be free from damage, have a secure, leak-proof closure, and be appropriate for the volume of waste.[2]

  • For solid this compound, which is typically a powder or crystals, ensure the container is suitable for solids to prevent dust formation upon collection and transport.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date when the first piece of waste was added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

  • The SAA should be inspected weekly for any signs of leakage.[4]

  • Ensure that the total volume of hazardous waste in the SAA does not exceed the regulatory limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[6]

5. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or a designated hazardous waste management office to arrange for pickup.[4][6]

  • Provide them with all necessary information about the waste, as indicated on the label.

6. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless it is properly decontaminated.

  • For a non-acutely hazardous chemical, once all the waste has been removed, the container can be disposed of as regular trash after defacing the chemical label and removing the cap.[1] However, given the irritant nature of this compound, it is best practice to consult with your institution's EHS for specific guidance on empty container disposal.

Quantitative Data Summary

ParameterValueSource
Molecular Weight245.32 g/mol
FormPowder or crystals
ColorWhite to off-white
Storage Temperature2-8°C

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow ensures that all safety and regulatory steps are followed methodically.

A Identify this compound as Hazardous Waste B Select a Chemically Compatible Container A->B C Label Container with 'Hazardous Waste' and Chemical Name B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Conduct Weekly Inspections of the SAA D->E F Container Full or Max Storage Time Reached? E->F F->D No G Contact EHS for Hazardous Waste Pickup F->G Yes H Properly Dispose of Empty Container per EHS Guidance G->H

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Methylbutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2-Methylbutyrylcarnitine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is identified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to appropriate personal protective equipment protocols is mandatory to ensure user safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification & Citation
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To avoid skin contact, as the substance can cause skin irritation.[1][2] Contaminated gloves should be disposed of after use.[1]
Skin and Body Protection Laboratory coat or impervious clothing.To protect skin and personal clothing from accidental splashes or spills.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when handling large quantities or in situations where dust or aerosol formation is likely.[1][2] A full-face supplied air respirator is advised if it's the sole means of protection.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to minimize exposure[1].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols during handling[1].

  • Contact Avoidance: Take all necessary precautions to avoid contact with skin, eyes, and clothing[1].

  • Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid ProtocolCitation
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]
Skin Contact Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Accidental Release Measures: In case of a spill, wear appropriate PPE, avoid dust formation, and ensure adequate ventilation[1]. Pick up the spilled material and place it in a suitable, closed container for disposal[1]. Do not let the product enter drains[1].

Disposal Plan

All waste materials, including contaminated PPE and spilled substances, should be considered hazardous waste.

  • Disposal: Contact a licensed professional waste disposal service to dispose of this material[1].

  • Containers: Keep waste in suitable, closed containers for disposal[1].

Workflow for Handling this compound

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyrylcarnitine
Reactant of Route 2
Reactant of Route 2
2-Methylbutyrylcarnitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.